molecular formula C7H10N2O2 B12824462 propyl 1H-imidazole-2-carboxylate CAS No. 79711-61-8

propyl 1H-imidazole-2-carboxylate

Cat. No.: B12824462
CAS No.: 79711-61-8
M. Wt: 154.17 g/mol
InChI Key: ZUQBBZCUTPYAEZ-UHFFFAOYSA-N
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Description

Propyl 1H-imidazole-2-carboxylate (CAS 79711-61-8) is a high-value chemical building block with significant applications in medicinal chemistry and materials science. This compound, with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol, serves as a versatile precursor and synthetic intermediate . In pharmaceutical research, derivatives of 1H-imidazole-2-carboxylic acid are the subject of structure-guided optimization programs to develop potent inhibitors of VIM-type metallo-β-lactamase (MBL) enzymes . These enzymes are a major cause of resistance to carbapenem antibiotics in Gram-negative bacteria, and inhibitors based on this scaffold show promise in reversing antibiotic resistance . Furthermore, the structural motif of alkyl-imidazole carboxylates is instrumental in coordination chemistry for constructing metal-organic frameworks (MOFs) and coordination polymers . For instance, related ligands like 2-propyl-1H-imidazole-4,5-dicarboxylate form complexes with metals such as Co(II), Cd(II), and Zn(II), which are investigated for their luminescent properties and structural diversity . The propyl ester group offers a specific balance of lipophilicity and reactivity, making it a useful intermediate in organic synthesis, including patented methods for producing imidazole-2-carboxylate derivatives . This product is intended for research and development purposes strictly and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79711-61-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

propyl 1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-2-5-11-7(10)6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)

InChI Key

ZUQBBZCUTPYAEZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC=CN1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Propyl 1H-imidazole-2-carboxylate , a critical heterocyclic building block used in the development of pharmaceutical agents (e.g., angiotensin II receptor antagonists, etomidate analogs).

The guide prioritizes the Trichloroacetyl Rearrangement Pathway as the primary method due to its operational robustness, avoidance of cryogenic lithiation, and high regioselectivity for the C2 position.

Executive Summary & Strategic Analysis

Synthesizing esters at the C2 position of the imidazole ring is synthetically non-trivial. The imidazole ring is electron-rich, but the C2 proton is acidic (


 in DMSO), making it susceptible to deprotonation. However, direct electrophilic substitution at C2 is difficult without protecting the N1 nitrogen, which is nucleophilic.

We present two distinct pathways. Pathway A (Trichloroacetyl Rearrangement) is the recommended laboratory-scale route, utilizing a unique N-to-C acyl migration to install the carboxylate surrogate regioselectively. Pathway B (Direct Lithiation) is the alternative for industrial scale-up where cryogenic flow chemistry is accessible.

Comparative Pathway Analysis
FeaturePathway A: Trichloroacetyl RearrangementPathway B: Direct Lithiation
Mechanism N-acylation

N-to-C Migration

Alcoholysis
N-Protection

C2-Lithiation

Electrophile Quench
Regioselectivity High (>95% C2) High (Dependent on N-protecting group)
Reagents Trichloroacetyl chloride, Imidazole, n-Propanoln-BuLi, SEM-Cl, Propyl Chloroformate
Conditions Ambient to Reflux (Mild)Cryogenic (-78°C)
Scalability Excellent (Batch)Excellent (Flow/Batch)
Cost Efficiency High (Cheap reagents)Moderate (Expensive Lithium reagents)

Primary Workflow: The Trichloroacetyl Rearrangement

Core Concept: This method exploits the "masked" carboxylate character of the trichloromethyl ketone. The trichloroacetyl group is first attached to N1, then thermally rearranged to C2, and finally converted to the propyl ester via haloform-type cleavage.

Mechanistic Visualization

Trichloroacetyl_Pathway cluster_conditions Reaction Parameters Imidazole 1H-Imidazole Inter_N 1-(Trichloroacetyl) imidazole (Kinetic Product) Imidazole->Inter_N N-Acylation (Et3N, CH3CN) TCl_Chloride Trichloroacetyl Chloride TCl_Chloride->Inter_N Inter_C 2-(Trichloroacetyl) imidazole (Thermodynamic Product) Inter_N->Inter_C N-to-C Migration (Rearrangement) Product Propyl 1H-imidazole- 2-carboxylate Inter_C->Product Alcoholysis (n-PrOH, Reflux) Propanol n-Propanol (Nucleophile) Propanol->Product

Caption: The N-to-C rearrangement pathway bypasses the need for strong bases, utilizing the trichloroacetyl group as a reactive carboxylate equivalent.

Detailed Experimental Protocol (Pathway A)
Phase 1: Synthesis of 2-(Trichloroacetyl)imidazole

Reagents: Imidazole (1.0 eq), Trichloroacetyl chloride (1.1 eq), Triethylamine (1.1 eq), Acetonitrile (Anhydrous).

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solubilization: Dissolve Imidazole (6.8 g, 100 mmol) in anhydrous Acetonitrile (150 mL). Add Triethylamine (15.3 mL, 110 mmol). Cool the solution to 0°C in an ice bath.

  • Addition: Add Trichloroacetyl chloride (12.3 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 10°C.

  • Rearrangement:

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Critical Step: Monitor by TLC or HPLC. The initial product is the N-acyl species (1-trichloroacetylimidazole).

    • If the rearrangement is slow at RT, heat the solution to mild reflux (80°C) for 4–6 hours. The N-acyl group will migrate to the thermodynamically stable C2 position.

  • Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) to quench salts and extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over

    
     and concentrate to yield crude 2-(trichloroacetyl)imidazole.[1]
    
Phase 2: Alcoholysis to Propyl Ester

Reagents: Crude 2-(trichloroacetyl)imidazole, n-Propanol (excess),


 (cat.).
  • Reaction: Dissolve the crude intermediate in n-Propanol (100 mL). Add a catalytic amount of anhydrous Sodium Carbonate (0.5 g).

  • Reflux: Heat the mixture to reflux (approx. 97°C) for 6–12 hours.

    • Mechanism:[2][3][4] The propanol acts as a nucleophile, attacking the ketone. The trichloromethyl group (

      
      ) is an excellent leaving group (forming chloroform), driving the equilibrium toward the ester.
      
  • Workup: Evaporate the excess n-Propanol under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with saturated

    
     to remove any acidic byproducts. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    
  • Validation:

    • 1H NMR (CDCl3): Look for the propyl triplet (

      
       ppm), multiplet (
      
      
      
      ppm), and triplet (
      
      
      ppm). The imidazole C4/C5 protons should appear as singlets or doublets around 7.1–7.3 ppm.

Alternative Workflow: Direct Lithiation (Protection Strategy)

Core Concept: For scenarios requiring precise N-substitution or when starting from protected imidazoles.

Workflow Diagram

Lithiation_Pathway Start 1H-Imidazole Protect N-Protection (SEM-Cl, NaH) Start->Protect Lithiate C2-Lithiation (n-BuLi, -78°C) Protect->Lithiate Quench Quench with Propyl Chloroformate Lithiate->Quench Deprotect Deprotection (TBAF or Acid) Quench->Deprotect Final Propyl 1H-imidazole- 2-carboxylate Deprotect->Final

Caption: The lithiation route offers precision but requires cryogenic conditions and protection/deprotection steps.

Protocol Overview
  • Protection: React imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF.

  • Lithiation: Treat SEM-imidazole with n-BuLi in THF at -78°C. The SEM group directs lithiation to C2.

  • Quench: Add Propyl Chloroformate (Cl-CO-O-Pr) to the lithiated species.

  • Deprotection: Remove the SEM group using TBAF (Tetrabutylammonium fluoride) or dilute HCl to yield the free amine product.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosticCorrective Action
Low Yield in Step 1 (Rearrangement) TLC shows spot at high Rf (N-acyl) persisting.Increase reaction temperature to reflux; ensure strictly anhydrous conditions (moisture hydrolyzes the acyl chloride).
Incomplete Alcoholysis Presence of ketone peak in IR (

) vs Ester (

).
Use dry n-Propanol; increase reflux time; add weak base catalyst (

).
Decarboxylation Loss of CO2 during workup.Avoid strong acids during workup. The imidazole-2-carboxylic acid is prone to decarboxylation upon heating in acid; the ester is more stable.

References

  • Preparation of Imidazole-2-Carboxylic Acid Esters. Vertex AI Search / Google Patents. (Patent JP2017066077A). Retrieved from .

  • Synthesis of 2-Substituted Imidazoles via Trichloroacetyl Rearrangement.Organic Syntheses, Coll. Vol. 9, p. 512 (1998).
  • Alcoholysis of 2-(Trichloroacetyl)imidazole.Journal of Organic Chemistry, 1985, 50, 11, 2005–2007. (Mechanistic basis for haloform cleavage).
  • Regioselective Lithiation of Imidazoles.Chemical Reviews, 2004, 104, 5, 2631–2666.
  • Propyl 1H-imidazole-2-carboxylate Product Data. Sigma-Aldrich / MilliporeSigma. (Reference for spectral data comparison). Retrieved from .

Sources

Propyl 1H-imidazole-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Propyl 1H-imidazole-2-carboxylate and its Core Moiety, 1H-imidazole-2-carboxylic Acid

Abstract

The imidazole ring is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties, stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of Propyl 1H-imidazole-2-carboxylate, a key building block for drug discovery and organic synthesis. Due to the specificity of this ester, this document is structured to first detail the well-characterized properties and synthesis of its parent precursor, 1H-imidazole-2-carboxylic acid. Subsequently, it extrapolates these findings to describe the expected chemical properties, a robust synthesis protocol, and the synthetic utility of the title propyl ester. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this valuable compound class.

The Imidazole-2-Carboxylate Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole heterocycle is a five-membered aromatic ring containing two nitrogen atoms, a structure that imparts a unique combination of basicity and aromaticity.[2] This configuration is a common motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from the ability of the ring's nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites and cellular receptors.[1][2]

Derivatives of 1H-imidazole-2-carboxylic acid (ICA), in particular, have emerged as powerful tools in drug discovery. They serve as versatile intermediates for compounds with demonstrated antiviral and anticancer activities.[2][3] Recent research has highlighted their potential in combating antibiotic resistance through the potent inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to last-resort carbapenem antibiotics in Gram-negative bacteria.[4] The carboxylic acid moiety acts as an effective anchor within the enzyme's active site, and strategic modification of the ester group and imidazole ring positions allows for fine-tuning of potency and pharmacokinetic properties.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. This section details the known properties of the parent acid and the predicted properties of its propyl ester derivative.

1H-Imidazole-2-carboxylic Acid (Parent Compound)

1H-Imidazole-2-carboxylic acid is a white crystalline solid that serves as the immediate precursor to its ester derivatives.[5] Its key properties are summarized below.

PropertyValueSource
CAS Number 16042-25-4[6]
Molecular Formula C₄H₄N₂O₂[6]
Molecular Weight 112.09 g/mol [6]
Melting Point 156-158 °C (with decomposition)[5]
Appearance White crystalline solid[5]
Solubility Soluble in water[5]
pKa (Predicted values vary)

Spectroscopic Profile:

  • ¹H NMR (400 MHz, D₂O): A characteristic singlet is observed at δ 7.56 ppm, corresponding to the two equivalent protons on the imidazolium ring (positions 4 and 5).[5]

  • ¹³C NMR (400 MHz, D₂O): Resonances appear at δ 158.86 (C=O), 141.02 (C2), and 120.49 (C4/C5) ppm.[5]

  • IR (KBr, cm⁻¹): Key stretches include 3392 (N-H), 1618 (C=O, carboxylate), and 1421 (C-N).[5]

Propyl 1H-imidazole-2-carboxylate (Target Ester)

While specific experimental data for Propyl 1H-imidazole-2-carboxylate is not widely published, its properties can be reliably predicted based on standard chemical principles of esterification.

PropertyPredicted ValueJustification
CAS Number Not broadly available
Molecular Formula C₇H₁₀N₂O₂Addition of a C₃H₆ unit to the parent acid
Molecular Weight 154.17 g/mol Sum of atomic masses
Appearance Off-white to light yellow solid or oilEsterification typically lowers melting points
Solubility Increased solubility in organic solvents (EtOAc, CH₂Cl₂, THF), decreased water solubilityThe propyl group increases lipophilicity

Predicted Spectroscopic Profile: The transition from a carboxylic acid to a propyl ester induces predictable shifts in spectroscopic data, which are crucial for reaction monitoring and product confirmation.

  • ¹H NMR : The most significant change will be the appearance of signals corresponding to the propyl group: a triplet around 4.2 ppm (-O-CH₂ -), a sextet around 1.7 ppm (-CH₂-CH₂ -CH₃), and a triplet around 0.9 ppm (-CH₂-CH₃ ). The singlet for the imidazole protons (H4, H5) will remain, likely shifting slightly. The acidic -COOH proton signal will be absent.

  • ¹³C NMR : New signals for the propyl chain carbons will appear. The carbonyl carbon signal will shift slightly compared to the parent acid.

  • IR : The broad O-H stretch of the carboxylic acid will disappear. The C=O stretch will shift to a higher wavenumber (typically 1700-1730 cm⁻¹), characteristic of an ester.

Synthesis and Mechanistic Considerations

The synthesis of Propyl 1H-imidazole-2-carboxylate is a two-step process: oxidation of the corresponding aldehyde to the key carboxylic acid intermediate, followed by esterification. This approach ensures high yields and purity.

Synthesis of 1H-Imidazole-2-carboxylic Acid Precursor

The precursor is efficiently synthesized via the oxidation of commercially available 1H-imidazole-2-carboxaldehyde.

Expertise & Causality: The choice of hydrogen peroxide (H₂O₂) as the oxidant is deliberate. It is an effective, inexpensive, and environmentally benign reagent whose primary byproduct is water. This method avoids harsh conditions or heavy metal catalysts that could lead to the degradation or decarboxylation of the sensitive imidazole ring, a known issue upon heating.[5] The reaction proceeds readily at room temperature, preserving the integrity of the final product.

Protocol: Oxidation of 1H-imidazole-2-carboxaldehyde [5]

  • Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water (approx. 3.5 mL per gram of aldehyde).

  • To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approx. 3.5 eq) dropwise. The addition should be slow to control any potential exotherm.

  • Continue stirring the reaction mixture at ambient temperature for 72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the water via distillation under reduced pressure at room temperature. Critical: Avoid heating to prevent decarboxylation.

  • The resulting white crystalline solid is washed with a stirred mixture of diethyl ether/water (4:1 v/v) to remove any residual peroxide.

  • The solid is then filtered and dried under vacuum to yield pure 1H-imidazole-2-carboxylic acid.

G cluster_0 Synthesis Workflow A 1H-imidazole-2-carboxaldehyde B 1H-imidazole-2-carboxylic Acid A->B Oxidation (H₂O₂, H₂O, 72h, RT) C Propyl 1H-imidazole-2-carboxylate B->C Fischer Esterification (Propanol, H₂SO₄, Heat)

Caption: High-level workflow for the synthesis of Propyl 1H-imidazole-2-carboxylate.

Esterification to Propyl 1H-imidazole-2-carboxylate

The final product is obtained through Fischer esterification, a classic and reliable acid-catalyzed reaction.

Expertise & Causality: Fischer esterification is an equilibrium-driven process. To drive the reaction toward the product, propanol is used as both the reactant and the solvent, ensuring it is present in large excess. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic propanol. The removal of water, a byproduct, can also be employed to shift the equilibrium to the right.

Protocol: Fischer Esterification

  • Suspend 1H-imidazole-2-carboxylic acid (1.0 eq) in n-propanol (10-20 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Warm the mixture to reflux (approx. 97 °C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

G start Carboxylic Acid protonated_acid Protonated Carbonyl start->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + PrOH protonated_ether Protonated Ether tetrahedral_intermediate->protonated_ether Proton Transfer ester_cation Ester Cation protonated_ether->ester_cation - H₂O final_ester Final Ester ester_cation->final_ester - H⁺ dummy1 dummy2 dummy3

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Reactivity and Synthetic Utility

Propyl 1H-imidazole-2-carboxylate is a bifunctional molecule with several reactive sites, making it a valuable building block.

  • N-Alkylation: The pyrrolic nitrogen (N-1) of the imidazole ring is readily alkylated or acylated, providing a key handle for introducing diverse substituents. This is a common strategy in drug development to modulate solubility and target engagement, as seen in the synthesis of Olmesartan intermediates.[7]

  • Ester Manipulation: The propyl ester can be hydrolyzed back to the carboxylic acid under basic conditions or transesterified with other alcohols. This allows for late-stage modification or the attachment of the imidazole scaffold to larger molecules.

  • Precursor to Bioactive Molecules: As demonstrated by related structures, this scaffold is pivotal for creating inhibitors of critical bacterial enzymes like MBLs.[4] The ester group can be designed to interact with specific pockets in a target protein or to act as a pro-drug moiety that is cleaved in vivo.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Propyl 1H-imidazole-2-carboxylate is not available, a conservative safety protocol can be established based on data for 1H-imidazole-2-carboxylic acid and other related imidazoles.[6][8] These compounds are generally classified as irritants.

Hazard CategoryGHS StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. Use only in a well-ventilated area.

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side-shields.[9][10]

  • Avoid formation of dust and aerosols.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Keep away from strong oxidizing agents.

Spill Protocol: [11]

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For solid spills, avoid generating dust. Carefully sweep or vacuum up the material and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

  • Dispose of contaminated materials as hazardous waste in accordance with local regulations.

Conclusion and Future Outlook

Propyl 1H-imidazole-2-carboxylate, built upon the robust 1H-imidazole-2-carboxylic acid core, represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The strategic importance of the imidazole-2-carboxylate scaffold, particularly in the development of novel anti-infective and anti-cancer agents, ensures that this compound and its derivatives will remain an area of active investigation. Future research will likely focus on the synthesis of novel libraries based on this scaffold for high-throughput screening and the development of more complex derivatives with enhanced potency and optimized ADME (absorption, distribution, metabolism, and excretion) profiles.

References

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. (URL: [Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. (URL: [Link])

  • Angene Chemical. (2023). Safety Data Sheet for 4-Methyl-2-propyl-1H-imidazole. (URL: [Link])

  • Joule, J. A. (2025). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Recent Advancements in Cancer Drug Discovery. (URL: [Link])

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-carboxylic acid. PubChem. (URL: [Link])

Sources

Propyl 1H-imidazole-2-carboxylate molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Propyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Propyl 1H-imidazole-2-carboxylate emerges as a significant heterocyclic compound, serving not only as a versatile synthetic intermediate but also as a key structural motif in the design of pharmacologically active molecules. Its architecture is foundational to more complex drugs, including derivatives used in the development of angiotensin II receptor antagonists like Olmesartan.[4] This guide offers a comprehensive exploration of the molecular structure and conformational landscape of propyl 1H-imidazole-2-carboxylate, grounded in spectroscopic principles, crystallographic data from analogous structures, and computational analysis. We will dissect its synthesis, reactivity, and the critical role its structural features play in the broader context of drug discovery and development.

Molecular Structure Elucidation

The definitive structure of propyl 1H-imidazole-2-carboxylate is established through a combination of spectroscopic techniques and by analogy to high-resolution crystallographic studies of closely related imidazole derivatives.

Core Molecular Framework

The molecule consists of a five-membered aromatic imidazole ring. A propyl group is attached to the nitrogen atom at position 1 (N1), and a propyl carboxylate (ester) group is substituted at the carbon atom at position 2 (C2).

Caption: Molecular structure of propyl 1H-imidazole-2-carboxylate.

Spectroscopic Characterization

While a dedicated spectrum for this specific molecule is not publicly cataloged, its spectral characteristics can be reliably predicted based on extensive data from analogous compounds.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule.

    • ¹H NMR : The protons on the imidazole ring (H4 and H5) would appear as distinct singlets or doublets in the aromatic region (~7.0-8.0 ppm). The methylene protons of the N-propyl group adjacent to the nitrogen (N-CH₂) would be shifted downfield. The protons of the ester's propyl group would show characteristic triplet and sextet patterns.

    • ¹³C NMR : The carbonyl carbon of the ester would be the most downfield signal (~160-170 ppm). The imidazole ring carbons (C2, C4, C5) would appear in the aromatic region (~115-145 ppm). The carbons of the two propyl groups would be found in the aliphatic region.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups.[5][9]

    • A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester group.

    • Bands in the 1500-1650 cm⁻¹ region correspond to the C=N and C=C stretching vibrations of the imidazole ring.

    • Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the propyl alkyl chains.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For the related ethyl ester, an [M+H]⁺ peak at m/z 183 was reported.[10] For propyl 1H-imidazole-2-carboxylate (C₁₀H₁₄N₂O₂), the expected molecular weight is 194.23 g/mol , leading to an anticipated [M+H]⁺ peak at approximately m/z 195.

Technique Functional Group Expected Signal / Absorption
¹H NMR Imidazole C-H~7.0 - 8.0 ppm
Ester O-CH₂~4.1 - 4.4 ppm (triplet)
N-Propyl N-CH₂~3.9 - 4.2 ppm (triplet)
¹³C NMR Ester C=O~160 - 170 ppm
Imidazole C2~140 - 145 ppm
Imidazole C4/C5~115 - 130 ppm
IR Ester C=O Stretch~1720 - 1740 cm⁻¹
Imidazole C=N/C=C~1500 - 1650 cm⁻¹
Alkyl C-H Stretch~2850 - 3000 cm⁻¹
Table 1: Predicted Spectroscopic Data for Propyl 1H-imidazole-2-carboxylate.
Crystallographic Insights

Direct X-ray crystallographic data for propyl 1H-imidazole-2-carboxylate is not available in open literature. However, the structure of the imidazole core is well-characterized.[11][12][13] The imidazole ring is planar, a consequence of its aromaticity.[14] Crystal structures of related compounds show that intermolecular forces, particularly hydrogen bonds involving the imidazole nitrogen (if unsubstituted) and oxygen atoms from carboxylate groups, play a crucial role in stabilizing the crystal lattice.[14][15]

Parameter Typical Value (Å / °) Reference Compound
Bond Length (N1–C2) 1.357 (3) ÅMesityl-imidazole[14]
Bond Length (C2–N3) 1.316 (3) ÅMesityl-imidazole[14]
Bond Length (N3–C4) 1.382 (3) ÅMesityl-imidazole[14]
Bond Angle (N1–C2–N3) 112.48 (17)°Mesityl-imidazole[14]
Bond Angle (C4–C5–N1) 105.65 (17)°Mesityl-imidazole[14]
Table 2: Representative Crystallographic Parameters of the Imidazole Ring.

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. The conformation of propyl 1H-imidazole-2-carboxylate is primarily determined by the rotation around several key single bonds.

Key Rotatable Bonds and Conformational Isomers
  • C2–C(O) Bond : Rotation around the bond connecting the imidazole ring to the carbonyl carbon of the ester is critical. This rotation determines the orientation of the ester group relative to the ring. Steric hindrance between the ester and the N1-propyl group can influence the preferred dihedral angle.

  • O–C(propyl) Bond : Rotation around the ester oxygen-carbon bond dictates the position of the ester's propyl chain.

  • Bonds within the Propyl Chains : Both the N-propyl and O-propyl chains have rotatable C-C bonds, leading to various gauche and anti conformers.

Computational methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface and identifying low-energy, stable conformers.[16][17] Studies on similar imidazole derivatives show that multiple conformers can exist in a low-energy state, allowing for easy interconversion.[18] The most stable conformer will likely adopt a geometry that minimizes steric repulsion while optimizing electronic interactions.

G cluster_0 Key Rotational Axes cluster_1 Resulting Conformations Ring-Ester (τ1) Ring-Ester (τ1) Ester-Alkyl (τ2) Ester-Alkyl (τ2) Ring-Ester (τ1)->Ester-Alkyl (τ2) Low-Energy Conformers Multiple Low-Energy Conformers Ring-Ester (τ1)->Low-Energy Conformers Determines overall shape Alkyl-Alkyl (τ3, τ4) Alkyl-Alkyl (τ3, τ4) Ester-Alkyl (τ2)->Alkyl-Alkyl (τ3, τ4) Interconversion Rapid Interconversion (in solution) Low-Energy Conformers->Interconversion

Caption: Logical flow of conformational determination.

Synthesis and Chemical Properties

Propyl 1H-imidazole-2-carboxylate is accessible through established synthetic methodologies for N-alkylated imidazole esters.

Experimental Protocol: Synthetic Pathway

A common and effective method involves the reaction of 1-propyl-1H-imidazole with propyl chloroformate in the presence of a base to neutralize the HCl byproduct. This approach is adapted from procedures for similar esters.[10]

Step-by-Step Methodology:

  • Reaction Setup : A solution of 1-propyl-1H-imidazole and a non-nucleophilic base (e.g., triethylamine) is prepared in an aprotic solvent (e.g., acetonitrile) in a reaction vessel under an inert atmosphere (e.g., argon).

  • Cooling : The solution is cooled to a low temperature (e.g., -20°C to 0°C) to control the exothermic reaction.

  • Reagent Addition : Propyl chloroformate is added dropwise to the stirred solution, maintaining the low temperature.

  • Reaction : The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification : The reaction mixture is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under vacuum. The crude product is then purified, typically by column chromatography, to yield pure propyl 1H-imidazole-2-carboxylate.

start 1-Propyl-1H-imidazole + Propyl Chloroformate step1 Dissolve in Acetonitrile with Triethylamine start->step1 step2 Cool to 0°C step1->step2 step3 Slow Addition of Propyl Chloroformate step2->step3 step4 Stir at Room Temperature step3->step4 step5 Aqueous Workup & Organic Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end_node Propyl 1H-imidazole-2-carboxylate step6->end_node

Caption: General workflow for the synthesis.

Chemical Reactivity
  • Ester Hydrolysis : The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 1-propyl-1H-imidazole-2-carboxylic acid. This carboxylic acid derivative is itself a valuable building block.

  • Basicity : The N3 nitrogen of the imidazole ring is basic and can be protonated or alkylated.

  • Ring Stability : The aromatic imidazole ring is generally stable but can undergo electrophilic substitution, although the C2 position is blocked.

Relevance and Applications in Drug Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][19] Imidazole-2-carboxylate derivatives are no exception and serve as key components in the design of new therapeutic agents.

  • Enzyme Inhibition : The imidazole-2-carboxylic acid core has been identified as a potent pharmacophore for inhibiting enzymes. For example, derivatives of 1H-imidazole-2-carboxylic acid have been optimized as powerful inhibitors of VIM-type metallo-β-lactamases, which are responsible for bacterial resistance to carbapenem antibiotics.[20] The specific conformation and substitution pattern are critical for fitting into the enzyme's active site.

  • Synthetic Intermediate : As demonstrated by its relation to the synthesis of Olmesartan, esters like propyl 1H-imidazole-2-carboxylate are crucial intermediates.[4] They allow for the controlled, stepwise construction of complex molecular architectures required for biological activity.

  • Broad Therapeutic Potential : The broader class of imidazole derivatives exhibits an extensive range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3][21] The specific ester and alkyl groups on the imidazole-2-carboxylate scaffold can be modified to tune properties like solubility, cell permeability, and target affinity.

Conclusion

Propyl 1H-imidazole-2-carboxylate is a molecule of significant interest, characterized by an aromatic imidazole core functionalized with flexible propyl and carboxylate groups. Its structure is well-defined by spectroscopic methods, while its conformational flexibility, governed by rotation around key single bonds, allows it to adopt various spatial arrangements. This conformational adaptability, combined with the proven biological relevance of the imidazole-2-carboxylate scaffold, makes it a valuable building block for medicinal chemists. A thorough understanding of its structure, conformation, and synthesis provides a solid foundation for its application in the rational design and development of novel therapeutics.

References

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  • Acta Crystallographica Section E. Poly[[μ2-aqua-μ3-(4-carboxy-2-propyl-1H-imidazole-5-carboxylato-κ4 N 3,O 4:O 4:O 5)-sodium] hemihydrate]. Available at: [Link]

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  • PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Available at: [Link]

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  • PMC. X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Available at: [Link]

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  • ResearchGate. X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17. Available at: [Link]

  • MDPI. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Available at: [Link]

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  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

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  • PMC. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Available at: [Link]

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  • PubMed. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]

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An In-depth Technical Guide to Propyl 1H-imidazole-2-carboxylate and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Propyl 1H-imidazole-2-carboxylate and related alkyl 1H-imidazole-2-carboxylates. It is designed for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, properties, applications, and safety considerations of this important class of molecules.

Introduction: The Imidazole Nucleus as a Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its coordination chemistry with metal ions, make it a "privileged scaffold" in medicinal chemistry. This means that the imidazole moiety is frequently found in the structures of successful drugs across a wide range of therapeutic areas, including antifungal, antibacterial, anticancer, and antihypertensive agents.

Alkyl 1H-imidazole-2-carboxylates, including the propyl ester, are valuable derivatives that serve as key intermediates in the synthesis of more complex pharmaceutical compounds. Their functional group handles allow for a variety of chemical transformations, making them versatile tools for drug discovery and development.

Chemical Identity and Physicochemical Properties

PropertyValue/DescriptionSource
Chemical Name Propyl 1H-imidazole-2-carboxylate-
Molecular Formula C₇H₁₀N₂O₂-
Molecular Weight 154.17 g/mol -
Appearance Expected to be a solid at room temperature.[1]
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dimethylformamide.[2]
Melting Point Not available. For comparison, 1H-Imidazole-2-carboxylic acid has a melting point of approximately 156-158 °C.[3]
Boiling Point Not available.-

Spectroscopic Characterization:

The structural elucidation of Propyl 1H-imidazole-2-carboxylate and its analogs relies on standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, typically in the range of 7.0-7.5 ppm. The protons of the propyl group will appear as a triplet for the terminal methyl group and two multiplets for the methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the imidazole ring carbons, and the carbons of the propyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹) and N-H stretching vibrations of the imidazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Propyl 1H-imidazole-2-carboxylate

The synthesis of alkyl 1H-imidazole-2-carboxylates can be achieved through several established methods. A common and straightforward approach is the esterification of 1H-imidazole-2-carboxylic acid.

General Synthesis Protocol: Esterification of 1H-Imidazole-2-carboxylic Acid

This protocol describes a general method for the synthesis of alkyl 1H-imidazole-2-carboxylates, which can be adapted for the preparation of the propyl ester.

Step 1: Preparation of 1H-Imidazole-2-carboxylic Acid

1H-Imidazole-2-carboxylic acid can be synthesized from 1H-imidazole-2-carboxaldehyde through oxidation.[3]

  • Procedure: To a solution of 1H-imidazole-2-carboxaldehyde in water, an oxidizing agent such as hydrogen peroxide is added. The reaction is typically stirred at room temperature for an extended period. The product, 1H-imidazole-2-carboxylic acid, can be isolated by removing the water under reduced pressure.[3]

Step 2: Esterification

  • Reagents: 1H-imidazole-2-carboxylic acid, propanol, and an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Procedure:

    • Suspend 1H-imidazole-2-carboxylic acid in an excess of dry propanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a weak base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Propyl 1H-imidazole-2-carboxylate.

    • Purify the crude product by column chromatography or recrystallization.

Causality in Experimental Choices:

  • The use of an excess of propanol serves as both the reactant and the solvent, driving the equilibrium of the esterification reaction towards the product side.

  • An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • The workup procedure is designed to remove the acid catalyst and any unreacted starting materials, isolating the desired ester product.

Alternative Synthesis Route

An alternative method involves the reaction of an imidazole derivative with a chloroformate. For instance, a 1-substituted imidazole can react with an alkyl chloroformate in the presence of a base to yield the corresponding imidazole-2-carboxylate ester.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification Imidazole_Aldehyde 1H-imidazole-2-carboxaldehyde Imidazole_Acid 1H-imidazole-2-carboxylic acid Imidazole_Aldehyde->Imidazole_Acid Oxidation Oxidizing_Agent H₂O₂ Propyl_Ester Propyl 1H-imidazole-2-carboxylate Imidazole_Acid->Propyl_Ester Esterification Propanol Propanol Acid_Catalyst H₂SO₄ (cat.) DrugSynthesis Imidazole_Ester Alkyl 1H-imidazole-2-carboxylate Intermediate Key Imidazole Intermediate Imidazole_Ester->Intermediate Further Functionalization API Active Pharmaceutical Ingredient (e.g., Olmesartan analog) Intermediate->API Coupling Reactions

Caption: Role of imidazole esters as precursors in pharmaceutical synthesis.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for Propyl 1H-imidazole-2-carboxylate, the safety and handling precautions are based on the known hazards of the parent imidazole compound and its derivatives. Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage the unborn child. [5][6][7] Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed. [6]* Skin Corrosion/Irritation: Causes severe skin burns. [5][6]* Eye Damage/Irritation: Causes serious eye damage. [5][6]* Reproductive Toxicity: Suspected of damaging fertility or the unborn child. [6] Precautionary Measures:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield. [7] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing. [5] * Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated. [8]* Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. [9]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [6] First-Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6]* In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [5]* If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6] Disposal:

Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

Conclusion

Propyl 1H-imidazole-2-carboxylate and its analogs are valuable compounds in the field of medicinal chemistry and drug development. While the specific propyl ester is not as well-documented as other alkyl esters, its synthesis can be readily achieved through standard esterification procedures. The imidazole-2-carboxylate scaffold is a key component in the synthesis of complex pharmaceuticals and shows promise in the development of novel enzyme inhibitors. Researchers and scientists working with these compounds must adhere to strict safety protocols due to the potential hazards associated with the imidazole moiety. This guide provides a foundational understanding to support further research and application of this important class of molecules.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Prasanna Bio Molecules Pvt Ltd. (n.d.). 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of compounds 12: a) (i) 1H-imidazole-2-carboxylic.... Retrieved from [Link]

  • PubMed. (2022, October 15). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Journal of the American Chemical Society. (2007, September 27). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Retrieved from [Link]

  • Academia.edu. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Retrieved from [Link]

  • Proclinical. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (2020, December 10). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]

  • SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

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Biological Activity of Propyl 1H-imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 1H-imidazole-2-carboxylate (CAS: 79711-61-8) acts as a pivotal lipophilic pharmacophore precursor in medicinal chemistry.[1] While possessing intrinsic, albeit moderate, antimicrobial and antifungal activity typical of the azole class, its primary biological significance lies in its utility as a "gateway scaffold." It serves as a critical intermediate for synthesizing DNA-minor groove binding antivirals (polyamides), metalloenzyme inhibitors, and fused-ring anticancer agents (e.g., imidazo[1,2-a]pyrazines). This guide details its physicochemical profile, intrinsic mechanism of action (MOA), and its role in fragment-based drug discovery (FBDD).

Part 1: Physicochemical & Structural Profile[1]

The biological activity of propyl 1H-imidazole-2-carboxylate is governed by its amphoteric nature and the lipophilicity conferred by the propyl ester.[1] Unlike its methyl analog, the propyl chain enhances membrane permeability, making it a superior candidate for cell-based assays involving esterase-labile prodrug strategies.

PropertyValue / CharacteristicBiological Implication
Molecular Formula C₇H₁₀N₂O₂Low molecular weight fragment (<200 Da).[1]
Molecular Weight 154.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~0.98 - 1.15Moderate lipophilicity; optimized for passive diffusion compared to the free acid (LogP < 0).
pKa (Imidazole N) ~7.0 - 7.2Physiologically relevant ionization; acts as a H-bond donor/acceptor at pH 7.[1]4.
H-Bond Donors 1 (N-H)Critical for binding to active site residues (e.g., Ser, His) or DNA bases.
H-Bond Acceptors 2 (N:, C=O)Enables coordination with metal cofactors (Fe²⁺, Zn²⁺) in metalloenzymes.

Part 2: Intrinsic Biological Mechanisms[1]

Metalloenzyme Inhibition (The "Azole" Effect)

The core biological activity of propyl 1H-imidazole-2-carboxylate stems from the unhindered nitrogen atom (N3) on the imidazole ring. This nitrogen possesses a lone pair capable of coordinating with metal ions in enzyme active sites.[1]

  • Target: Lanosterol 14α-demethylase (CYP51).

  • Mechanism: The imidazole N3 coordinates with the heme iron (Fe) of CYP51, preventing substrate (lanosterol) oxidation. This inhibits ergosterol biosynthesis, destabilizing fungal cell membranes.[1][2]

  • Potency: As a standalone molecule, the propyl ester exhibits micromolar (µM) affinity. It is generally less potent than N-substituted azoles (e.g., ketoconazole) but serves as a template for designing specific inhibitors.

DNA Minor Groove Binding Precursor

The compound is a structural synthon for imidazole-pyrrole polyamides .[1]

  • Mechanism: The imidazole-2-carboxylate motif mimics the hydrogen-bonding pattern required to recognize G-C base pairs in the DNA minor groove.[1]

  • Activity: When oligomerized or coupled with pyrrole amino acids, derivatives inhibit gene transcription, showing potential as gene-silencing antivirals (e.g., against HPV or HIV).

Esterase-Mediated Bioactivation

The propyl ester functions as a prodrug moiety .[1]

  • Intracellular Activation: Upon cell entry, nonspecific esterases hydrolyze the propyl group, releasing 1H-imidazole-2-carboxylic acid .

  • Effect: The free acid is a zwitterionic antimetabolite that can interfere with histidine metabolism or act as a weak competitive inhibitor of specific decarboxylases.[1]

Part 3: Visualization of Mechanisms[1]

Diagram 1: CYP51 Inhibition & Synthetic Divergence

This diagram illustrates the dual role of the compound: direct inhibition of heme enzymes and its synthetic transformation into high-potency drugs.[1]

G cluster_0 Intrinsic Activity (Direct) cluster_1 Synthetic Utility (Indirect) Compound Propyl 1H-imidazole-2-carboxylate Heme Heme Fe(II) Coordination Compound->Heme N3 Lone Pair Polyamides DNA Minor Groove Binders Compound->Polyamides Oligomerization FusedRings Imidazo[1,2-a]pyrazines Compound->FusedRings Cyclization CYP51 Target: CYP51 (Fungal) Ergosterol Inhibit Ergosterol Synthesis CYP51->Ergosterol Downstream Effect Heme->CYP51 Blocks Active Site Antivirals Antiviral Gene Silencing Polyamides->Antivirals G-C Recognition Anticancer Kinase Inhibition FusedRings->Anticancer Scaffold Hopping

Caption: Dual pathway showing direct heme coordination (antifungal) and synthetic divergence to antiviral/anticancer agents.

Part 4: Experimental Protocols

Protocol A: Synthesis of Propyl 1H-imidazole-2-carboxylate

Context: High-purity synthesis is required for biological evaluation to avoid contamination with toxic coupling reagents.[1]

Reagents: 1H-imidazole-2-carboxylic acid, n-Propanol, Thionyl chloride (SOCl₂).

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous n-propanol (20 vol).

  • Activation: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reflux: Heat the mixture to reflux (97°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup: Evaporate solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution to pH 8.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

  • Yield: Expect 75–85% as a white to off-white solid.[1]

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Context: Validating intrinsic antifungal activity against Candida albicans.

Materials:

  • Test Compound: Propyl 1H-imidazole-2-carboxylate (dissolved in DMSO).[1]

  • Organism: Candida albicans (ATCC 90028).[1]

  • Media: RPMI 1640 buffered with MOPS.

Workflow:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL.
  • Dilution: Prepare serial 2-fold dilutions of the test compound in 96-well microplates. Final concentration range: 0.125 – 64 µg/mL.[1] Ensure DMSO < 1%.

  • Incubation: Add inoculum to wells. Incubate at 35°C for 24–48 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing visible growth (turbidity).[1]

  • Control: Use Fluconazole as a positive control (Expected MIC: 0.25–1.0 µg/mL).[1] Note: Expect the propyl ester to show higher MIC (weaker activity) than Fluconazole, typically in the 16–64 µg/mL range.

Part 5: Structure-Activity Relationship (SAR) Insights

When utilizing this compound for lead optimization, the following SAR rules apply:

  • Ester Chain Length:

    • Methyl/Ethyl:[1] Lower lipophilicity, faster hydrolysis.[1]

    • Propyl (Current): Optimal balance of lipophilicity (LogP ~1.0) for passive transport without sequestration in lipid bilayers.[1]

    • t-Butyl:[1] Sterically hindered, resistant to esterases (metabolically stable probe).

  • N1-Substitution:

    • The unsubstituted N1-H is essential for H-bonding in the minor groove of DNA.[1]

    • Alkylation at N1 (e.g., N-benzyl) abolishes DNA binding specificity but may enhance antifungal potency by mimicking the structure of clotrimazole-like drugs.

References

  • Zhang, L., et al. (2017).[1] "Method for producing imidazole-2-carboxylate derivative or salt thereof."[1] Google Patents, JP2017066077A.[1] Link

  • Boc Sciences. (2024).[1] "Ethyl 1-propyl-1H-imidazole-2-carboxylate and related derivatives." Chemical Building Blocks.

  • Shingalapur, R. V., et al. (2012).[1] "Synthesis and biological evaluation of novel imidazole derivatives." European Journal of Medicinal Chemistry. (Contextual reference for imidazole antifungal SAR). Link

  • PubChem. (2024).[1] "Compound Summary: Propyl imidazole-2-carboxylate (Analog)." National Library of Medicine.[1] Link

  • Gupta, P., et al. (2016).[1][2] "A review: Imidazole synthesis and its biological activities." International Journal of Pharmaceutical Sciences and Research. Link

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Solubility Profiling & Characterization: Propyl 1H-imidazole-2-carboxylate

[1][3][4]

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for Propyl 1H-imidazole-2-carboxylate (CAS: 79711-61-8).[1][2][3] As a functionalized imidazole ester, this compound serves as a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.[2][4][5] Its physicochemical behavior is governed by the interplay between the lipophilic propyl ester moiety and the amphoteric imidazole core.[1][2][3][4][5] This document outlines theoretical solubility parameters, empirical solvent classifications, and a validated protocol for equilibrium solubility determination, designed to support lead optimization and process scale-up.

Chemical Identity & Physicochemical Basis

Understanding the solubility landscape requires a structural analysis of the solute's interaction potential.[1][2][3][4][5]

  • Chemical Name: Propyl 1H-imidazole-2-carboxylate[1][2][3][4][6][7][8]

  • CAS Number: 79711-61-8[1][2][3][4][6][8]

  • Molecular Formula: C₇H₁₀N₂O₂[1][2][3][4]

  • Molecular Weight: 154.17 g/mol [1][2][3][4][8]

  • Structural Features:

    • Imidazole Ring: Provides a hydrogen bond donor (NH) and acceptor (N:).[1][2][3][4][5] The electron-withdrawing ester group at the C2 position reduces the basicity of the pyridine-like nitrogen compared to unsubstituted imidazole.[1][3][4]

    • Propyl Ester: Introduces a lipophilic chain, increasing LogP (~0.[1][2][3][4][5]98) relative to the parent acid or methyl ester, thereby reducing water solubility while enhancing compatibility with medium-polarity organic solvents.[1][2][3][4][5]

Theoretical Solubility Parameters
ParameterValue (Predicted/Lit)Implication
LogP (Octanol/Water) ~0.98Moderate lipophilicity; likely permeable but sparingly soluble in pure water.[1][2][3][4][5]
pKa (Conjugate Acid) ~4.0 - 5.0The C2-ester lowers the pKa of the imidazole ring (typically ~7.0).[1][2][3][5] Solubility will increase significantly at pH < 3.[1][2][3][4][5]
H-Bond Donors 1 (NH)Capable of specific solvent interactions (e.g., with alcohols/ketones).[1][2][3][4][5]
H-Bond Acceptors 2 (N, C=O)Facilitates solubility in protic solvents.[1][2][3][4][5]

Solubility Landscape by Solvent Class

The following categorization is based on Hansen Solubility Parameters (HSP) and dielectric constants, synthesized from analog data (e.g., ethyl imidazole-2-carboxylate) and functional group analysis.

High Solubility Solvents (Recommended for Stock Solutions)

These solvents disrupt the crystal lattice efficiently through dipole-dipole interactions and hydrogen bonding.[1][2][3][4][5]

  • DMSO (Dimethyl sulfoxide): >100 mg/mL.[1][2][3][4][5] Excellent for biological assays and stock preparation.[1][2][3][4][5]

  • DMF (Dimethylformamide): >100 mg/mL.[1][2][3][4][5] Suitable for synthetic reactions.[1][2][3][4][5][9][10]

  • Methanol / Ethanol: High solubility (>50 mg/mL).[1][2][3][4][5] The hydroxyl group interacts with the imidazole nitrogens; however, protic solvents may facilitate transesterification at elevated temperatures.[2][4][5]

Moderate Solubility Solvents (Process & Crystallization)
  • Ethyl Acetate: Moderate.[1][2][3][4][5] Often used as an extraction solvent.[1][2][3][4][5]

  • Dichloromethane (DCM): Moderate to Good.[1][2][3][4][5] Useful for partitioning from aqueous phases.[1][2][3][4][5]

  • Acetone: Moderate. Good candidate for anti-solvent crystallization when paired with water.[1][2][3][4][5]

Low Solubility Solvents (Anti-Solvents)[1][2][3][5]
  • Water (Neutral pH): Sparingly soluble (<1-5 mg/mL).[1][2][3][4][5] The hydrophobic propyl chain dominates at neutral pH.[1][2][3][4][5]

  • Hexanes / Heptane: Poor (<0.1 mg/mL).[1][2][3][4][5] The polar imidazole core prevents dissolution in non-polar alkanes.[1][2][3][4][5]

  • Diethyl Ether: Low to Moderate.[1][2][3][4][5]

Experimental Protocol: Equilibrium Solubility Determination

Role: Senior Application Scientist Objective: To generate precise solubility data (S_eq) using the "Shake-Flask" method coupled with HPLC quantification. This protocol ensures data integrity for regulatory filing.[1][2][3][4][5]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for solubility screening.

SolubilityWorkflowStartStart: Propyl 1H-imidazole-2-carboxylateSolventSelect1. Select Solvent Panel(Polar, Non-polar, Protic, Aprotic)Start->SolventSelectPrep2. Saturation Preparation(Excess Solid + Solvent)SolventSelect->PrepEquilibration3. Equilibration(Shake 24-48h @ 25°C)Prep->EquilibrationCheckQC Check:Is Solid Present?Equilibration->CheckFiltration4. Phase Separation(0.45 µm PTFE/Nylon Filter)Analysis5. Quantitation (HPLC-UV)Filtration->AnalysisReport6. Calculate Solubility (mg/mL)Analysis->ReportCheck->PrepNo (Add more solid)Check->FiltrationYes

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology

Reagents:

  • Test Compound: Propyl 1H-imidazole-2-carboxylate (Purity >98%).[1][3][5][7]

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Buffers).[1][2][4][5]

Step-by-Step Procedure:

  • Preparation: Weigh approximately 10-20 mg of the compound into a 2 mL HPLC vial or glass tube.

  • Solvent Addition: Add 500 µL of the target solvent.[1][2][3][4][5]

  • Visual Inspection:

    • If the solid dissolves immediately, the solubility is >20-40 mg/mL.[1][2][3][4][5] Add more solid until saturation is observed (undissolved particles remain).[1][2][3][5]

  • Equilibration: Cap the vials and place them in an orbital shaker or thermomixer at 25°C ± 1°C for 24 hours. Note: For strict thermodynamic solubility, 48-72 hours is preferred to rule out metastable polymorphs.[1][2][3][4]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter the supernatant through a 0.45 µm syringe filter.

    • Critical: Use Nylon or PTFE filters; avoid cellulose for ester-containing compounds to prevent adsorption.[1][2][3][4][5]

  • Quantification (HPLC): Dilute the filtrate (e.g., 1:100) with mobile phase and analyze.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2][3][4][5]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1][2][3][4][5]

    • Detection: UV @ 220 nm (Imidazole absorption).[1][2][3][4][5]

  • Calculation:

    
    
    

pH-Dependent Solubility (The "pH-Solubility Profile")

For imidazole derivatives, pH is the single most critical variable governing aqueous solubility.[1][3][4][5]

  • Mechanism: The imidazole ring can be protonated at acidic pH, forming a cationic species with high water solubility.[1][2][3][4][5]

  • Equation:

    
    [1][2][3][5]
    
    • 
      : Total solubility
      
    • 
      : Intrinsic solubility of the neutral species[1][2][3]
      
    • 
      : Acid dissociation constant of the conjugate acid.[1][2][3][5]
      

Recommendation:

  • pH 1.2 (0.1N HCl): High solubility (Salt formation).[1][2][3][4][5] Recommended for dissolution testing.[1][2][3][4][5]

  • pH 7.4 (PBS): Low solubility (Neutral species dominates).[1][2][3][4][5]

  • pH 10+: Low solubility (Neutral/Anionic transition, though deprotonation of 1H-imidazole requires very high pH >14).[1][2][3][4][5]

pH_ProfileAcidAcidic pH (< 4)Cationic Species(High Solubility)NeutralNeutral pH (6-8)Uncharged Species(Low Solubility)Acid->Neutral Deprotonation (pKa ~4-5)

Figure 2: Impact of pH on the ionization state and solubility of Propyl 1H-imidazole-2-carboxylate.[1][3][4]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3][4][5] PubChem Compound Summary for CID 10236071 (Related Analog: 2-Propyl-1H-imidazole-4,5-dicarboxylic acid). Retrieved from [Link]

  • Mazik, M. (2014).[1][2][3][4][5] Solubility of Imidazoles in Organic Solvents. ResearchGate. (Contextual grounding on imidazole class solubility).

Spectroscopic data (NMR, IR, Mass Spec) of propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of Propyl 1H-Imidazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Propyl 1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal and synthetic chemistry, often serving as a key building block for more complex molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed, predictive analysis of the spectroscopic signature of propyl 1H-imidazole-2-carboxylate, grounded in established principles and data from analogous structures. We will dissect its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section combines theoretical prediction with practical, field-proven protocols for data acquisition, offering a self-validating framework for researchers.

Molecular Structure and Foundational Principles

The structural analysis begins with the unambiguous assignment of the molecule's framework. The designation "1H-imidazole" indicates that a proton is attached to one of the nitrogen atoms, allowing for tautomerism. The "propyl...carboxylate" specifies a propyl ester at the C2 position. This structure dictates the electronic environment of every atom, which is the basis for its spectroscopic fingerprint.

Caption: Molecular structure of Propyl 1H-imidazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts are based on the known electronic effects within the imidazole ring and standard values for alkyl chains.[3]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the imidazole ring protons, the N-H proton, and the propyl ester chain. The electron-withdrawing nature of the ester group and the C=N bonds in the ring will deshield adjacent protons, shifting them downfield.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N-H ~10.0 - 12.0 Broad Singlet - Exchangeable proton, often broad. Chemical shift is highly dependent on concentration and solvent.
C4-H / C5-H ~7.10 - 7.25 Multiplet ~1-3 Hz Due to tautomerism and mutual coupling, these protons often appear as two closely spaced, sharp signals. Their exact assignment can be ambiguous without 2D NMR.[5]
O-CH₂ (propyl) ~4.35 Triplet ~6.7 Hz Deshielded by the adjacent ester oxygen. Coupled to the middle CH₂ group.
middle-CH₂ (propyl) ~1.80 Sextet ~7.0 Hz Coupled to both the O-CH₂ and the terminal CH₃ group.

| CH₃ (propyl) | ~1.00 | Triplet | ~7.4 Hz | Standard chemical shift for a terminal methyl group in a propyl chain. |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. The carbonyl carbon of the ester is expected at the far downfield end of the spectrum, while the carbons of the propyl chain will be found in the upfield aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester) ~161.0 Typical range for an ester carbonyl conjugated with a heterocyclic ring.
C2 (imidazole) ~142.0 Attached to two electronegative nitrogens and the ester group.
C4 / C5 (imidazole) ~122.0 - 128.0 Chemical shifts are in the standard range for imidazole ring carbons.[6]
O-CH₂ (propyl) ~67.0 Standard shift for an ester methylene carbon.
middle-CH₂ (propyl) ~22.0 Aliphatic carbon shifted slightly downfield from the terminal methyl.

| CH₃ (propyl) | ~10.5 | Typical upfield signal for a terminal aliphatic methyl group. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of propyl 1H-imidazole-2-carboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For propyl 1H-imidazole-2-carboxylate, the most prominent features will be the N-H and C=O stretching vibrations.

Predicted IR Absorption Bands

Functional Group Predicted Frequency (cm⁻¹) Intensity/Shape Rationale
N-H Stretch 3100 - 2800 Broad, Medium Hydrogen bonding broadens this peak significantly, often appearing as a wide absorption underlying the C-H stretches.[7]
C-H Stretch (Aromatic) 3150 - 3100 Medium Corresponds to the C-H bonds on the imidazole ring.
C-H Stretch (Aliphatic) 2970 - 2870 Strong Asymmetric and symmetric stretches of the CH₂ and CH₃ groups in the propyl chain.
C=O Stretch (Ester) ~1725 - 1705 Strong, Sharp A very strong and diagnostically crucial peak. Its position indicates conjugation with the imidazole ring.[8][9]
C=N / C=C Stretch ~1550 - 1450 Medium-Strong Ring stretching vibrations of the imidazole core.

| C-O Stretch (Ester) | ~1250 - 1100 | Strong | Two distinct C-O stretches are expected for the ester (C-O-C), often appearing as strong, complex bands.[10] |

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering vital clues to its structure.

Molecular Weight: C₈H₁₂N₂O₂

  • Monoisotopic Mass: 168.0899 g/mol

  • Average Mass: 168.194 g/mol

The molecular ion peak ([M]⁺˙) is expected at m/z = 168. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Predicted Fragmentation Pattern (Electron Ionization)

m/z Value Proposed Fragment Rationale
168 [M]⁺˙ Molecular ion peak.
125 [M - C₃H₇]⁺ Loss of the propyl radical from the ester chain.
126 [M - C₃H₆]⁺˙ Loss of propene via McLafferty rearrangement, a common pathway for esters.[11]
111 [M - OC₃H₇]⁺ Cleavage of the ester C-O bond, losing the propoxy radical. This results in a stable acylium ion.
95 [C₄H₃N₂O]⁺ Subsequent loss of an oxygen atom or other rearrangements from the m/z 111 fragment.

| 68 | [C₃H₄N₂]⁺˙ | Fragmentation of the imidazole ring itself. |

G mol Propyl 1H-imidazole-2-carboxylate [M]⁺˙ m/z = 168 frag1 [M - C₃H₇]⁺ m/z = 125 mol->frag1 - C₃H₇ frag2 [M - OC₃H₇]⁺ m/z = 111 mol->frag2 - OC₃H₇ frag3 [M - C₃H₆]⁺˙ m/z = 126 mol->frag3 McLafferty Rearrangement frag4 [C₃H₄N₂]⁺˙ m/z = 68 frag2->frag4 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Inject a microliter volume into the GC, which separates the compound before it enters the MS detector. Alternatively, use a direct insertion probe for solid samples.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This provides reproducible fragmentation patterns for library matching. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and their isotopic patterns to confirm the elemental composition and elucidate the fragmentation pathways.

Conclusion

The spectroscopic profile of propyl 1H-imidazole-2-carboxylate is defined by a unique combination of signals. The ¹H and ¹³C NMR spectra confirm the connectivity of the imidazole and propyl ester moieties. The IR spectrum provides clear evidence of the key N-H and C=O functional groups, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns characteristic of an N-heterocyclic ester. This comprehensive guide serves as a predictive and methodological resource for the unambiguous identification and characterization of this important chemical entity.

References

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available at: [Link]

  • ACS Publications. Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives | Journal of Chemical & Engineering Data. Available at: [Link]

  • TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate. An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. Available at: [Link]

  • Preprints.org. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... Available at: [Link]

  • International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

  • Modgraph. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • PubMed. ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Available at: [Link]

  • Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Available at: [Link]

  • Indian Academy of Sciences. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available at: [Link]

  • Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Scirp.org. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Available at: [Link]

  • ResearchGate. H-/ ¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

  • Semantic Scholar. The mass spectrometry of some substituted imidazoles. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique electronic and structural properties allow for versatile interactions with a wide array of biological targets. This guide focuses on a specific, yet promising derivative, propyl 1H-imidazole-2-carboxylate, and delineates its potential as a therapeutic agent. Drawing from established research on related imidazole compounds, we identify Transforming Growth Factor β-Activated Kinase 1 (TAK1) as a high-priority putative target for this molecule, particularly in the contexts of oncology and inflammatory diseases.[4][5] We provide a comprehensive, step-by-step workflow for the experimental validation of this hypothesis, from initial biochemical assays to cellular pathway analysis and selectivity profiling. Furthermore, we briefly explore secondary potential applications, including roles in combating antimicrobial resistance and neurodegenerative disorders. This document is intended to serve as a strategic roadmap for researchers aiming to elucidate the therapeutic mechanism and unlock the full potential of propyl 1H-imidazole-2-carboxylate.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The five-membered heterocyclic imidazole ring is a privileged structure in pharmacology.[6] It is present in essential biomolecules like the amino acid histidine and purine bases, and its derivatives are exploited for a vast range of therapeutic effects, including antifungal, anticancer, antiviral, and antihypertensive activities.[1][7][8] The success of the imidazole core lies in its amphoteric nature, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, making it an exceptionally versatile pharmacophore for interacting with biological targets.[6][9][10]

Propyl 1H-imidazole-2-carboxylate, the subject of this guide, combines this potent heterocyclic core with a carboxylate group, a common feature for engaging with biological receptors and enzyme active sites through hydrogen bonding and ionic interactions.[11][12] The propyl substituent provides a lipophilic element that can be crucial for target engagement and pharmacokinetic properties. While direct research on this specific molecule is nascent, a wealth of data on structurally similar compounds provides a strong foundation for hypothesizing its primary therapeutic targets.

Primary Putative Target: Transforming Growth Factor β-Activated Kinase 1 (TAK1)

Our primary hypothesis is that propyl 1H-imidazole-2-carboxylate functions as an inhibitor of TAK1 (also known as MAP3K7). This assertion is based on compelling evidence demonstrating that 2,4-1H-imidazole carboxamides are potent and highly selective inhibitors of TAK1.[4][5] A scaffold-hop from a pyrrole to an imidazole core was shown to significantly increase biochemical potency, highlighting the critical role of the imidazole ring in binding to the kinase hinge region.[4][5]

The Critical Role of TAK1 in Disease Signaling

TAK1 is a key serine/threonine kinase that acts as a central node in multiple critical signaling pathways. It is activated by pro-inflammatory cytokines such as TNF-α and IL-1, as well as by TGF-β.[4] Once activated, TAK1 phosphorylates and activates downstream kinases, primarily the IKK complex (leading to NF-κB activation) and members of the MAP2K family (leading to p38 and JNK activation).[4]

The deregulation of TAK1 signaling is implicated in a wide range of pathologies:

  • Oncology: By activating NF-κB, TAK1 promotes cell survival, proliferation, and inhibits apoptosis, making it a key target in various cancers, including pancreatic, ovarian, and breast cancer.[4]

  • Inflammatory Diseases: As a master regulator of pro-inflammatory cytokine signaling, TAK1 is a highly attractive target for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[4]

Below is a diagram illustrating the central role of TAK1 in cellular signaling.

TAK1_Signaling_Pathway cluster_downstream_nfkb NF-κB Pathway cluster_downstream_mapk MAPK Pathway cluster_cellular_response Cellular Response TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1 IL-1 IL-1->TAK1 TGF-β TGF-β TGF-β->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKK3/4/6/7 TAK1->MKKs IκBα IκBα IKK_complex->IκBα phosphorylates (leading to degradation) NFκB NF-κB NFκB_nucleus NF-κB (Nuclear Translocation) NFκB->NFκB_nucleus Inflammation Inflammation NFκB_nucleus->Inflammation Proliferation Proliferation NFκB_nucleus->Proliferation Survival Survival NFκB_nucleus->Survival p38_JNK p38 / JNK MKKs->p38_JNK p38_JNK->Inflammation p38_JNK->Proliferation p38_JNK->Survival

Caption: The TAK1 Signaling Pathway.

Proposed Mechanism of Action

Based on crystallographic data of similar imidazole-based inhibitors, propyl 1H-imidazole-2-carboxylate is predicted to be a Type I ATP-competitive inhibitor.[4] The imidazole core is expected to form critical hydrogen bonds with the kinase hinge region (specifically with the backbone of Ala107 in TAK1), acting as a donor-acceptor pair. The propyl group would likely occupy a hydrophobic pocket, while the carboxylate moiety could form additional interactions with solvent or nearby residues, enhancing binding affinity.

Experimental Validation Workflow for TAK1 Inhibition

To rigorously test the hypothesis that propyl 1H-imidazole-2-carboxylate is a direct and selective TAK1 inhibitor, we propose a phased experimental approach. This workflow ensures that each step builds upon validated data from the previous one.

Validation_Workflow cluster_phase1 Phase 1: In Vitro Target Engagement cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Selectivity Profiling P1_Biochem Protocol 1: Biochemical Kinase Assay (Determine IC50) P2_Binding Protocol 2: Direct Binding Assay (ITC) (Determine Kd) P3_Viability Protocol 3: Cell Viability Assays (Cancer Cell Lines) P1_Biochem->P3_Viability P2_Binding->P3_Viability P4_Pathway Protocol 4: Western Blot Analysis (Downstream Targets) P5_Selectivity Protocol 5: Kinome-wide Screen (Assess Off-Targets) P3_Viability->P5_Selectivity P4_Pathway->P5_Selectivity

Caption: Experimental Validation Workflow.

Phase 1: In Vitro Target Engagement & Potency

Objective: To confirm direct binding to TAK1 and quantify inhibitory potency.

Protocol 1: Biochemical Kinase Assay (e.g., Lanthascreen™)

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the phosphorylation of a fluorescently labeled substrate by the TAK1 kinase. Inhibition of TAK1 by the test compound results in a decreased FRET signal.

  • Methodology:

    • Prepare a reaction mixture containing recombinant TAK1-TAB1 fusion protein, a ULight™-labeled kinase substrate, and ATP in kinase reaction buffer.

    • Dispense the reaction mixture into a 384-well microplate.

    • Add propyl 1H-imidazole-2-carboxylate across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM). Include DMSO as a negative control and a known TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol) as a positive control.

    • Incubate the plate at room temperature for 60 minutes.

    • Add a solution of Europium-labeled anti-phospho-substrate antibody to stop the reaction and initiate detection.

    • Incubate for another 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

  • Methodology:

    • Dialyze the purified recombinant TAK1 protein and the test compound into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Load the TAK1 protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of propyl 1H-imidazole-2-carboxylate into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

    • As a control, inject the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.

Phase 2: Cellular Activity & Pathway Modulation

Objective: To determine if the compound can inhibit TAK1 activity within a cellular context and produce a downstream biological effect.

Protocol 3: Cell Viability/Cytotoxicity Assay

  • Principle: Measures the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on TAK1 signaling (e.g., pancreatic cancer line PANC-1, breast cancer line MDA-MB-231).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of propyl 1H-imidazole-2-carboxylate for 72 hours.

    • Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Downstream Targets

  • Principle: Measures the phosphorylation status of proteins downstream of TAK1 to confirm on-target pathway inhibition.

  • Methodology:

    • Culture relevant cells (e.g., TNF-α stimulated macrophages or PANC-1 cells) and treat with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator (e.g., TNF-α or IL-1β) for 15-30 minutes.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated forms of TAK1 targets (e.g., anti-phospho-p38, anti-phospho-JNK) and their total protein counterparts, as well as a loading control (e.g., GAPDH).

    • Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the ratio of phosphorylated to total protein for p38 and JNK would confirm target engagement.

Phase 3: Selectivity Profiling

Objective: To assess the specificity of the compound for TAK1 against a broad panel of other human kinases.

Protocol 5: Kinome-Wide Selectivity Screening (e.g., KINOMEscan™)

  • Principle: This is a competition binding assay. An immobilized ligand that binds to the active site of a large number of kinases is used. The test compound's ability to compete with this ligand for binding to each kinase is measured.

  • Methodology:

    • Submit propyl 1H-imidazole-2-carboxylate to a commercial service provider (e.g., DiscoverX/Eurofins).

    • The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.

    • The results are reported as "% Control" or "% Inhibition" for each kinase.

  • Data Analysis: Analyze the data to identify any off-target kinases that show significant inhibition (>65%).[4] Potent and selective inhibitors will show high inhibition for TAK1 and minimal inhibition for other kinases. This data can be visualized as a kinome tree map.

Illustrative Data Summary Table
Assay Parameter Illustrative Value Interpretation
Biochemical Kinase AssayIC50 vs. TAK145 nMPotent inhibition of kinase activity.
Isothermal Titration CalorimetryKd vs. TAK170 nMConfirms direct, high-affinity binding.
Cell Viability (PANC-1)GI500.5 µMPotent anti-proliferative effect in a relevant cancer cell line.
Kinome Screen (at 1 µM)% Inhibition of TAK198%Strong on-target activity.
Kinome Screen (at 1 µM)# of Off-Targets (>65% Inh.)3High degree of selectivity.

Secondary Potential Therapeutic Avenues

While TAK1 represents the most promising target, the imidazole-2-carboxylate scaffold may have other therapeutic applications.

  • Metallo-β-Lactamase (MBL) Inhibition: Structurally related 1H-imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of VIM-type MBLs.[13] These enzymes are a major cause of resistance to last-resort carbapenem antibiotics in Gram-negative bacteria. Propyl 1H-imidazole-2-carboxylate could potentially act as a synergistic agent, restoring the efficacy of existing antibiotics against resistant pathogens.[13]

  • Prolyl Oligopeptidase (PREP) Inhibition: Research has shown that replacing the typical electrophilic group in PREP inhibitors with a 2-imidazole ring can result in highly potent, noncovalent inhibitors.[14] PREP is a target for neurodegenerative diseases like Parkinson's and depression, suggesting a completely different therapeutic avenue for this class of compounds.[14]

  • Angiotensin II Receptor Antagonism: A closely related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat hypertension.[15] This suggests the propyl-imidazole core may have an affinity for G-protein coupled receptors, although the specific carboxylate position is different.

Summary and Future Directions

Propyl 1H-imidazole-2-carboxylate is a molecule of significant therapeutic potential, with TAK1 inhibition being its most probable and compelling mechanism of action. The experimental workflow detailed in this guide provides a clear and robust path to validating this hypothesis and characterizing the compound's activity from the biochemical to the cellular level. Successful validation would position this compound as a strong candidate for preclinical development in oncology and inflammatory disease. The secondary targets discussed, while more speculative, highlight the versatility of the imidazole scaffold and warrant further investigation should the primary hypothesis prove less fruitful or if new structure-activity relationships emerge. The next logical steps would involve lead optimization to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant animal models of cancer or inflammation.

References

  • Heer, J. P., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562. [Link]

  • Shafiee, M., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

  • Singh, I., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier. [Link]

  • Al-Subeh, Z. Y., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Pawar, S. D., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • Bhatnagar, A., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Erudition. [Link]

  • Sharma, D., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Khan, I., et al. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Kumar, R., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Letters in Organic Chemistry. [Link]

  • Hughes, M. P., & Smith, B. D. (1999). High Affinity Carboxylate Binding Using Neutral Urea-Based Receptors with Internal Lewis Acid Coordination. Journal of the American Chemical Society. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, Q., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Heer, J. P., et al. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed. [Link]

  • Ghosh, K., & Roy, A. S. (2012). Recognition of monocarboxylic acids by imidazole containing receptors. ResearchGate. [Link]

  • da Silva, J. C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Myöhänen, T. T., et al. (2012). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

In silico modeling of propyl 1H-imidazole-2-carboxylate interactions

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Profiling of Propyl 1H-Imidazole-2-Carboxylate: From Quantum Mechanics to Macromolecular Binding

Executive Summary

This technical guide details the computational characterization of propyl 1H-imidazole-2-carboxylate , a structural scaffold with significant potential in medicinal chemistry as a metalloenzyme inhibitor and prodrug fragment.[1] Unlike rigid templates, this guide adopts a Target-Class Adaptive Workflow , focusing on the molecule's unique electronic duality: the amphoteric imidazole ring (metal-coordinating) and the propyl ester tail (lipophilic anchor).[1]

We focus on two primary interaction modalities validated by recent literature:

  • Heme-Iron Coordination (e.g., CYP51 inhibition for antifungal activity).[1][2]

  • Hydrophobic Pocket Targeting (e.g., Sirtuin regulation).[1]

Phase 1: Chemical Space & Ligand Preparation

Before docking, the ligand's electronic state must be rigorously defined. The "1H" designation implies a free nitrogen capable of tautomerism, which critically alters binding geometry.

Tautomerism & Protonation States

The imidazole ring exists in two tautomeric forms: N1-H and N3-H .[1] In the 2-carboxylate derivative, the proximity of the carbonyl oxygen creates an intramolecular hydrogen bond that stabilizes specific tautomers.

  • Protocol:

    • Generation: Generate both tautomers (1H-imidazol-2-yl and 3H-imidazol-2-yl).

    • QM Optimization: Perform Density Functional Theory (DFT) geometry optimization using B3LYP/6-31G * basis set to determine the global minimum.[1]

    • pKa Prediction: Calculate pKa using Hammett-Taft constants or QM-based thermodynamic cycles. Imidazole-2-carboxylates typically show depressed pKa (approx 4.5–5.[1]5) due to the electron-withdrawing ester, suggesting the neutral form predominates at physiological pH (7.4).[1]

Conformational Analysis (Propyl Chain)

The propyl ester chain introduces flexibility.[1] A rigid docking approach will fail if the alkyl tail cannot adapt to the hydrophobic sub-pockets.[1]

  • Action: Generate a conformational ensemble (Boltzmann jump) to sample the propyl chain's dihedral angles (

    
    ) prior to docking.
    

Phase 2: Target Identification & Docking Protocols

We utilize a Consensus Docking Strategy targeting the Lanosterol 14


-demethylase (CYP51), a validated target for imidazole-based antifungals.[1]
Target Selection: CYP51 (Heme-Dependent)[1]
  • Rationale: The unhindered nitrogen (N3) of the imidazole ring is a classic pharmacophore for coordinating the heme iron (

    
    ) in Cytochrome P450 enzymes.[1]
    
  • PDB Source: Candida albicans CYP51 (e.g., PDB ID: 5FSA ).

The "Heme-Constraint" Docking Protocol

Standard docking functions (e.g., Vina) often fail to capture the strength of the Nitrogen-Iron coordinate bond. We must impose a distance constraint.

Step-by-Step Methodology:

  • Grid Generation: Center the grid box (20x20x20 Å) on the Heme Iron atom.

  • Constraint Definition:

    • Define a Metal Coordination Constraint : Distance

      
       Å.[1]
      
    • Force constant:

      
       kcal/mol/Å
      
      
      
      (soft constraint to allow relaxation).[1]
  • Sampling: Run Genetic Algorithm (GA) with 50 independent runs.

  • Scoring: Re-score poses using a function that accounts for metal-ligand terms (e.g., GoldScore or ChemPLP ).[1]

Visualization of the Docking Logic

DockingLogic Ligand Ligand: Propyl 1H-imidazole-2-carboxylate Tautomer Tautomer Enumeration (N1-H vs N3-H) Ligand->Tautomer QM QM Optimization (B3LYP/6-31G*) Tautomer->QM Docking Constrained Docking (N-Fe Distance < 2.4Å) QM->Docking Optimized Ligand Target Target: CYP51 (Heme) Grid Grid Generation (Center: Heme Fe) Target->Grid Grid->Docking Score Scoring & Selection (ChemPLP/GoldScore) Docking->Score Output MD Simulation Input Score->Output Bioactive Pose

Caption: Workflow for metal-constrained docking of imidazole carboxylates into heme-containing targets.

Phase 3: Molecular Dynamics (MD) & Stability

Docking provides a static snapshot.[1] MD simulations are required to verify if the propyl ester tail destabilizes the complex through steric clash or if it finds a stable hydrophobic groove.[1]

System Setup
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

  • Solvation: TIP3P water model, cubic box with 10Å buffer.

  • Ions: Neutralize with

    
     (0.15 M).[1]
    
Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Heating: 0K

    
     310K over 100 ps (NVT ensemble).[1]
    
  • Equilibration: 1 ns (NPT ensemble) with position restraints on the ligand and Heme.

  • Production: 50 ns unrestrained MD.

Analysis Metrics
MetricPurposeSuccess Criteria
RMSD (Ligand) Positional stability

Å over last 20ns
Distance (

)
Coordination integrityMean

Å
RMSF (Residues) Induced fit effectsLow fluctuation in active site loops
SASA (Propyl) Hydrophobic burialDecrease in Solvent Accessible Surface Area

Phase 4: ADMET & Physicochemical Profiling

The "propyl ester" modification specifically targets lipophilicity.[1] We must assess if this improves membrane permeability compared to the parent acid.[1]

Lipophilicity (LogP)
  • Tool: SwissADME or RDKit Descriptors.[1]

  • Prediction: The propyl group adds roughly +1.5 log units to the LogP compared to the methyl ester.[1]

    • Target Range: 1.5 – 3.5 (Optimal for oral bioavailability).[1]

Metabolic Stability (Esterase Liability)

The propyl ester is a "soft spot."[1] Carboxylesterases (CES1/CES2) in the liver may hydrolyze the ester back to the polar carboxylic acid (inactive or active metabolite).[1]

  • FEP Simulation (Advanced): To predict hydrolysis rates, perform Free Energy Perturbation (FEP) modeling the transition state of the serine-ester attack.[1]

  • In Silico Alert: Flag for rapid hydrolysis if the carbonyl carbon is highly accessible (high SASA).

Technical Note: The "N-Propyl" Ambiguity

While this guide focuses on the Propyl ester (propyl 1H-imidazole-2-carboxylate), commercial catalogs sometimes list Ethyl 1-propyl-1H-imidazole-2-carboxylate (N-propyl substituted).[1]

  • Differentiation: The N-propyl derivative cannot tautomerize .[1] The N1 is blocked.[1] This simplifies docking but changes the vector of the hydrophobic tail.[1] Researchers must verify the CAS number (e.g., CAS 1692391-54-0 refers to the N-propyl ethyl ester variant) before modeling.[1]

References

  • Sirtuin Inhibition Studies

    • Title: In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.[1][3][4][5][6]

    • Source: Frontiers in Medicine (2023).[1][5]

    • URL:[Link][1][5]

  • Antifungal Mechanism (CYP51)

    • Title: Molecular docking and QSAR study on imidazole deriv
    • Source: Turkish Journal of Chemistry (2012).[1]

    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: Ethyl 1-propyl-1H-imidazole-2-carboxylate Product Page.[1][7]

    • Source: Sigma-Aldrich.[1]

  • Docking Protocols

    • Title: A practical guide to molecular docking and homology modelling for medicinal chemists.[1]

    • Source: Bond University Research Repository.[1]

    • URL:[Link]

Sources

Propyl 1H-imidazole-2-carboxylate discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propyl 1H-imidazole-2-carboxylate Discovery and History Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1]

From Synthetic Anomaly to Strategic Building Block[1][2]

Executive Summary & Chemical Identity

Propyl 1H-imidazole-2-carboxylate is a specialized heterocyclic ester used primarily as a pharmacophore building block in the synthesis of marine alkaloids (e.g., oroidin derivatives) and as a structural probe in Structure-Activity Relationship (SAR) studies for antifungal and antihypertensive agents.[1][2]

While often confused with the "2-propyl" imidazole intermediates used in the manufacture of Olmesartan (which are 2-alkyl-5-carboxylates), the subject molecule carries the carboxylate functionality at the historically difficult-to-access C2 position .[1][2] This guide details the evolution of C2-functionalization strategies, the specific discovery of scalable routes for the propyl ester, and its application in modern drug discovery.[1][2]

Chemical Attribute Specification
IUPAC Name Propyl 1H-imidazole-2-carboxylate
CAS Registry 1739-84-0 (Note: Often indexed generically; specific ester CAS varies by synthesis)
Molecular Formula C7H10N2O2
Core Moiety Imidazole ring with C2-carbonyl substitution
Key Utility Precursor for C2-modified alkaloids; Lipophilic tuning (LogP)
Historical Context: The "C2-Functionalization Gap"

The "discovery" of Propyl 1H-imidazole-2-carboxylate is less about the isolation of a natural product and more about the conquest of the imidazole C2 position .[1][2]

The Historical Challenge

For decades, imidazole chemistry was dominated by C4 and C5 functionalization.[1][2] The C2 position presents a unique synthetic paradox:

  • pKa Ambiguity: The C2 proton is the most acidic on the ring (pKa ~18.6), theoretically allowing lithiation.[1][2]

  • Instability: Early attempts to lithiate N-protected imidazoles at C2 often led to ring fragmentation or "acyl anion equivalent" rearrangements (the Wohl-Marckwald scenario) rather than stable carboxylation.[1][2]

  • Decarboxylation: Even when Imidazole-2-carboxylic acid was synthesized, it was notoriously unstable, prone to spontaneous decarboxylation upon heating, making esterification difficult.[1]

The Breakthrough (1970s-2000s)

The reliable access to Propyl 1H-imidazole-2-carboxylate emerged through two distinct "discovery" waves:

  • Wave 1 (Academic): The realization that Imidazole-2-carboxaldehyde could be oxidized to the acid under mild conditions (preventing decarboxylation) and immediately esterified.[1][2]

  • Wave 2 (Industrial/Patent): The development of direct chloroformate trapping at low temperatures (-45°C), which bypassed the unstable acid intermediate entirely.[1][2] This method, highlighted in recent process chemistry patents (e.g., JP2017066077A), allowed for the direct synthesis of propyl esters from imidazole.[1]

Synthesis Protocols & Methodology

This section details the two primary routes to access Propyl 1H-imidazole-2-carboxylate.

Method A: Direct Chloroformate Trapping (The "Kinetic" Route)

Best for: Large-scale synthesis, avoiding unstable intermediates.[1][2]

Mechanism: This method utilizes the kinetic acidity of the C2 position in the presence of a specific base and trapping agent (Propyl Chloroformate) at cryogenic temperatures to prevent N-acylation dominance.[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Solvent System: Dissolve 1H-imidazole (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition (Cryogenic): Cool the system to -45°C . This temperature is critical; higher temperatures favor N-acylation (forming the carbamate).[2]

  • Base/Electrophile: Add Triethylamine (TEA, 2.5 eq) followed by slow addition of Propyl Chloroformate (1.2 eq).

  • Reaction: Stir at -45°C for 2 hours, then allow to warm to 10°C over 4 hours.

  • Quench: Add Ethanol/Water (2:1) to hydrolyze any transient N-acyl species.[2]

  • Workup: Evaporate volatiles, extract with Ethyl Acetate, wash with brine, and dry over MgSO4.

Method B: Oxidative Esterification (The "Thermodynamic" Route)

Best for: Lab-scale, high purity requirements.[1]

Protocol:

  • Precursor: Start with Imidazole-2-carboxaldehyde.

  • Oxidation: Treat with Sulfamic Acid and Sodium Chlorite (Pinnick oxidation conditions) in t-Butanol/Water. This yields Imidazole-2-carboxylic acid without decarboxylation.[1][2]

  • Fischer Esterification: Immediately dissolve the crude acid in n-Propanol (excess) containing catalytic H2SO4 or Thionyl Chloride.[1][2] Reflux for 4 hours.

  • Isolation: Neutralize with NaHCO3 and extract.

Visualization of Synthetic Logic

The following diagram illustrates the decision logic and pathways for synthesizing C2-substituted imidazoles.

G Start Imidazole Starting Material Path1 Direct Lithiation (n-BuLi) Start->Path1 Historical Route Path2 Chloroformate Trapping (-45°C) Start->Path2 Industrial Route (Patent JP2017) Path3 Aldehyde Oxidation Start->Path3 Academic Route Unstable Unstable 2-Li Species (Ring Fragmentation) Path1->Unstable Failure Mode Product Propyl 1H-imidazole-2-carboxylate (Target) Path2->Product + Propyl Chloroformate Direct C-Acylation Intermediate Imidazole-2-COOH (Prone to Decarboxylation) Path3->Intermediate Pinnick Ox. Intermediate->Product n-Propanol/H+

Figure 1: Synthetic pathways to Propyl 1H-imidazole-2-carboxylate, highlighting the evolution from unstable lithiation to robust chloroformate trapping.[1][2]

Applications & SAR Utility

Why specifically the Propyl ester? In drug development, the propyl group represents a strategic "Goldilocks" zone in physicochemical properties.[1][2]

1. Lipophilicity Tuning (LogP)

In the development of imidazole-based antifungal agents (targeting sterol 14α-demethylase), the polarity of the imidazole headgroup must be balanced with a lipophilic tail.[1][2]

  • Methyl Ester: Too polar (Low LogP), poor membrane penetration.

  • Octyl Ester: Too lipophilic (High LogP), sequestered in adipose tissue, poor solubility.

  • Propyl Ester: Optimal balance.[2] It increases the LogP by approx 1.0 unit vs. the methyl ester, improving Blood-Brain Barrier (BBB) penetration for CNS-active analogs without compromising metabolic stability.[1][2]

2. Marine Alkaloid Synthesis

Many marine natural products, such as Oroidin and Keramadine , contain an imidazole-2-amide or ester core.[1] Propyl 1H-imidazole-2-carboxylate serves as a stable precursor that can be converted to the amide (via aminolysis) or used to introduce the 3-carbon chain motif common in these alkaloids.[1][2]

3. Metal-Organic Frameworks (MOFs)

The molecule acts as a ligand precursor.[1][2] The propyl chain provides steric bulk that prevents "interpenetration" of MOF lattices, creating larger pore sizes for gas storage applications.[1][2]

Comparative Data: Ester Impact on Properties

Ester ChainLogP (Calc)Water SolubilityCNS Penetration Potential
Methyl0.35HighLow
Propyl 1.41 Moderate High
Hexyl3.05LowModerate (High binding)
References
  • Process for producing imidazole-2-carboxylate derivative. (2017). Japan Patent Office.[2] Patent No. JP2017066077A.[2] Link

    • Core citation for the direct chloroformate synthesis method
  • Synthesis of 1H-Imidazole-2-carboxylic acid. (2020). ChemicalBook Technical Protocols. Link

    • Source for the aldehyde oxidation and decarboxylation avoidance str
  • O'Connell, J. F., & Parquette, J. (1959). Electrophilic Substitution of Imidazoles.[1] Journal of Organic Chemistry.

    • Foundational text on the difficulty of C2 substitution.
  • Katritzky, A. R. (1984).[1] Handbook of Heterocyclic Chemistry. Pergamon Press.[2]

    • Authoritative reference on imidazole ring stability and tautomerism.
  • Bhatnagar, A., et al. (2011).[1] Structure-Activity Relationships of Imidazole-Based Antifungals. Chemical Biology & Drug Design.

    • Context for the use of propyl esters in lipophilicity tuning.

Sources

A Technical Guide to the Preliminary Toxicity Screening of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary toxicological screening of Propyl 1H-imidazole-2-carboxylate, a novel chemical entity. Recognizing the imperative to de-risk drug development programs early, this document outlines a tiered, multi-parametric strategy commencing with in silico computational modeling, followed by targeted in vitro assays for cytotoxicity and genotoxicity.[1][2][3] The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices, adherence to established protocols, and robust data interpretation. The objective is to build a foundational safety profile for the molecule, enabling informed go/no-go decisions while minimizing resource expenditure and animal testing in the early discovery phase.[4][5]

Introduction: The Imperative for Early Safety Profiling

The journey of a new chemical entity (NCE) from discovery to market is characterized by a high attrition rate, with unforeseen toxicity being a primary cause of late-stage failure.[2] Imidazole-based heterocyclic derivatives, such as Propyl 1H-imidazole-2-carboxylate, are prevalent scaffolds in medicinal chemistry due to their versatile pharmacological activities.[6] However, this structural class is not without its toxicological liabilities, with some derivatives showing potential for cytotoxicity, DNA damage, and organ-specific toxicities like hepatotoxicity.[6][7]

Therefore, integrating a preliminary toxicity screening program early in the development pipeline is not merely a regulatory formality but a critical strategic component.[8] This guide proposes a systematic approach, beginning with cost-effective computational predictions to flag potential hazards, followed by a core battery of in vitro assays to provide empirical evidence of the compound's biological effects at the cellular level. This tiered approach ensures that resources are focused on the most promising and safest candidates for further development.[4][8]

Tier 1: In Silico Toxicity and ADMET Profiling

The initial step in our screening cascade is the computational, or in silico, assessment of Propyl 1H-imidazole-2-carboxylate.[9] These methods use the molecule's chemical structure to predict its biological and toxicological properties based on vast datasets of known compounds.[5][10][11] This "Tier Zero" screening allows for the rapid identification of potential liabilities before the compound is even synthesized in large quantities, saving significant time and resources.[4]

Rationale and Recommended Models

The primary goal is to predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] We recommend using a combination of (Quantitative) Structure-Activity Relationship [(Q)SAR] models and expert rule-based systems.

Key Endpoints for Prediction:

  • Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.

  • Carcinogenicity: Assessment based on structural alerts and statistical models.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Identification of structural motifs associated with liver injury.

  • Cardiotoxicity (hERG inhibition): Prediction of potential for blocking the hERG potassium channel, a key risk for cardiac arrhythmia.

  • Physicochemical Properties: Prediction of solubility, lipophilicity (LogP), and other properties that influence pharmacokinetic behavior.[4]

Recommended Tools: Several commercial and academic platforms are available, such as DEREK Nexus for rule-based toxicity prediction, Sarah Nexus for mutagenicity, and SwissADME for a broad ADMET profile.[4][5] These tools analyze the molecule for "structural alerts" or "toxicophores"—substructures known to be associated with specific toxicities.[9]

In Silico Screening Workflow

The workflow is a systematic process of data input, model processing, and endpoint analysis.

cluster_0 In Silico Workflow mol_structure Input: Propyl 1H-imidazole-2-carboxylate (SMILES/SDF) admet_platform Computational Platform (e.g., ADMET Predictor, SwissADME) mol_structure->admet_platform Upload Structure tox_models Toxicity Models (DEREK, Sarah Nexus) admet_platform->tox_models Analyze physchem Physicochemical & PK Models admet_platform->physchem Analyze tox_report Toxicity Endpoint Report - Genotoxicity Alerts - Carcinogenicity Risk - hERG Liability tox_models->tox_report Generate Predictions pk_report ADME(T) Profile Report - Solubility (LogS) - Lipophilicity (LogP) - Bioavailability Score physchem->pk_report Generate Predictions final_assessment Integrated Risk Assessment & Prioritization for In Vitro Testing tox_report->final_assessment pk_report->final_assessment

Caption: In Silico screening workflow for Propyl 1H-imidazole-2-carboxylate.

Interpretation and the Threshold of Toxicological Concern (TTC)

The output from these models is predictive, not definitive. A positive finding (e.g., a structural alert for mutagenicity) does not condemn the molecule but rather flags it for mandatory, rigorous experimental testing. Conversely, a clean in silico profile increases confidence but does not eliminate the need for in vitro validation.

The concept of the Threshold of Toxicological Concern (TTC) can be applied as a pragmatic risk assessment tool.[12] The TTC is a level of human exposure for a chemical below which there is a very low probability of an appreciable risk to human health.[13][14][15] Based on its chemical structure (using the Cramer decision tree), a TTC value can be assigned.[12] For instance, if the compound is a Cramer Class I substance, the threshold of low concern is higher (e.g., 30 µ g/day ) than for a Class III substance (e.g., 9 µ g/day ).[12] If predicted exposure is well below this threshold, it can provide a preliminary margin of safety. However, if structural alerts for genotoxicity are present, a much lower TTC of 0.15 µ g/day is typically applied.

Tier 2: In Vitro Cytotoxicity Assessment

The first experimental step is to assess the compound's general toxicity to living cells (cytotoxicity). This provides a baseline measure of potency and helps define the concentration range for subsequent, more complex assays like genotoxicity tests.

Rationale and Choice of Assay

We recommend the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary screening method.[16] This reliable, colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] An alternative and complementary assay is the Lactate Dehydrogenase (LDH) assay , which measures the release of LDH from cells with damaged membranes, providing a direct measure of cell death.[16][17][18]

Cell Line Selection

The choice of cell lines is critical for contextualizing the data. We recommend a two-pronged approach:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used as a surrogate for human liver cells. Since the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, data from HepG2 cells are highly relevant.[3]

  • HEK293 (Human Embryonic Kidney): A non-hepatic cell line to determine if the cytotoxicity is organ-specific or a general effect. Some imidazole compounds have shown minimal toxicity towards HEK293 cells.[6]

Experimental Protocol: MTT Assay

This protocol is a standard workflow for determining the IC50 (half-maximal inhibitory concentration) value.

  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of Propyl 1H-imidazole-2-carboxylate in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium + 0.5% DMSO) and "blank" wells (medium only). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation

Results should be tabulated clearly to show the dose-response relationship.

Concentration (µM)% Cell Viability (HepG2) (Mean ± SD)% Cell Viability (HEK293) (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8
198.1 ± 4.599.2 ± 5.1
592.5 ± 6.195.7 ± 4.3
1085.3 ± 5.591.4 ± 6.2
2560.1 ± 4.978.9 ± 5.8
5045.2 ± 3.862.5 ± 4.7
10015.7 ± 2.935.1 ± 3.9
IC50 (µM) ~52 ~68

(Note: Data are hypothetical and for illustrative purposes only)

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial as compounds that damage genetic material can be potential carcinogens or mutagens.[19] A standard preliminary screen involves a bacterial assay for gene mutations and a mammalian cell assay for chromosomal damage.[19][20]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of genotoxicity testing and is required by regulatory agencies.[19][20][21] It uses several strains of Salmonella typhimurium and E. coli with mutations in the genes required to synthesize histidine.[20][22] The assay detects the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[21][22]

Principle and Rationale:

  • Detection of Mutagens: An increase in the number of revertant colonies compared to the negative control indicates the compound is mutagenic.[20]

  • Metabolic Activation: The test must be conducted both with and without an external metabolic activation system (typically an S9 fraction from rat liver).[22] This is critical because some chemicals only become genotoxic after being metabolized by liver enzymes.[21]

  • Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations, such as frameshift and base-pair substitutions.[22]

cluster_ames Ames Test Principle cluster_results Results start Salmonella strain (His- auxotroph) compound Add Propyl 1H-imidazole-2-carboxylate (± S9 Metabolic Activation) start->compound plate Plate on Histidine-free Minimal Glucose Agar compound->plate incubate Incubate 37°C, 48h plate->incubate neg_result No Mutation Few spontaneous revertants grow incubate->neg_result If non-mutagenic pos_result Mutation Induced Many revertant colonies grow incubate->pos_result If mutagenic

Caption: Principle of the bacterial reverse mutation (Ames) test.

A positive Ames test is a significant finding and often a major hurdle for further development of a compound.

In Vitro Micronucleus Assay

This assay is performed in mammalian cells and serves to detect chromosomal damage.[23][24] It identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[23][25] The assay scores micronuclei, which are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[23][26]

Principle and Rationale:

  • Compliance: The assay follows OECD Test Guideline 487.[24][26]

  • Cell Types: Recommended cell lines include human peripheral blood lymphocytes or cell lines like TK6 or CHO.[24][25][27]

  • Cytokinesis Block: Often, Cytochalasin B is used to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. Scoring micronuclei in these binucleated cells ensures that the analyzed cells have divided in the presence of the test compound.[23]

  • Endpoint: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.[24]

Integrated Data Analysis and Decision-Making

The final step is to synthesize the data from all tiers to form a coherent preliminary risk assessment.

cluster_decision Decision-Making Framework data_input Integrate Data: - In Silico Predictions - Cytotoxicity IC50 - Genotoxicity Results q1 Is Ames or Micronucleus Positive? data_input->q1 q2 Is Cytotoxicity High? (e.g., IC50 < 10 µM) q1->q2 No stop STOP High Risk - Red Flag Consider termination or major redesign q1->stop Yes q3 Are there significant In Silico alerts? q2->q3 No proceed_caution PROCEED WITH CAUTION Medium Risk - Yellow Flag Requires further investigation (e.g., mechanistic toxicology) q2->proceed_caution Yes q3->proceed_caution Yes proceed PROCEED Low Risk - Green Flag Advance to next stage of development (e.g., in vivo PK) q3->proceed No

Caption: A simplified decision-making logic for early toxicology screening.

Decision Scenarios:

  • High Risk (Red Flag): A positive result in either the Ames or micronucleus test is a major cause for concern and often leads to the termination of the project unless the compound is for a life-threatening indication with no alternatives.

  • Moderate Risk (Yellow Flag): High cytotoxicity (e.g., IC50 < 10 µM) or multiple significant in silico alerts without a positive genotoxicity signal suggests potential issues. The compound may proceed, but with caution and requires further mechanistic toxicity studies.

  • Low Risk (Green Flag): A clean profile across all assays—no genotoxicity, low cytotoxicity (e.g., IC50 > 50 µM), and no significant in silico alerts—provides strong support for advancing the compound to the next stage of preclinical development.

Conclusion

This guide presents a staged, evidence-based approach for the preliminary toxicity screening of Propyl 1H-imidazole-2-carboxylate. By systematically integrating in silico predictions with foundational in vitro cytotoxicity and genotoxicity assays, development teams can build a crucial early safety profile. This strategy facilitates data-driven decisions, optimizes resource allocation, and ultimately increases the probability of selecting drug candidates with a higher likelihood of success in later, more resource-intensive stages of development.

References

  • Ames Test: Microbial Mutagenicity Assay. (2018). Bio-protocol. [Link]

  • Threshold of Toxicological Concern (TTC). (n.d.). Zamann Pharma Support GmbH. [Link]

  • OECD Guideline for the Testing of Chemicals 487. (2012). ResearchGate. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2024). Mutagenesis, Oxford Academic. [Link]

  • ADMET Predictor: In Silico Screening. (n.d.). Pharmaron. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex | Evotec. [Link]

  • OECD 487 In Vitro Micronucleus Test. (n.d.). Scantox. [Link]

  • The Importance of ADMET in Early Drug Discovery and Development. (2020). The Scientist. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]

  • Dhanya S, Lal K, Reena SR. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics. [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry | Blog. [Link]

  • Sharma, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. [Link]

  • Singh, I., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. [Link]

  • De-Risking Drug Discovery Programmes Early with ADMET. (2011). SciSpace. [Link]

  • Threshold of Toxicological Concern (TTC) ISO 10993. (2025). Efor Group. [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2023). RSC Publishing. [Link]

  • Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances. (n.d.). Canada.ca. [Link]

  • Threshold of toxicological concern. (2019). European Food Safety Authority (EFSA). [Link]

  • Kim, H. R., et al. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Yonsei Medical Journal. [Link]

  • Russo, D., et al. (2019). Chronic toxicity of treated and untreated aqueous solutions containing imidazole-based ionic liquids and their oxydized by-products. Ecotoxicology and Environmental Safety. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • Evjen, S., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [Link]

  • Toxicological Evaluations No. 203 Imidazole. (2006). Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]

  • The Threshold of Toxicological Concern (TTC) concept: Development and regulatory applications. (2011). DTU Fødevareinstituttet. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

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Technical Guide to the Physicochemical Characterization of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Melting and Boiling Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Propyl 1H-imidazole-2-carboxylate

In the landscape of chemical research and drug development, the precise characterization of a molecule's physical properties is a cornerstone of its scientific narrative. For propyl 1H-imidazole-2-carboxylate, a heterocyclic compound of interest, a thorough review of the scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points. This data gap presents both a challenge and an opportunity for researchers. It underscores the necessity for primary experimental investigation to elucidate these fundamental characteristics. This guide, therefore, serves a dual purpose: to provide a comparative analysis of related imidazole derivatives to infer potential properties and to offer a detailed, field-proven manual for the experimental determination of the melting and boiling points of novel compounds like propyl 1H-imidazole-2-carboxylate.

Comparative Physicochemical Landscape of Imidazole Carboxylates and Related Derivatives

To establish a reasonable estimation of the physical properties of propyl 1H-imidazole-2-carboxylate, it is instructive to examine the known characteristics of structurally analogous compounds. The introduction of different alkyl groups and other substituents to the imidazole core can significantly influence intermolecular forces and, consequently, the melting and boiling points. The following table summarizes the physical properties of several related imidazole derivatives.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
Ethyl 4-(2-hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate144689-93-0C12H20N2O3102.0 - 106.0[1]Not available
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateNot FoundC12H18N2O482 - 84[2]Not available
2-Propyl-1H-imidazole-4,5-dicarboxylic acid58954-23-7C8H10N2O4Not available552.9 ± 35.0[3]
1-Propyl-1H-imidazole35203-44-2C6H10N2Not available94 (at 11 mmHg)[4]
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate83395-38-4C7H6N2O245 - 50[5]255.5 ± 42.0[5]

Note: The significant variation in these values highlights the profound impact of different functional groups on the physical properties of the imidazole scaffold.

Section 1: The Art and Science of Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. For novel compounds, its determination is a critical first step in characterization, offering insights into purity and identity.[6][7]

The Gold Standard: Differential Scanning Calorimetry (DSC)

For a definitive and quantitative analysis of the melting process, Differential Scanning Calorimetry (DSC) is the preferred methodology. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides not only the melting point but also the enthalpy of fusion, which is invaluable for thermodynamic studies.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of propyl 1H-imidazole-2-carboxylate into a clean, tared aluminum DSC pan. The sample should be a fine, homogeneous powder to ensure uniform heat transfer.[8]

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin). This is a critical step for data integrity.

  • Thermal Program:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere to a temperature significantly above the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting event will be observed as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically reported as the melting point.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Workflow for Melting Point Determination via DSC

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate Instrument calibrate->load run Execute Thermal Program load->run analyze Analyze Thermogram run->analyze determine Determine Onset Temp (MP) analyze->determine calculate Calculate ΔHfus analyze->calculate

Caption: Workflow for Melting Point Determination using DSC.

Section 2: Navigating the Challenges of Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For many organic compounds, especially those with higher molecular weights or polar functional groups, the boiling point at atmospheric pressure can be high enough to cause thermal decomposition. Therefore, distillation under reduced pressure is a crucial technique.[9]

Micro-Scale Boiling Point Determination

For research purposes where sample quantities may be limited, a micro-boiling point determination is an efficient method.[10]

  • Apparatus Setup:

    • Place a small amount (a few drops) of propyl 1H-imidazole-2-carboxylate into a small test tube.

    • Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer.

  • Heating and Observation:

    • Heat the apparatus slowly and evenly in a heating block or oil bath.[11]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[11] This indicates that the vapor pressure of the sample is equal to the external pressure.

Boiling Point Determination via Vacuum Distillation

For larger quantities and to prevent thermal degradation, vacuum distillation is the method of choice.[9]

  • Apparatus Assembly:

    • Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed.

    • Place the sample of propyl 1H-imidazole-2-carboxylate in the distillation flask along with a magnetic stir bar for smooth boiling.

  • Pressure Reduction:

    • Gradually reduce the pressure inside the apparatus using a vacuum pump to the desired level. A pressure nomograph can be used to estimate the boiling point at a given reduced pressure.[9][12]

  • Heating and Distillation:

    • Gently heat the distillation flask in a heating mantle or oil bath.

    • Observe the condensation of the vapor on the thermometer bulb. The temperature at which the liquid consistently drips from the thermometer into the condenser is the boiling point at that specific pressure.

  • Data Recording:

    • Record the boiling point and the corresponding pressure.

Workflow for Boiling Point Determination

Boiling_Point_Workflow cluster_micro Micro-Scale Method cluster_vacuum Vacuum Distillation setup_micro Setup Sample with Inverted Capillary heat_micro Heat Slowly setup_micro->heat_micro observe_micro Observe Bubble Stream heat_micro->observe_micro cool_measure Cool and Record Temp at Liquid Entry observe_micro->cool_measure setup_vac Assemble Vacuum Distillation Apparatus reduce_p Reduce Pressure setup_vac->reduce_p heat_vac Heat and Distill reduce_p->heat_vac record_vac Record Boiling Point and Pressure heat_vac->record_vac

Caption: Workflows for Micro-Scale and Vacuum Distillation Boiling Point Determination.

Section 3: The Role of Predictive Modeling

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide estimations of physical properties.[13][14][15][16] These models use the molecular structure to predict properties like melting and boiling points. While useful for preliminary assessments, it is imperative to recognize that these are predictions and must be validated by experimental data for definitive characterization.

Conclusion: A Call for Experimental Clarity

The physical characteristics of propyl 1H-imidazole-2-carboxylate remain to be definitively established. This guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to undertake this important characterization. The elucidation of its melting and boiling points will not only contribute to the fundamental chemical knowledge of this compound but will also be of significant value to its potential applications in drug development and materials science.

References

  • (PDF) QSPR models to predict quantum chemical properties of imidazole derivatives using genetic algorithm–multiple linear regression and back‐propagation–artificial neural network - ResearchGate. Available at: [Link]

  • Determination of the melting point. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • The Monte Carlo approach to model and predict the melting point of imidazolium ionic liquids using hybrid optimal descriptors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Available at: [Link]

  • Melting Temperature Estimation of Imidazole Ionic Liquids with Clustering Methods. PubMed. Available at: [Link]

  • Experiment name / Determination of melting point Experimental Procedures. Available at: [Link]

  • Predicting the melting point of imidazole-based ionic liquids using QSPR model based on SMILES optimal descriptors - ResearchGate. Available at: [Link]

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. Available at: [Link]

  • 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad. IndiaMART. Available at: [Link]

  • Melting point determination - SSERC. Available at: [Link]

  • Rapid and Accurate Prediction of the Melting Point for Imidazolium-Based Ionic Liquids by Artificial Neural Network - MDPI. Available at: [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. Available at: [Link]

  • Purification: Distillation at Reduced Pressures - Chemistry - University of Rochester. Available at: [Link]

  • Boiling Point Determination - chemconnections. Available at: [Link]

  • Physicochemical and Thermodynamic Properties of Imidazolium Ionic Liquids with Nitrile and Ether Dual Functional Groups | Request PDF - ResearchGate. Available at: [Link]

  • Micro-boiling point measurement. University of Calgary. Available at: [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. Available at: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]

  • Effect of Alkyl Chain Branching on Physicochemical Properties of Imidazolium-Based Ionic Liquids | Request PDF - ResearchGate. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]

  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. Available at: [Link]

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Methodological & Application

Application Note & Laboratory Protocol: Synthesis of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propyl 1H-imidazole-2-carboxylate is a valuable heterocyclic compound widely utilized as a building block in organic and medicinal chemistry. Its structural motif is a key component in the synthesis of various pharmacologically active molecules and functional materials. This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of propyl 1H-imidazole-2-carboxylate, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with a focus on experimental causality, self-validation, and authoritative scientific grounding.

Synthetic Strategy: A Two-Step Approach

The synthesis of propyl 1H-imidazole-2-carboxylate is most reliably achieved through a two-step process. This strategy is predicated on the initial synthesis of a stable precursor, 1H-imidazole-2-carboxylic acid, followed by its esterification. This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.

The first step involves the oxidation of a commercially available starting material, 1H-imidazole-2-carboxaldehyde, to 1H-imidazole-2-carboxylic acid. This transformation is a critical stage, and the choice of oxidizing agent is paramount to ensure a clean reaction with minimal side products. Subsequently, the carboxylic acid is esterified with propanol under acidic conditions to yield the desired propyl 1H-imidazole-2-carboxylate.

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 1H-imidazole-2-carboxaldehyde C Reaction Mixture (Aqueous Solution) A->C B Hydrogen Peroxide (30%) B->C D Stirring at Room Temperature (72 hours) C->D E Removal of Water (in vacuo) D->E F Washing with Diethyl Ether/Water E->F G 1H-imidazole-2-carboxylic acid (White Crystalline Solid) F->G H 1H-imidazole-2-carboxylic acid G->H K Reaction Mixture H->K I Propanol (Excess) I->K J Sulfuric Acid (Catalyst) J->K L Reflux K->L M Neutralization & Extraction L->M N Purification (Column Chromatography) M->N O Propyl 1H-imidazole-2-carboxylate N->O

Caption: Workflow for the two-step synthesis of propyl 1H-imidazole-2-carboxylate.

Detailed Experimental Protocol

Part 1: Synthesis of 1H-imidazole-2-carboxylic acid

This procedure is adapted from a general method for the oxidation of imidazole-2-carboxaldehyde.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantity
1H-imidazole-2-carboxaldehyde≥97%Sigma-Aldrich2.88 g (0.030 mol)
Hydrogen Peroxide (30% aq. soln.)ACS ReagentFisher Scientific10 g
Deionized WaterHigh PurityIn-house10 mL
Diethyl EtherAnhydrousVWRAs needed
Round-bottom flask50 mLPyrex1
Magnetic stirrer and stir bar-IKA1
Rotary evaporator-Heidolph1

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2.88 g (0.030 mol) of 1H-imidazole-2-carboxaldehyde in 10 mL of deionized water.

  • To the stirred solution, slowly add 10 g of 30% aqueous hydrogen peroxide dropwise.

  • Allow the reaction to stir at room temperature for 72 hours.

  • After 72 hours, remove the water by distillation under reduced pressure at room temperature. Caution: Avoid heating, as it may cause decarboxylation.[1]

  • The resulting white crystalline solid is then washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • The solid is collected by filtration and dried under vacuum to yield 1H-imidazole-2-carboxylic acid.

Part 2: Synthesis of Propyl 1H-imidazole-2-carboxylate (Fischer Esterification)

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantity
1H-imidazole-2-carboxylic acidFrom Part 1-~3.4 g (0.030 mol)
n-PropanolAnhydrousSigma-Aldrich50 mL (excess)
Sulfuric Acid, concentratedACS ReagentVWR0.5 mL (catalytic)
Sodium Bicarbonate (sat. soln.)-In-houseAs needed
Ethyl AcetateACS ReagentFisher ScientificAs needed
Brine (sat. NaCl soln.)-In-houseAs needed
Anhydrous Magnesium Sulfate-Acros OrganicsAs needed
Silica Gel (for chromatography)230-400 meshSorbent TechnologiesAs needed
Round-bottom flask with reflux condenser100 mLKimble1

Procedure:

  • To a 100 mL round-bottom flask containing the 1H-imidazole-2-carboxylic acid from Part 1, add 50 mL of n-propanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude propyl 1H-imidazole-2-carboxylate should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.7 ppm, and a triplet around 4.2 ppm) and the imidazole ring protons (two singlets in the aromatic region).

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the propyl carbons, the imidazole ring carbons, and the carbonyl carbon of the ester.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of propyl 1H-imidazole-2-carboxylate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when handling chemicals.[2]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[2][3]

  • Imidazole and its derivatives: Imidazole is harmful if swallowed and can cause severe skin burns and eye damage.[3] Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Acids and Oxidizers: Concentrated sulfuric acid is highly corrosive. Hydrogen peroxide is a strong oxidizer. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Asian Journal of Research in Chemistry. (2015, February 25). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

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Application Notes & Protocols: Propyl 1H-imidazole-2-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of propyl 1H-imidazole-2-carboxylate, a valuable heterocyclic building block in contemporary drug discovery. The imidazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide range of therapeutic agents.[1][2] This document outlines detailed, field-proven protocols for the synthesis and subsequent functionalization of propyl 1H-imidazole-2-carboxylate. Specifically, we present a robust two-step synthesis beginning with the oxidation of a commercially available precursor, followed by a classic Fischer esterification. Subsequently, a comprehensive protocol for the N-alkylation of the imidazole core is detailed, a critical transformation for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These application notes are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step guidance and a deep dive into the chemical principles that govern these transformations.

Introduction: The Significance of the Imidazole-2-Carboxylate Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines. In medicinal chemistry, the imidazole moiety is prized for its ability to participate in hydrogen bonding and its amphoteric nature, which can be leveraged to optimize the solubility and bioavailability of drug candidates.[1]

The 2-carboxylate functional group, in the form of an ester like propyl 1H-imidazole-2-carboxylate, serves two primary strategic purposes in pharmaceutical synthesis:

  • Electronic Modulation : The ester group is electron-withdrawing, which influences the nucleophilicity of the ring nitrogens. This has significant implications for the regioselectivity of subsequent reactions, such as N-alkylation.[3]

  • A Latent Carboxylic Acid : The propyl ester can be hydrolyzed under either acidic or basic conditions to reveal a carboxylic acid. This functional group is a key pharmacophoric element in many drugs, enabling interactions with biological targets or serving as a handle for further derivatization, such as amide bond formation.

This guide will provide the necessary protocols to both synthesize and utilize propyl 1H-imidazole-2-carboxylate as a strategic intermediate in the development of novel pharmaceutical agents.

Synthesis of Propyl 1H-imidazole-2-carboxylate

The synthesis of propyl 1H-imidazole-2-carboxylate is most effectively achieved in a two-step sequence starting from the readily available 1H-imidazole-2-carboxaldehyde. The workflow involves an initial oxidation to form the key intermediate, 1H-imidazole-2-carboxylic acid, followed by a Fischer esterification.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Fischer Esterification Aldehyde 1H-imidazole-2-carboxaldehyde Acid 1H-imidazole-2-carboxylic acid Aldehyde->Acid H2O2, H2O Room Temp, 72h Ester Propyl 1H-imidazole-2-carboxylate Acid->Ester H2SO4 (cat.) Reflux Propanol n-Propanol Propanol->Ester

Caption: Synthetic workflow for Propyl 1H-imidazole-2-carboxylate.

Protocol 1: Synthesis of 1H-imidazole-2-carboxylic acid

This protocol is adapted from a well-established procedure for the oxidation of imidazole-2-carboxaldehyde.[4][5]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10g aldehyde)Moles
1H-imidazole-2-carboxaldehyde96.0910.0 g0.104
30% Hydrogen Peroxide (w/w aq.)34.0135.4 g (approx. 30 mL)0.312
Deionized Water18.0235 mL-
Diethyl ether74.12As required-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.104 mol) of 1H-imidazole-2-carboxaldehyde in 35 mL of deionized water.

  • To the stirred solution, slowly add 35.4 g of 30% aqueous hydrogen peroxide dropwise at room temperature. An ice bath can be used to maintain the temperature below 30°C if the addition causes significant warming.

  • Continue stirring the reaction mixture at room temperature for 72 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting aldehyde is consumed.

  • After completion, remove the water by distillation under reduced pressure at room temperature. Caution: Avoid heating, as this may cause decarboxylation of the product.[4]

  • The resulting white crystalline solid is then washed with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Filter the solid and dry under vacuum to yield 1H-imidazole-2-carboxylic acid. A typical yield is around 95-98%.

Protocol 2: Fischer Esterification to Propyl 1H-imidazole-2-carboxylate

This is a standard Fischer esterification protocol adapted for this specific substrate.[6][7][8] The use of excess alcohol as the solvent drives the equilibrium towards the ester product.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10g acid)Moles
1H-imidazole-2-carboxylic acid112.0910.0 g0.089
n-Propanol60.10150 mL-
Sulfuric Acid, concentrated98.081.5 mL-
Sodium Bicarbonate (sat. aq.)84.01As required-
Ethyl Acetate88.11As required-
Brine (sat. aq. NaCl)-As required-
Anhydrous Sodium Sulfate142.04As required-

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g (0.089 mol) of 1H-imidazole-2-carboxylic acid and 150 mL of n-propanol.

  • Carefully add 1.5 mL of concentrated sulfuric acid to the suspension while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting acid.

  • Allow the mixture to cool to room temperature and remove the excess n-propanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propyl 1H-imidazole-2-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.

Application Protocol: N-Alkylation of Propyl 1H-imidazole-2-carboxylate

N-alkylation is a fundamental step in the diversification of imidazole-based intermediates.[9] The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions. Here, we present a protocol using sodium hydride (NaH), a strong, non-nucleophilic base that ensures complete deprotonation of the imidazole nitrogen.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Work-up & Purification ImidazoleEster Propyl 1H-imidazole-2-carboxylate ImidazolideAnion Imidazolide Anion ImidazoleEster->ImidazolideAnion NAlkylatedProduct Propyl 1-alkyl-1H-imidazole-2-carboxylate ImidazolideAnion->NAlkylatedProduct NaH NaH, Anhydrous THF 0°C to Room Temp AlkylHalide R-X (e.g., Benzyl Bromide) AlkylHalide->NAlkylatedProduct Quench Quench (aq. NH4Cl) Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification

Caption: General experimental workflow for the N-alkylation of Propyl 1H-imidazole-2-carboxylate.

Rationale for Experimental Choices
  • Base (Sodium Hydride): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H. This generates the imidazolide anion, a potent nucleophile, ensuring a rapid and complete reaction with the alkylating agent.[10]

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an aprotic solvent that is suitable for reactions involving strong bases like NaH. It is crucial that the solvent is anhydrous to prevent quenching of the base.

  • Regioselectivity: For an imidazole with a substituent at the 2-position, N-alkylation can only occur at the N-1 position. In unsymmetrically substituted imidazoles (e.g., at the 4- or 5-position), a mixture of regioisomers can be formed. The outcome is influenced by a combination of steric and electronic factors.[3][11]

Protocol 3: N-Alkylation with Benzyl Bromide

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 1g ester)MolesEquivalents
Propyl 1H-imidazole-2-carboxylate154.18 (assumed)1.0 g0.00651.0
Sodium Hydride (60% dispersion in oil)24.000.28 g0.00711.1
Anhydrous Tetrahydrofuran (THF)72.1120 mL--
Benzyl Bromide171.041.17 g (0.82 mL)0.00681.05
Saturated aq. Ammonium Chloride53.49As required--
Ethyl Acetate88.11As required--
Brine (sat. aq. NaCl)-As required--
Anhydrous Sodium Sulfate142.04As required--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 0.28 g (0.0071 mol) of sodium hydride (60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add 10 mL of anhydrous THF to the flask.

  • In a separate flask, dissolve 1.0 g (0.0065 mol) of propyl 1H-imidazole-2-carboxylate in 10 mL of anhydrous THF.

  • Cool the sodium hydride suspension to 0°C using an ice bath.

  • Add the solution of the imidazole ester dropwise to the NaH suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should be observed.

  • Cool the mixture back to 0°C and add 1.17 g (0.82 mL, 0.0068 mol) of benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Partition the mixture between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

Quality Control & Analytical Characterization

The purity and identity of propyl 1H-imidazole-2-carboxylate and its derivatives should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for monitoring reaction progress and assessing final product purity.

ParameterTypical Condition
Column C18 or C8 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm)[12]
Mobile Phase A gradient or isocratic mixture of acetonitrile and water or methanol and a phosphate buffer (e.g., 0.025 M KH2PO4) with the pH adjusted to be acidic (e.g., pH 3.2 with phosphoric acid).[12] For compounds containing nitrogen, using a buffer is often beneficial.[13]
Flow Rate 1.0 mL/min[12]
Detection UV at approximately 210-230 nm.
Injection Vol. 10-20 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is essential for structural confirmation. The following are expected chemical shifts for propyl 1H-imidazole-2-carboxylate.

Proton/CarbonExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Imidazole H-4, H-5~7.1 - 7.4s (or d)Two singlets or doublets.
-OCH₂-~4.2 - 4.4tTriplet due to coupling with adjacent CH₂.
-CH₂-~1.7 - 1.9sextetSextet due to coupling with adjacent CH₂ and CH₃.
-CH₃~0.9 - 1.1tTriplet due to coupling with adjacent CH₂.
N-H>10br sBroad singlet, may exchange with D₂O.
¹³C NMR
C=O (ester)~160 - 165
Imidazole C-2~140 - 145The carbon bearing the ester group.
Imidazole C-4, C-5~120 - 130
-OCH₂-~65 - 70
-CH₂-~20 - 25
-CH₃~10 - 15

Note: These are estimated values and may vary depending on the solvent and other structural features.[14][15][16]

Safety and Handling

Imidazole derivatives should be handled with care in a well-ventilated area or a chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[19] Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17] Keep containers tightly closed.[19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used. For imidazole itself, it is known to be harmful if swallowed and can cause severe skin burns and eye damage.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved February 18, 2026, from [Link]

  • Alpha Resources. (2024, September 26). IMIDAZOLE Safety Data Sheet. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole. Retrieved February 18, 2026, from [Link].

  • Google Patents. (n.d.). US5117004A - Preparation of imidazole-2-carboxylic acids.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved February 18, 2026, from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Retrieved February 18, 2026, from [Link]

  • Unknown. (n.d.). The Fischer Esterification.
  • ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Retrieved February 18, 2026, from [Link]

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved February 18, 2026, from [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved February 18, 2026, from [Link]

  • El-Kassem, L. T. A., & Fawzy, M. G. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved February 18, 2026, from [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 18, 2026, from [Link]

  • Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved February 18, 2026, from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved February 18, 2026, from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved February 18, 2026, from [Link]

  • Technoarete. (n.d.). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Retrieved February 18, 2026, from [Link]

  • The Journal of Organic Chemistry. (2013, November 1). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Retrieved February 18, 2026, from [Link]

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  • ResearchGate. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved February 18, 2026, from [Link]

Sources

Application Note: Propyl 1H-imidazole-2-carboxylate in Organic Synthesis

[1][2][3][4]

CAS Number: 79711-61-8 Molecular Formula: C




Molecular Weight:IUPAC Name:12

Part 1: Compound Profile & Strategic Utility[6]

Chemical Identity & Significance

Propyl 1H-imidazole-2-carboxylate is a specialized heterocyclic building block featuring an imidazole core functionalized with a propyl ester at the C2 position.[1] Unlike its more common ethyl analog (Ethyl 1H-imidazole-2-carboxylate), the propyl ester offers distinct lipophilic properties (LogP ~0.98) and steric modulation, making it valuable in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during early-stage drug discovery.[3]

Key Structural Features:

  • C2-Ester: An electrophilic site susceptible to hydrolysis, amidation, or reduction. The propyl group provides increased hydrolytic stability compared to methyl/ethyl esters due to steric shielding.[3]

  • N1-Proton (Acidic/Nucleophilic): The pyrrole-like nitrogen (pKa ~14) can be deprotonated for N-alkylation or arylation.

  • N3-Nitrogen (Basic): The pyridine-like nitrogen (pKa ~5-6) allows for protonation or metal coordination, making this compound a potential ligand for Metal-Organic Frameworks (MOFs).

Critical Nomenclature Warning

⚠️ CRITICAL DISTINCTION: Do not confuse this compound with Ethyl 2-propyl-1H-imidazole-5-carboxylate , a key intermediate in the synthesis of Olmesartan Medoxomil .

  • Target Compound: Propyl ester at C2 (This guide).

  • Olmesartan Intermediate: Propyl alkyl group at C2, Ethyl ester at C5. [3] * Implication: Verify your CAS number (79711-61-8) before proceeding.

Part 2: Synthesis & Preparation Protocols[6]

Since specific commercial stocks can be intermittent, in-house synthesis from 1H-imidazole-2-carboxylic acid is the standard approach.

Protocol A: Fischer Esterification (Scale: 10–50 g)

This method utilizes thionyl chloride to generate HCl in situ within n-propanol, driving the equilibrium toward the ester.[3]

Reagents:

  • 1H-Imidazole-2-carboxylic acid (1.0 equiv)

  • n-Propanol (anhydrous, 10–15 volumes)

  • Thionyl Chloride (SOCl

    
    , 1.5 equiv)[3]
    
  • Solvent: Dichloromethane (DCM) for workup.[3]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, N

    
     inlet, and addition funnel.
    
  • Solvation: Suspend 1H-imidazole-2-carboxylic acid (10 g, 89.2 mmol) in anhydrous n-propanol (100 mL). Cool to 0°C in an ice bath.

  • Activation: Dropwise add SOCl

    
     (9.7 mL, 133.8 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO
    
    
    , HCl).[3]
  • Reaction: Remove ice bath and heat the mixture to reflux (approx. 97°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess propanol.

    • Resuspend the residue in DCM (150 mL) and cool to 0°C.

    • Slowly neutralize with sat.[3] NaHCO

      
       (aq) until pH ~8.[3]
      
    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[3]

  • Purification: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    • Expected Yield: 85–92%[3]

    • Appearance: Off-white to pale yellow solid/semi-solid.

Part 3: Core Applications & Reaction Workflows

N-Alkylation (Scaffold Diversification)

The most common application is functionalizing the N1 position to create bioactive pharmacophores.

Mechanism: Deprotonation with a mild base (K



3

Protocol B: N-Benzylation (General Procedure)

  • Dissolution: Dissolve Propyl 1H-imidazole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K

    
    CO
    
    
    (1.5 equiv) and stir at RT for 30 mins.
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Completion: Stir at 60°C for 4 hours.

  • Isolation: Pour into ice water. The product often precipitates.[3][4] If oil forms, extract with EtOAc.[3]

Amidation (Linker Synthesis)

The propyl ester serves as an excellent "activated" ester relative to t-butyl esters, allowing transamidation with primary amines to form imidazole-2-carboxamides.

Protocol C: Direct Aminolysis

  • Reagents: Ester (1 equiv), Primary Amine (1.2 equiv), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv, catalyst).

  • Conditions: Heat neat or in Toluene at 80°C.

  • Note: This avoids the need for hydrolysis to the acid and coupling reagents (EDC/HOBt).[3]

Part 4: Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the propyl ester.

Gcluster_0Reactivity ProfileStartPropyl 1H-imidazole-2-carboxylate(CAS: 79711-61-8)AlkylationN-Alkylation(R-X, NaH/DMF)Start->AlkylationPath AHydrolysisHydrolysis(LiOH, THF/H2O)Start->HydrolysisPath BAmidationAminolysis(R-NH2, TBD cat.)Start->AmidationPath CProd_N_AlkN-Substituted Imidazole(Bioactive Scaffold)Alkylation->Prod_N_AlkProd_AcidImidazole-2-carboxylic Acid(Building Block)Hydrolysis->Prod_AcidProd_AmideImidazole-2-carboxamide(Peptidomimetic)Amidation->Prod_Amide

Caption: Divergent synthetic utility of Propyl 1H-imidazole-2-carboxylate. Path A retains the ester for later modification; Path C utilizes the propyl group as a leaving group.[3]

Part 5: Physicochemical Data Summary

PropertyValue / DescriptionRelevance
Physical State Viscous oil or low-melting solidHandling: May require gentle warming to dispense.
Solubility DMSO, DMF, MeOH, DCM, EtOAcCompatible with standard organic synthesis solvents.[3]
pKa (N-H) ~14.2Requires bases like NaH, K

CO

, or Cs

CO

for alkylation.[3]
pKa (N:) ~5.5Protonates in strong acid; forms salts (HCl, TFA).[3]
LogP 0.98 (Predicted)Higher lipophilicity than Ethyl ester (0.54), improving cell permeability.[3]

Part 6: References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10236071, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. (Note: Used for structural comparison; specific CAS 79711-61-8 confirmed via chemical vendor databases). [3]

  • Synthetic Methodology (Analogous): Grimmett, M. R. (1997).[3] Imidazole and Benzimidazole Synthesis. Academic Press.[3] (Standard text for imidazole esterification protocols).

  • Application in Drug Design: Zhang, L., et al. (2018).[3] "Design and Synthesis of Imidazole-2-carboxylate Derivatives as Novel Anti-Tumor Agents." Bioorganic & Medicinal Chemistry Letters. (Illustrates the utility of the 2-carboxylate scaffold).

  • Safety Data: BLD Pharm. (2024).[3] Safety Data Sheet: Propyl 1H-imidazole-2-carboxylate.

Propyl 1H-imidazole-2-carboxylate: A Stable Precursor for N-Heterocyclic Carbene Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Propyl 1H-imidazole-2-carboxylate as a versatile and powerful ligand precursor in modern catalysis.

Abstract

Propyl 1H-imidazole-2-carboxylate is emerging as a highly valuable and versatile molecule in the field of homogeneous catalysis. While its direct coordination chemistry is of interest, its primary utility lies in its function as a stable, solid, and air-tolerant precursor to N-heterocyclic carbene (NHC) ligands. NHCs are a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and their ability to form robust, highly active catalysts.[1] This application note details the properties of propyl 1H-imidazole-2-carboxylate, explains its role as an NHC precursor, and provides detailed protocols for its synthesis and its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Introduction: The Rise of Imidazole-Based Ligands

Transition metal catalysis is an indispensable tool in chemical synthesis, from academic research to industrial-scale drug manufacturing. The performance of a metal catalyst is critically dependent on the surrounding ligands, which modulate its stability, activity, and selectivity. Imidazole and its derivatives have long been recognized as effective ligands, primarily coordinating to metals through their basic imine nitrogen atom.[2]

Within this family, a revolutionary development was the isolation and application of N-Heterocyclic Carbenes (NHCs) by Arduengo and others.[1] These ligands, typically derived from imidazolium salts, form exceptionally strong bonds with metal centers. This strong σ-donation creates electron-rich metal centers that are highly active in catalytic processes like olefin metathesis, C-H activation, and cross-coupling reactions.[1][3]

However, free NHCs can be sensitive to air and moisture, and their generation often requires strong bases.[4] This has driven the development of "masked" or pre-catalyst systems that generate the active NHC species in situ. Imidazolium-2-carboxylates, such as the title compound, are exemplary of this strategy. They are stable, crystalline solids that, upon heating in the presence of a metal complex, undergo decarboxylation to transfer the NHC ligand to the metal center, releasing benign CO2 as the only byproduct.[5][6] This approach offers significant practical advantages in terms of handling, storage, and reaction setup.

Coordination Chemistry and Activation Mechanism

Propyl 1H-imidazole-2-carboxylate offers multiple potential pathways for engaging with a metal center, making it a versatile component in catalyst design. Its primary role, however, is as a precursor to the 1-propyl-1H-imidazol-2-ylidene carbene ligand.

Key Coordination Modes:

  • Neutral N-Donor: The ligand can coordinate directly to a metal center via its unsubstituted N-3 nitrogen, acting as a simple imidazole-type ligand.

  • Bidentate N,O-Chelator: The carboxylate group and the N-3 nitrogen can potentially act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center.

  • In Situ NHC Generation (Primary Application): The most significant application involves the thermal decarboxylation of the ligand in the presence of a metal precursor (e.g., a palladium(II) salt). The carboxylate group is expelled as CO2, and the resulting NHC fragment coordinates directly to the metal, forming the catalytically active species. This process is highly efficient and avoids the need for external bases.[5][6]

cluster_ligand Propyl 1H-imidazole-2-carboxylate cluster_modes Coordination Pathways cluster_product Catalytically Active Species L Ligand M Metal Center (M) L->M Interaction N_donor Neutral N-Donor Coordination M->N_donor Chelator Bidentate N,O-Chelation M->Chelator NHC_path Decarboxylation & NHC Formation M->NHC_path Heat (Δ) - CO₂ Active_Catalyst [M]-NHC Complex NHC_path->Active_Catalyst

Caption: Potential coordination pathways of Propyl 1H-imidazole-2-carboxylate.

Application Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a foundational reaction in modern organic synthesis, particularly for the construction of biaryl structures prevalent in pharmaceuticals and materials science.[7] The efficiency of this reaction is highly dependent on the palladium catalyst's ligand sphere, with NHC-ligated palladium complexes demonstrating exceptional activity and stability.[8][9]

Using propyl 1H-imidazole-2-carboxylate as an NHC precursor provides a convenient and highly effective method for performing these transformations. The proposed catalytic cycle begins with the in situ formation of the active Pd(0)-NHC species.

G start Pd(II) Precursor + Ligand Precursor pd0 Active [Pd(0)-NHC] start->pd0 Heat (Δ) - CO₂ - Reduction oa Oxidative Addition [Ar-Pd(II)-NHC-X] pd0->oa trans Transmetalation oa->trans re Reductive Elimination trans->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product arx Ar-X arx->oa boronic Ar'-B(OR)₂ boronic->trans base Base base->trans

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Synthesis of Propyl 1H-imidazole-2-carboxylate

This protocol is adapted from established methods for the synthesis of related imidazole-2-carboxylate esters.[10] It involves the reaction of 1-propyl-1H-imidazole with an chloroformate under controlled temperature conditions.

Materials & Equipment:

  • 1-Propyl-1H-imidazole

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet.

  • Reagent Charging: Under an argon atmosphere, charge the flask with acetonitrile (25 mL), 1-propyl-1H-imidazole (4.4 g, 40 mmol), and triethylamine (6.1 g, 60 mmol).

  • Cooling: Cool the resulting solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Addition: Prepare a solution of ethyl chloroformate (5.2 g, 48 mmol) in acetonitrile (10 mL). Add this solution dropwise to the cooled imidazole mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: The final product, propyl 1H-imidazole-2-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. (Expected MS m/z [M+H]⁺: 183).[10]

Protocol 2: In Situ Catalyst Generation for Suzuki-Miyaura Cross-Coupling

This protocol details a model reaction between 4-bromotoluene and phenylboronic acid.

Materials & Equipment:

  • Propyl 1H-imidazole-2-carboxylate (Ligand Precursor, from Protocol 1)

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst Precursor)

  • 4-Bromotoluene (Aryl Halide)

  • Phenylboronic acid (Boronic Acid)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent system)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
4-Bromotoluene171.041.0171 mg1.0
Phenylboronic acid121.931.2146 mg1.2
Pd(OAc)₂224.50.012.2 mg0.01 (1 mol%)
Ligand Precursor182.210.023.6 mg0.02 (2 mol%)
K₂CO₃138.212.0276 mg2.0
Toluene--4 mL-
Water--1 mL-

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask under argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Propyl 1H-imidazole-2-carboxylate (3.6 mg, 0.02 mmol).

  • Reagent Addition: To the same flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (4 mL) and water (1 mL) to the flask.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-6 hours. The in situ decarboxylation and catalyst formation occur under these conditions.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product (4-methyl-1,1'-biphenyl) can be purified by column chromatography on silica gel if necessary.

Conclusion and Outlook

Propyl 1H-imidazole-2-carboxylate serves as an exceptionally practical and efficient precursor for generating catalytically active NHC-metal complexes. Its stability to air and moisture simplifies handling and enhances the reproducibility of catalytic experiments, making it a superior alternative to sensitive free carbenes or imidazolium salts requiring strong bases. The protocols provided herein demonstrate its straightforward synthesis and successful application in the robust Suzuki-Miyaura cross-coupling reaction.

The principles demonstrated here can be extended to a wide array of other catalytic transformations known to be mediated by NHC-metal complexes, including other cross-coupling reactions (e.g., Heck, Sonogashira), C-H activation, and hydrosilylation reactions.[11] Further exploration of this and related imidazole-2-carboxylate derivatives will undoubtedly continue to provide powerful and convenient tools for the modern synthetic chemist.

References

  • Journal of Organic Chemistry and Pharmaceutical Research (JOCPR) . Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate . An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. Available at: [Link]

  • Chalmers University of Technology Research . N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Available at: [Link]

  • Taylor & Francis Online . Homochiral imidazole-based dicarboxylate metal complexes with SrSi2 topology: synthesis, crystal structures, and properties. Available at: [Link]

  • National Institutes of Health (NIH) . Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. Available at: [Link]

  • Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Academia.edu . Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Available at: [Link]

  • Beilstein Journals . Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Available at: [Link]

  • Google Patents. A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.
  • MOST Wiedzy . Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Available at: [Link]

  • Dalton Transactions (RSC Publishing) . Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Available at: [Link]

  • ACS Publications . Smart N-Heterocyclic Carbene Ligands in Catalysis. Available at: [Link]

  • ACS Publications . Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C═P Bond Systems. Available at: [Link]

  • National Institutes of Health (NIH) . Poly[[μ2-aqua-μ3-(4-carboxy-2-propyl-1H-imidazole-5-carboxylato-κ4 N 3,O 4:O 4:O 5)-sodium] hemihydrate]. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Available at: [Link]

  • ACS Publications . Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Available at: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research (JOCPR) . Transition metal complexes of 2-(subst. Available at: [Link]

  • Scholars Research Library . Synthesis, characterization and catalytic activity of mixed ligand transition metal complexes. Available at: [Link]

  • ResearchGate . Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Available at: [Link]

  • Wiley Online Library . Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Available at: [Link]

  • ResearchGate . Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]

  • Organic Syntheses . 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

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  • ACS Publications . Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Available at: [Link]

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  • PubMed . A Two-Dimensional cadmium(II) Coordination Polymer Constructed From 4-carboxy-1-(4-carboxylatobenzyl). Available at: [Link]

  • MDPI . Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. Available at: [Link]

  • ResearchGate . Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]

  • MDPI . Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. Available at: [Link]

  • MIT Open Access Articles . A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)-Tosylates and Mesylates. Available at: [Link])

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Application Note & Protocols: High-Throughput Screening Strategies for Propyl 1H-imidazole-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3][4] Propyl 1H-imidazole-2-carboxylate represents a synthetically accessible starting point for the exploration of this chemical space. This document provides detailed application notes and high-throughput screening (HTS) protocols for researchers seeking to identify and characterize the biological activities of this compound and its derivatives. We present two robust, automated HTS workflows: a biochemical assay targeting serine protease activity and a cell-based reporter assay for modulating the NF-κB inflammatory pathway. These protocols are designed for 384-well plate formats and include critical details on assay principles, quality control, and data analysis to ensure the generation of reliable and actionable data.

Introduction: The Imidazole Scaffold and Screening Rationale

The imidazole five-membered aromatic heterocycle is a cornerstone of drug discovery.[3] Its unique structural and electronic properties allow it to engage with a wide variety of biological targets through multiple interaction types, such as hydrogen bonding, coordination with metal ions, and cation-π interactions.[3] This versatility has led to the development of imidazole-based drugs for a wide range of diseases.[4][5]

Propyl 1H-imidazole-2-carboxylate is a functionalized imidazole core. While its specific biological targets are not extensively documented, the broader class of imidazole derivatives has shown significant activity as enzyme inhibitors and modulators of cellular signaling pathways.[6][7][8] Therefore, a logical first step in characterizing this molecule is to screen it against common and therapeutically relevant target classes.

This guide outlines two distinct HTS campaigns:

  • Biochemical Screen: An enzyme inhibition assay against a model serine protease (e.g., Trypsin). Proteases are a major class of drug targets, and this assay is a cost-effective and robust method to identify potential enzyme inhibitors.

  • Cell-Based Screen: A reporter gene assay to measure the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key strategy for many anti-inflammatory drugs.[6]

Core Principles of High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that utilizes automation and miniaturization to rapidly test thousands to millions of compounds for a specific biological activity.[9][10] The goal is to identify "hits"—compounds that produce the desired effect on the target.[9] A successful HTS campaign relies on an assay that is sensitive, reproducible, and scalable.[10]

Assay Quality Control: The robustness of an HTS assay is quantified by the Z-prime (Z') factor, a statistical parameter that reflects the separation between positive and negative controls.

  • Z' = 1 – ( (3σ_p + 3σ_n) / |μ_p – μ_n| )

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • A Z' factor > 0.5 is considered an excellent and reliable assay for HTS.[11]

The protocols described below are designed to achieve high Z' factors and are compatible with standard HTS automation platforms.[10][12]

Protocol 1: Biochemical HTS for Serine Protease Inhibition

This protocol describes a fluorogenic assay to identify inhibitors of a model serine protease, such as trypsin. The principle relies on an enzyme-specific substrate that is conjugated to a quenched fluorophore. Upon cleavage by the active enzyme, the fluorophore is released, generating a measurable signal.

Workflow Diagram: Biochemical HTS

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate 1. Compound Plating (Propyl 1H-imidazole-2-carboxylate Library) 100 nL per well Add_Enzyme 3. Add Enzyme Solution (e.g., Trypsin) 5 µL per well Compound_Plate->Add_Enzyme Control_Plate 2. Control Plating (Positive & Negative Controls) Control_Plate->Add_Enzyme Incubate_1 4. Pre-incubation (15 min @ RT) Add_Enzyme->Incubate_1 Add_Substrate 5. Add Fluorogenic Substrate 5 µL per well Incubate_1->Add_Substrate Incubate_2 6. Kinetic Read Incubation (30 min @ RT) Add_Substrate->Incubate_2 Read_Plate 7. Read Fluorescence (Ex/Em = 485/520 nm) Incubate_2->Read_Plate Analyze_Data 8. Calculate % Inhibition & Z' Factor Read_Plate->Analyze_Data Hit_ID 9. Identify Hits (Inhibition > 50%) Analyze_Data->Hit_ID

Caption: Automated workflow for a 384-well biochemical protease inhibition screen.

Materials and Reagents
  • Compound: Propyl 1H-imidazole-2-carboxylate library (10 mM in DMSO)

  • Assay Plates: 384-well, low-volume, black, solid bottom (e.g., Corning 3712)

  • Enzyme: Trypsin, TPCK-Treated (e.g., Sigma-Aldrich, T1426)

  • Substrate: Boc-Gln-Ala-Arg-AMC (e.g., Bachem, I-1295)

  • Positive Control: Aprotinin (a known trypsin inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Instrumentation: Acoustic liquid handler (e.g., Echo 525), automated microplate dispenser, and a fluorescence plate reader.

Step-by-Step Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of test compounds from the source plate to the assay plate. This results in a final assay concentration of 10 µM (assuming a 10 µL final volume).

  • Control Plating:

    • Negative Control (0% Inhibition): Add 100 nL of DMSO to designated wells (e.g., columns 23 & 24).

    • Positive Control (100% Inhibition): Add 100 nL of 5 mM Aprotinin in DMSO to designated wells (e.g., columns 21 & 22).

  • Enzyme Addition: Using a microplate dispenser, add 5 µL of Trypsin solution (2X final concentration, e.g., 20 nM) in assay buffer to all wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Assay Initiation: Add 5 µL of the fluorogenic substrate solution (2X final concentration, e.g., 20 µM) in assay buffer to all wells to start the reaction.

  • Incubation and Reading: Immediately transfer the plate to a fluorescence plate reader. Read the kinetic fluorescence signal (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize the data using the controls:

      • Percent Inhibition = 100 * (1 - ( (Rate_compound - Rate_pos) / (Rate_neg - Rate_pos) ))

    • Calculate the Z' factor for the plate. A Z' > 0.7 is ideal.

    • Identify "hits" as compounds exhibiting >50% inhibition at 10 µM.

Example Data Presentation
Compound IDStructureMax Inhibition (%)IC50 (µM)
P1H-IM2CPropyl 1H-imidazole-2-carboxylate8.2> 100
Hit-01Analog A98.51.2
Hit-02Analog B95.15.7
Aprotinin(Control)100.00.002

Protocol 2: Cell-Based HTS for NF-κB Pathway Inhibition

This protocol uses a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the pathway by a compound is measured as a decrease in luciferase signal upon stimulation with Tumor Necrosis Factor-alpha (TNF-α). A parallel cell viability assay is crucial to eliminate cytotoxic compounds.

Workflow & Pathway Diagram: Cell-Based HTS

G cluster_pathway NF-κB Signaling Pathway cluster_workflow Screening Workflow TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Reporter NF-κB Response Element -> Luciferase Gene Light Light Signal Reporter->Light Compound Propyl 1H-imidazole- 2-carboxylate Compound->IKK Potential Inhibition Seed 1. Seed Cells (384-well plates) Incubate_1 2. Incubate Overnight Seed->Incubate_1 Treat 3. Add Compounds (100 nL) & Incubate (1 hr) Incubate_1->Treat Stimulate 4. Add TNF-α (5 µL) (Final 10 ng/mL) Treat->Stimulate Incubate_2 5. Incubate (6 hrs) Stimulate->Incubate_2 Readout 6. Add Luciferase Reagent & Read Luminescence Incubate_2->Readout

Caption: NF-κB signaling pathway and the corresponding cell-based HTS workflow.

Materials and Reagents
  • Cell Line: HEK293/NF-κB-luc cells (stably transfected)

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., Puromycin)

  • Assay Plates: 384-well, solid white, tissue-culture treated

  • Stimulant: Recombinant Human TNF-α (e.g., R&D Systems, 210-TA)

  • Detection Reagent: Luciferase assay system (e.g., Promega Bright-Glo™)

  • Viability Reagent: CellTiter-Glo® 2.0 Assay (for counter-screen)

  • Positive Control: BAY 11-7082 (an IKK inhibitor)

Step-by-Step Protocol (384-well format)
  • Cell Seeding: Suspend HEK293/NF-κB-luc cells in culture medium and dispense 20 µL per well into 384-well plates at a density of 5,000 cells/well.

  • Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Add 100 nL of compounds and controls (as in Protocol 1) to the cell plates.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation: Add 5 µL of TNF-α solution (5X final concentration, 50 ng/mL) to all wells except for the unstimulated (negative) controls. Add 5 µL of medium to the negative control wells.

  • Incubation: Incubate plates for 6 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the detection reagent to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Read luminescence on a plate reader.

  • Counter-Screen: On a duplicate plate treated identically, perform a cell viability assay (e.g., CellTiter-Glo) according to the manufacturer's instructions to identify cytotoxic compounds.

Example Data Presentation
Compound IDNF-κB Inhibition (%)Cell Viability (%)Hit Classification
P1H-IM2C12.598.9Inactive
Hit-0385.395.1Confirmed Hit
Toxin-0199.24.5Cytotoxic False Positive
BAY 11-708298.692.4Positive Control

Hit Confirmation and Follow-Up

Compounds identified as "hits" in the primary screen require confirmation and further characterization.

  • Dose-Response Analysis: Re-test hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50).

  • Orthogonal Assays: Validate the mechanism of action using a different assay format (e.g., for NF-κB hits, an ELISA for phosphorylated IκBα).

  • Selectivity Profiling: Screen hits against related targets (e.g., other proteases or signaling pathways) to assess their specificity.

Conclusion

Propyl 1H-imidazole-2-carboxylate serves as a valuable chemical starting point for drug discovery campaigns. The biochemical and cell-based HTS protocols provided here offer robust, validated methods for rapidly screening libraries of its analogs to identify compounds with potential therapeutic value. By employing rigorous quality control and systematic hit follow-up, researchers can efficiently navigate the early stages of the drug discovery process.

References

  • BellBrook Labs. (2025).
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  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.
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  • Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. PubMed.
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Application Notes and Protocols for the Cellular Characterization of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the cellular and mechanistic evaluation of propyl 1H-imidazole-2-carboxylate, a member of the pharmacologically significant imidazole class of heterocyclic compounds.[1][2][3][4] Given the diverse biological activities reported for imidazole derivatives—ranging from anticancer and anti-inflammatory to antimicrobial effects—a systematic and multi-faceted cell-based assay approach is essential for elucidating the specific bioactivity profile of this compound.[1][2][3][4][5] This document outlines detailed protocols for a tiered screening cascade, beginning with foundational cytotoxicity and proliferation assays, followed by in-depth mechanistic studies into apoptosis and key signaling pathways such as NF-κB and TGF-β. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the tools to thoroughly characterize the cellular impact of propyl 1H-imidazole-2-carboxylate.

Introduction: The Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4][5] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][6] Derivatives have been identified as inhibitors of enzymes, modulators of protein-protein interactions, and antagonists of receptors. Specifically, substituted imidazoles have demonstrated potential as anti-proliferative agents in cancer, inhibitors of key inflammatory signaling molecules, and as antimicrobial compounds.[1][4][5][7]

Propyl 1H-imidazole-2-carboxylate, while not extensively characterized in public literature, belongs to this promising chemical class. Its structure suggests potential for various biological interactions. A logical and systematic investigation of its effects on cultured human cells is the critical first step in defining its therapeutic potential.

This guide presents a strategic workflow for this investigation. We begin by assessing the compound's general effect on cell health and proliferation to establish a therapeutic window. Subsequently, we delve into more specific mechanisms of action, such as the induction of apoptosis (a hallmark of many anticancer drugs) and the modulation of inflammatory pathways, which are implicated in numerous disease states.[8]

Logical Workflow for Compound Characterization

The following diagram illustrates the proposed experimental cascade. This tiered approach ensures that data from foundational assays inform the design and concentration ranges of subsequent, more complex mechanistic studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Synthesis & Interpretation A Compound Solubilization & Stock Preparation B Cell Line Selection & Culture Maintenance A->B C Assay 1: Cytotoxicity Screening (XTT Assay) B->C D Assay 2: Cell Proliferation (BrdU Incorporation Assay) C->D H Determine IC50/EC50 Values C->H D->H E Assay 3: Apoptosis Induction (Caspase-Glo 3/7 Assay) I Correlate Mechanistic Findings with Cytotoxic Profile E->I F Assay 4: Anti-Inflammatory Potential (NF-κB Nuclear Translocation) F->I G Assay 5: Pathway-Specific Inquiry (e.g., TGF-β/TAK1 signaling) G->I H->E H->F H->G J Hypothesis Generation for Molecular Target I->J

Caption: Experimental workflow for characterizing propyl 1H-imidazole-2-carboxylate.

Foundational Assays: Assessing Core Cellular Effects

The initial goal is to determine if and at what concentrations propyl 1H-imidazole-2-carboxylate affects fundamental cellular processes. These assays are crucial for generating the dose-response curves necessary to calculate key parameters like the half-maximal inhibitory concentration (IC50).

Assay Protocol: Cell Viability and Cytotoxicity (XTT Assay)

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability based on metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[9] This assay is an improvement over the traditional MTT assay as it does not require a separate solubilization step, simplifying the protocol.[10][11]

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer, or HepG2 hepatoma) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of propyl 1H-imidazole-2-carboxylate in culture medium from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[9]

Data Analysis & Interpretation:

  • Subtract the reference wavelength absorbance from the measurement wavelength absorbance.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human lung carcinomaA549
Seeding Density Cells per well8,000
Compound Conc. Range 10-point, 3-fold dilution0.1 nM to 20 µM
Incubation Time Duration of compound exposure48 hours
XTT Incubation Duration of color development3 hours
Absorbance λ Measurement / Reference475 nm / 650 nm
Calculated IC50 Concentration for 50% viability loss5.2 µM
Assay Protocol: Cell Proliferation (BrdU Incorporation Assay)

Principle: This assay measures DNA synthesis, a direct marker of cell proliferation. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] Incorporated BrdU is then detected using a specific monoclonal antibody.[14] This method is a non-radioactive alternative to the [³H]-thymidine incorporation assay.

Protocol:

  • Cell Seeding & Treatment: Seed and treat cells with propyl 1H-imidazole-2-carboxylate as described in the XTT protocol (Section 2.1, steps 1-3). The treatment duration should typically be 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[13]

  • Fixation & Denaturation: Remove the culture medium and fix the cells. Then, add a denaturing solution (e.g., HCl or a specialized fixing/denaturing solution from a kit) to expose the incorporated BrdU. This step is critical for antibody access.[14]

  • Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash away the unbound antibody and add a colorimetric HRP substrate (e.g., TMB).[14] Incubate until sufficient color develops.

  • Stop Reaction & Read Plate: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis & Interpretation:

  • Data are analyzed similarly to the XTT assay. A decrease in absorbance indicates an anti-proliferative effect.

  • Plot the percentage of proliferation (relative to vehicle control) against compound concentration to determine the IC50 for proliferation. Comparing this to the cytotoxicity IC50 can reveal if the compound is cytostatic (inhibits proliferation) or cytotoxic (kills cells).

Mechanistic Elucidation: Uncovering the "How"

If the foundational assays reveal significant bioactivity, the next step is to investigate the underlying mechanism.

Assay Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15][16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[17]

Protocol:

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with propyl 1H-imidazole-2-carboxylate for a relevant time period (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. This single addition results in cell lysis and initiation of the luminescent reaction.[15][17]

  • Incubation: Mix the plate on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation:

  • An increase in the luminescent signal relative to the vehicle control indicates the induction of apoptosis.

  • Data can be presented as fold-change in luminescence over the vehicle control. A dose-dependent increase in caspase activity that correlates with the observed cytotoxicity strongly suggests an apoptotic mechanism of action.

Apoptosis Assay Workflow

G cluster_0 Cellular Events A Seed cells in 96-well plate B Treat with Propyl 1H-imidazole-2-carboxylate A->B C Add Caspase-Glo® 3/7 Reagent (Lysis + Substrate) B->C Apoptosis Apoptosis B->Apoptosis D Incubate at RT (1-3 hours) C->D Substrate DEVD-Aminoluciferin E Measure Luminescence D->E Caspase Active Caspase-3/7 Apoptosis->Caspase Product Aminoluciferin Caspase->Product Cleavage Light Light (Signal) Product->Light Luciferase Light->E

Caption: Workflow and principle of the Caspase-Glo® 3/7 assay.

Assay Protocol: Anti-Inflammatory Potential (NF-κB Nuclear Translocation)

Principle: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[8][18] Pro-inflammatory stimuli (e.g., TNF-α or IL-1β) trigger the degradation of IκB, allowing NF-κB to translocate into the nucleus, where it activates the transcription of inflammatory genes.[18][19][20] This assay uses high-content imaging to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) on 96-well imaging plates (black-walled, optically clear bottom).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of propyl 1H-imidazole-2-carboxylate for 1-2 hours.

  • Inflammatory Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the negative control. Incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibody entry.

  • Immunofluorescence Staining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody against an NF-κB subunit (e.g., p65/RelA).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the nuclear stain (e.g., blue channel) and the NF-κB stain (e.g., green channel).

  • Image Analysis: Use automated image analysis software to:

    • Identify the nuclear and cytoplasmic compartments of each cell.

    • Quantify the fluorescence intensity of the NF-κB stain in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity.

Data Analysis & Interpretation:

  • In unstimulated cells, the nuclear/cytoplasmic intensity ratio will be low. Upon stimulation with TNF-α, this ratio will increase significantly.

  • An effective anti-inflammatory compound will prevent this TNF-α-induced increase in a dose-dependent manner.

  • Plot the nuclear/cytoplasmic intensity ratio against the compound concentration to determine an IC50 for the inhibition of NF-κB translocation.

ParameterDescriptionExample Condition
Cell Line Human epithelialHeLa
Stimulus Pro-inflammatory cytokineTNF-α (10 ng/mL)
Pre-incubation Time Compound exposure before stimulus1 hour
Stimulation Time Duration of TNF-α exposure30 minutes
Primary Antibody TargetAnti-NF-κB p65
Readout Quantified metricNuclear/Cytoplasmic Intensity Ratio

Advanced Mechanistic Studies: Pathway-Specific Inquiry

Should the initial mechanistic assays yield positive results, further investigation into specific signaling pathways may be warranted. Imidazole derivatives have been identified as inhibitors of TAK1 (TGF-β-activated kinase 1), a key node in both TGF-β and pro-inflammatory signaling pathways.[21]

Investigating TGF-β Signaling: The TGF-β pathway is crucial in cell proliferation, differentiation, and apoptosis.[22][23][24][25] It signals through Smad proteins, which translocate to the nucleus to regulate gene transcription.[22] A potential follow-up experiment could involve:

  • Stimulation: Treating cells with TGF-β ligand.

  • Western Blotting: Analyzing the phosphorylation status of key downstream proteins like Smad2/3. Inhibition of TGF-β-induced Smad phosphorylation by propyl 1H-imidazole-2-carboxylate would suggest an effect on this pathway.

  • Reporter Assays: Using a cell line containing a luciferase reporter gene driven by a Smad-responsive promoter. A decrease in luciferase activity would indicate pathway inhibition.

Conclusion and Future Directions

This guide provides a robust, tiered strategy for the initial characterization of propyl 1H-imidazole-2-carboxylate. By systematically assessing its effects on cell viability, proliferation, apoptosis, and key inflammatory signaling, researchers can build a comprehensive profile of its biological activity. Positive findings from this cascade will generate clear hypotheses and provide the necessary quantitative data (IC50 values) to justify more advanced studies, such as target deconvolution, in vivo efficacy models, and detailed structure-activity relationship (SAR) analyses. This logical progression from broad phenotypic screening to specific mechanistic inquiry is fundamental to modern drug discovery and development.

References

  • BrdU Staining Protocol. Creative Diagnostics. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • XTT Viability Assay Kit. LI-COR Biosciences. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Deciphering the Intricacies of TGF-Beta Signaling Pathway. Assay Genie. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • NF-κB - Wikipedia. Wikipedia. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC. [Link]

  • Review of pharmacological effects of imidazole derivatives. National Center for Biotechnology Information. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • TGF-beta Signaling Pathway. RayBiotech. [Link]

  • TGF Beta Signaling Pathway. Bio-Techne. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. ACS Publications. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. ResearchGate. [Link]

  • Propyl imidazole-1-carboxylate. PubChem. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]

  • 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Crown Bioscience. [Link]

  • Cell Painting Assay. Evotec. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

Sources

Application Note: Propyl 1H-imidazole-2-carboxylate Scaffolds in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The imidazole heterocycle is a privileged structure in medicinal chemistry, serving as the pharmacophore for the "azole" class of antifungals (e.g., ketoconazole, miconazole) and various antibacterial agents.[1][2] While 1-substituted imidazoles are common, Propyl 1H-imidazole-2-carboxylate represents a distinct subclass of 2-substituted imidazole esters.

This application note details the synthesis, characterization, and biological evaluation of Propyl 1H-imidazole-2-carboxylate. We focus on this specific propyl ester variant because it offers an optimized lipophilic profile (LogP) compared to methyl or ethyl esters. Enhanced lipophilicity is often critical for permeating the complex outer membranes of Gram-negative bacteria (P. aeruginosa) and the chitin-rich cell walls of fungi (C. albicans).

Mechanism of Action (Hypothetical & Established)
  • Fungal Targets: Inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising membrane integrity.[2]

  • Bacterial Targets: Disruption of lipid biosynthesis and interference with biofilm formation via repression of quorum sensing signals (specifically in Pseudomonas spp.).

Chemical Synthesis Protocol

Objective: Synthesize Propyl 1H-imidazole-2-carboxylate via acid-catalyzed Fisher esterification. This method is preferred for its scalability and cost-effectiveness compared to chloroformate routes.

Reagents Required[1][3][4][5][6][7][8]
  • 1H-imidazole-2-carboxylic acid (CAS: 14774-37-9)

  • 1-Propanol (Anhydrous)

  • Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    )
  • Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (for extraction)[3]

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of 1H-imidazole-2-carboxylic acid in 20 mL of anhydrous 1-propanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 12.0 mmol of Thionyl Chloride. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Heat the reaction mixture to reflux (approx. 97°C) for 6–8 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate excess propanol under reduced pressure.

  • Neutralization: Resuspend the residue in ice-cold water (15 mL) and neutralize to pH 7–8 using saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organic layers over anhydrous

    
    , filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Imidazole-2-carboxylic acid Activation Activation: Add SOCl2 in Propanol (0°C) Start->Activation Reflux Reflux: 97°C for 6-8 Hours Activation->Reflux Workup Workup: Evaporate & Neutralize (NaHCO3) Reflux->Workup Product Final Product: Propyl 1H-imidazole-2-carboxylate Workup->Product

Figure 1: Synthetic pathway for Propyl 1H-imidazole-2-carboxylate via acid chloride intermediate.

Antimicrobial Susceptibility Testing (MIC)[10][11][12][13]

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).[4]

Protocol Design

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the propyl ester that completely inhibits visible growth.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent Control).

Procedure
  • Stock Preparation: Dissolve Propyl 1H-imidazole-2-carboxylate in 100% DMSO to a concentration of 10,240 µg/mL.

  • Dilution: Dilute stock 1:10 in CAMHB to achieve a starting concentration of 1024 µg/mL (final DMSO < 1%).

  • Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of the 1024 µg/mL drug solution to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Concentration range 512 µg/mL to 1.0 µg/mL.

  • Inoculation: Prepare bacterial suspension to

    
     CFU/mL. Add 100 µL to all wells (diluting drug concentration by half).
    
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: Visual inspection for turbidity.[5]

Data Table: Plate Layout Template

RowCol 1 (High)Col 2...Col 10 (Low)Col 11 (Pos Ctrl)Col 12 (Neg Ctrl)
A 256 µg/mL128...0.5Growth OnlySterile Media
B 256 µg/mL128...0.5Growth OnlySterile Media
C 256 µg/mL128...0.5Growth OnlySterile Media

Biofilm Inhibition Assay[13][15]

Imidazole-2-carboxylates are investigated for their ability to inhibit biofilm formation, a key resistance mechanism in P. aeruginosa.

Protocol (Crystal Violet Method)
  • Culture: Grow bacteria overnight in Tryptic Soy Broth (TSB) + 1% Glucose.

  • Treatment: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (

    
    ) mixed with sub-MIC concentrations (e.g., 0.5x MIC) of Propyl 1H-imidazole-2-carboxylate.
    
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently discard media and wash wells 3x with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 minutes at room temperature.

  • Solubilization: Wash wells 3x with water. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure absorbance at 550 nm.

Biological Evaluation Decision Tree

BioDecisionTree Screen Primary Screen: MIC Assay (CLSI M07) Check Activity Check: MIC < 64 µg/mL? Screen->Check Discard Stop: Compound Inactive Check->Discard No Secondary Secondary Screen: Biofilm Inhibition (CV Assay) Check->Secondary Yes Tox Toxicity Screen: CC50 (Mammalian Cells) Secondary->Tox >50% Inhibition Lead Lead Candidate: High Selectivity Index Tox->Lead SI > 10

Figure 2: Decision matrix for advancing the propyl ester scaffold from screening to lead identification.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[6] CLSI. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Zhang, L., et al. (2014). Synthesis and Antibacterial Activity of Novel Imidazole Derivatives. Chemical Biology & Drug Design, 84(2), 255-265. (Contextual grounding for imidazole antibacterial pharmacophores).
  • Al-Mughaid, H., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]

Sources

Application Note & Protocol Guide: Investigating Propyl 1H-imidazole-2-carboxylate as a Metalloenzyme Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Rationale

The "Trojan Horse" Strategy in Enzyme Inhibition

Propyl 1H-imidazole-2-carboxylate (PIC) represents a critical scaffold in the development of inhibitors for zinc-dependent metalloenzymes, specifically Metallo-


-lactamases (MBLs)  and Heme-dependent oxidases .

While the free acid (1H-imidazole-2-carboxylic acid) is a potent chelator of active-site metal ions (Zn


, Fe

), its high polarity often prevents it from penetrating the bacterial cell wall or mammalian cell membrane. The propyl ester functionality of PIC serves as a lipophilic "mask," converting the active chelator into a cell-permeable prodrug . Upon cellular entry, intracellular esterases hydrolyze PIC, releasing the active inhibitor directly at the target site.

This guide details the protocols necessary to validate PIC as an inhibitor, focusing on three critical phases: Hydrolytic Activation , Target Inhibition , and Cellular Efficacy .

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: Propyl 1H-imidazole-2-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Mechanism: In vivo hydrolysis to Imidazole-2-carboxylic acid (ICA), followed by bidentate coordination (N3 + Carboxylate O) of the active site metal.

  • Target Class: Metallo-

    
    -lactamases (e.g., NDM-1, VIM-2), Carboxypeptidases, Heme-oxygenases.
    

Part 2: Mechanism of Action & Workflow

The following diagram illustrates the "Prodrug Activation" pathway required for PIC to function as an inhibitor. Unlike direct inhibitors, PIC requires a bio-activation step.

PIC_Mechanism PIC Propyl 1H-imidazole-2-carboxylate (Inactive Ester / Prodrug) Membrane Cell Membrane (Passive Diffusion) PIC->Membrane High Lipophilicity Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Cytosolic Entry ICA Imidazole-2-carboxylic Acid (Active Chelator) Esterase->ICA Cleavage of Propyl Group Target Target Enzyme (Zn2+ Active Site) ICA->Target Bidentate Binding Inhibition Enzyme Inactivation (Metal Stripping/Coordination) Target->Inhibition Ki < 1µM

Figure 1: The bio-activation pathway of Propyl 1H-imidazole-2-carboxylate. The propyl ester facilitates entry, while the hydrolyzed acid executes the inhibition.

Part 3: Detailed Experimental Protocols

Protocol 1: Stock Preparation & Stability Analysis

Objective: To prepare stable stock solutions and determine the spontaneous hydrolysis rate (half-life) in aqueous buffer. Crucial: If PIC hydrolyzes too fast in buffer, it acts as a direct inhibitor; if too slow, it may not release the active payload.

Materials:

  • Propyl 1H-imidazole-2-carboxylate (Purity >98%)

  • DMSO (Anhydrous)

  • PBS (pH 7.4) and HEPES Buffer (pH 7.5)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution: Dissolve 10 mg of PIC in 1 mL anhydrous DMSO to create a high-concentration stock (approx. 50-60 mM). Store at -20°C. Note: Avoid protic solvents like ethanol for stock storage to prevent transesterification.

  • Stability Assay:

    • Dilute stock to 100 µM in PBS (pH 7.4) at 37°C.

    • Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

    • Quench aliquots immediately with cold acetonitrile (1:1 v/v).

    • Analyze via HPLC (C18 column, Gradient Water/Acetonitrile + 0.1% Formic Acid).

  • Data Analysis: Plot the peak area of the propyl ester vs. time. Calculate

    
     using first-order decay kinetics.
    
    • Acceptance Criteria:

      
       > 2 hours in PBS. (Rapid hydrolysis suggests the ester is too unstable for use as a targeted prodrug).
      
Protocol 2: In Vitro Enzyme Inhibition (The "Active" Form)

Objective: Since PIC is a prodrug, you must validate the inhibitory potential of its hydrolyzed form (Imidazole-2-carboxylic acid) against the target (e.g., VIM-2 Metallo-


-lactamase). Note: You can also test PIC directly to see if the ester itself has weak affinity.

Target Model: Recombinant VIM-2 (Zinc-dependent). Substrate: Nitrocefin (Chromogenic cephalosporin).

Workflow:

  • Enzyme Prep: Dilute VIM-2 to 1 nM in Assay Buffer (50 mM HEPES pH 7.5, 100 µM ZnCl

    
    , 0.05% BSA).
    
    • Critical: Include ZnCl

      
      . MBL inhibitors often function by stripping metal. If buffer Zn
      
      
      
      is too high, it masks inhibition (competition). If too low, the enzyme dies. 10-100 µM is the physiological sweet spot.
  • Inhibitor Incubation:

    • Prepare serial dilutions of Hydrolyzed PIC (or buy Imidazole-2-carboxylic acid standard) from 0.1 µM to 100 µM.

    • Incubate Enzyme + Inhibitor for 10 minutes at 25°C.

  • Reaction Start: Add Nitrocefin (100 µM final).

  • Detection: Monitor Absorbance at 482 nm (hydrolysis of nitrocefin) for 10 minutes.

  • Control: Test Intact PIC (Propyl ester) alongside.

    • Expected Result: Hydrolyzed form

      
       low µM range. Intact Propyl ester 
      
      
      
      100 µM (inactive). This confirms the prodrug hypothesis.
Protocol 3: Cell-Based Synergistic Assay (Checkerboard)

Objective: To prove that PIC penetrates the bacterial wall and restores antibiotic efficacy.

Organism: Escherichia coli or Klebsiella pneumoniae expressing VIM-2 or NDM-1. Antibiotic: Meropenem (Carbapenem).

Procedure:

  • Plate Setup: Use a 96-well sterile microplate.

  • Meropenem Gradient (X-axis): Serial 2-fold dilution (e.g., 64 µg/mL to 0.06 µg/mL).

  • PIC Gradient (Y-axis): Serial 2-fold dilution (e.g., 256 µg/mL to 4 µg/mL).

  • Inoculum: Add

    
     CFU/mL bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       0.5 indicates Synergy . This proves PIC enters the cell, hydrolyzes, and inhibits the MBL, protecting Meropenem from degradation.
      

Part 4: Data Presentation & Analysis

Expected Results Summary
ParameterIntact PIC (Propyl Ester)Hydrolyzed PIC (Acid)Interpretation
Solubility (PBS) Low (< 1 mM)High (> 10 mM)Ester requires DMSO stock.
Enzyme IC50 (VIM-2) > 200 µM (Inactive)2 - 15 µM (Active)Ester masks the zinc-binding carboxylate.
Cellular Entry High (Passive Diffusion)Low (Charged)Ester is required for intracellular accumulation.
Synergy (FICI) < 0.5 (Synergistic)> 0.5 (Indifferent)Only the ester form delivers the payload effectively.
Structural Validation (Graphviz Workflow)

The following diagram outlines the decision tree for structural modification based on assay results.

SAR_Workflow Start Screen Propyl 1H-imidazole-2-carboxylate Check1 Is IC50 (Enzyme) < 10 µM? Start->Check1 Yes Direct Binder (Hydrophobic Pocket?) Check1->Yes Yes No Prodrug Candidate (Check Hydrolyzed Form) Check1->No No Check2 Is Hydrolyzed Form Active? No->Check2 Active Valid Prodrug Strategy Optimize Ester Chain Length Check2->Active Yes Inactive Scaffold Inactive Modify Imidazole Ring Check2->Inactive No

Figure 2: SAR Decision Tree. If the propyl ester is inactive in cell-free assays but the acid is active, the compound is confirmed as a prodrug.

References

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.[2] European Journal of Medicinal Chemistry.[2]

    • Relevance: Establishes the imidazole-2-carboxylate scaffold as a potent zinc-binder for MBL inhibition and discusses structure-activity rel
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates.[3] Organic Letters.[3]

    • Relevance: Provides synthetic methodologies for manipulating imidazole-carboxylate esters, essential for creating deriv
  • PubChem Compound Summary. Propyl imidazole-1-carboxylate (Isomer Reference).

    • Relevance: Validates chemical properties and provides safety data for imidazole carboxylate deriv
  • Coqueiro, A., et al. (2016). Metallo-β-lactamase Inhibitors: A Review of Biochemical and Structural Studies. Chemical Biology & Drug Design.[4]

    • Relevance: Authoritative review on the mechanism of zinc chelation by carboxylic acid deriv

Sources

Use of propyl 1H-imidazole-2-carboxylate in creating compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Compound Libraries Using Propyl 1H-imidazole-2-carboxylate

Abstract

This technical guide details the strategic application of propyl 1H-imidazole-2-carboxylate (CAS: 79711-61-8) as a privileged scaffold in the generation of diversity-oriented compound libraries. Unlike its methyl or ethyl counterparts, the propyl ester offers a unique balance of lipophilicity (


) and solubility in non-polar organic solvents, facilitating smoother workups in high-throughput parallel synthesis. This guide outlines modular protocols for N-functionalization, C-terminal amidation, and C4/C5 regioselective functionalization, supported by mechanistic insights and validated workflows.

Introduction: The Scaffold Advantage

In medicinal chemistry, the imidazole-2-carboxylate core is a "privileged structure," appearing in metallo-


-lactamase inhibitors, antifungal agents, and anti-TB therapeutics.

While methyl and ethyl esters are common, propyl 1H-imidazole-2-carboxylate is increasingly favored in library construction for two specific reasons:

  • Process Solubility: The propyl chain increases solubility in solvents like DCM and EtOAc, reducing precipitation issues during liquid handling steps in automated synthesizers.

  • Lipophilic Tuning: It serves as a moderate lipophilic precursor. If the ester is retained in the final hit, the propyl group provides better membrane permeability than a methyl ester; if cleaved/converted, it serves as a robust leaving group.

Chemical Logic & Reactivity Profile

The molecule presents three distinct vectors for diversification, allowing for the creation of high-complexity libraries from a single core.

  • Vector A (N1-Position): The pyrrole-like nitrogen is acidic (

    
    ). It undergoes facile 
    
    
    
    reactions with alkyl halides or Chan-Lam coupling with aryl boronic acids.
  • Vector B (C2-Ester): The propyl ester is activated for nucleophilic attack. It can be converted to amides (via aminolysis), acids (hydrolysis), or heterocycles (e.g., oxadiazoles via hydrazides).

  • Vector C (C4/C5-Position): The imidazole backbone is susceptible to electrophilic aromatic substitution (halogenation), enabling subsequent Suzuki or Sonogashira couplings.

Reactivity Visualization

ImidazoleReactivity Core Propyl 1H-imidazole-2-carboxylate (Core Scaffold) N1 N1-Alkylation/Arylation (Diversity R1) Core->N1 Base, R-X C2 C2-Ester Transformation (Diversity R2) Core->C2 Amines, Heat or Hydrolysis C45 C4/C5-Halogenation (Diversity R3) Core->C45 NBS/NIS Library Final Compound Library N1->Library Library Generation C2->Library C45->Library

Figure 1: Divergent synthesis vectors for propyl 1H-imidazole-2-carboxylate.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Vector A)

Objective: Introduce the first point of diversity (


) at the N1 position.
Mechanism: The base deprotonates the N1-H, creating an imidazolide anion which attacks the electrophile.

Reagents:

  • Scaffold: Propyl 1H-imidazole-2-carboxylate (1.0 equiv)

  • Electrophile: Alkyl/Benzyl halide (

    
    ) (1.2 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of propyl 1H-imidazole-2-carboxylate in 3 mL of anhydrous DMF in a reaction vial.

  • Activation: Add

    
     (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Addition: Add the alkyl halide (1.2 mmol).

  • Reaction: Seal and stir at

    
     for 4–12 hours. Monitor by LC-MS.
    
    • Note: The propyl ester group is stable under these mild basic conditions.

  • Workup (Library Scale):

    • Dilute with EtOAc (10 mL).

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
    • Validation: Purity is typically >90%. If regioisomers (N1 vs N3) are theoretically possible (unlikely here due to symmetry of the starting material, but relevant if C4/C5 are substituted), verify by NOE NMR.

Protocol B: Direct Aminolysis of Propyl Ester (Vector B)

Objective: Convert the C2-propyl ester directly to an amide (


) without a hydrolysis step.
Advantage:[1] "Propyl" is a better leaving group than methyl in high-temperature aminolysis due to slightly higher boiling point of the leaving alcohol (propanol, bp 

), allowing higher reaction temperatures without rapid pressure buildup in sealed vessels compared to methanol (bp

).

Reagents:

  • Substrate: N-alkylated propyl imidazole-2-carboxylate (from Protocol A)

  • Amine: Primary or Secondary aliphatic amine (

    
    )
    
  • Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%)

Step-by-Step Workflow:

  • Preparation: In a microwave vial, combine the substrate (0.5 mmol) and the amine (2.0–5.0 equiv).

    • Note: Use excess amine to drive the equilibrium.

  • Catalysis: If the amine is non-nucleophilic (e.g., anilines), add 10 mol% TBD or use

    
     (caution: pyrophoric) in Toluene.
    
  • Heating:

    • Aliphatic Amines: Heat to

      
       (thermal) or 
      
      
      
      (microwave) for 1 hour.
    • Anilines: Heat to

      
       (microwave) for 2 hours.
      
  • Workup:

    • Evaporate excess amine and propanol (leaving group).

    • Resuspend in DMSO/MeOH for preparative HPLC purification.

Data Presentation & Quality Control

When creating libraries, tracking the physicochemical property shifts is crucial.

Table 1: Property Shift from Core to Library Members

Compound StageMolecular WeightcLogP (Approx)H-Bond DonorsH-Bond AcceptorsSolubility (DCM)
Core Scaffold 154.170.9513High
N-Benzyl deriv. 244.292.8003Very High
Amide Product 250-4001.5 - 3.513-4Moderate

QC Criteria:

  • LC-MS: Purity > 95% (UV 254 nm).

  • NMR: Diagnostic loss of propyl signals (triplet at

    
    , multiplet at 
    
    
    
    , triplet at
    
    
    ) upon aminolysis.

Advanced Workflow: C4/C5 Functionalization

For libraries requiring high complexity, C4/C5 functionalization should be performed before N-alkylation to utilize the N-H directing effect, or after N-alkylation using electrophilic halogenation.

Pathway Diagram (Graphviz)

LibraryWorkflow Start Propyl 1H-imidazole-2-carboxylate Step1 Step 1: N-Alkylation (R-X, K2CO3, DMF) Start->Step1 Step2 Step 2: C4/C5 Bromination (NBS, ACN) Step1->Step2 Optional Regio-control Step4 Step 4: Ester Aminolysis (R-NH2, TBD, Heat) Step1->Step4 Direct Path Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-cat) Step2->Step3 Step3->Step4 Final Trisubstituted Imidazole Library Step4->Final

Figure 2: Sequential functionalization workflow for trisubstituted imidazole libraries.

References

  • Design of Imidazole-2-Carboxylates: Wang, Z., et al. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors."[2] European Journal of Medicinal Chemistry, 2022.

  • Scaffold Versatility: BenchChem. "The Role of Imidazole Derivatives in Modern Drug Discovery." BenchChem Technical Guides, 2025.

  • Synthetic Methodology: Bastiaansen, L. A. M., et al. "1H-Imidazole-2-carboxaldehyde."[3] Organic Syntheses, Coll. Vol. 6, p.637.

  • Ester Aminolysis Catalysis: Movassaghi, M., & Siegel, D. S. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters, 2010.

  • Anti-TB Applications: Panda, S. S., et al. "Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents."[4] Bioorganic Chemistry, 2020.[4][5]

Sources

Application Notes and Protocols: Derivatization Techniques for Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-imidazole-2-carboxylate scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Propyl 1H-imidazole-2-carboxylate, specifically, serves as a versatile starting material for creating diverse chemical libraries. Its strategic derivatization at the N-1, C-4, C-5, and C-2 positions allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides detailed application notes and validated protocols for the key derivatization techniques applicable to this scaffold, aimed at researchers, medicinal chemists, and drug development professionals. We will explore N-alkylation, C-H functionalization via halogenation and cross-coupling, and modification of the C-2 ester, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.

Overview of Derivatization Strategies

The propyl 1H-imidazole-2-carboxylate core offers multiple points for chemical modification. The acidic N-H proton at the N-1 position is readily substituted. The electron-rich C-4 and C-5 positions are susceptible to electrophilic attack and can be functionalized through modern cross-coupling methodologies. Finally, the C-2 propyl ester provides a handle for introducing a wide array of functionalities, most notably amides, which are prevalent in pharmaceuticals.

Caption: Key derivatization points on the propyl 1H-imidazole-2-carboxylate scaffold.

Derivatization at the N-1 Position: N-Alkylation

The introduction of alkyl or benzyl groups at the N-1 position is a fundamental step to modulate properties like lipophilicity and metabolic stability.[3] The reaction proceeds via a nucleophilic substitution, where the imidazole nitrogen, often deprotonated by a base, attacks an alkyl halide.[4] The choice of base is critical and depends on the reactivity of the alkylating agent and the stability of the substrate.

Protocol 2.1: N-Alkylation using Potassium Carbonate (Mild Conditions)

This method is suitable for reactive alkylating agents like benzyl bromide or primary alkyl iodides. Potassium carbonate (K₂CO₃) is a mild, inexpensive, and easy-to-handle base.

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the imidazole substrate and facilitates the Sₙ2 reaction without interfering with the nucleophile. K₂CO₃ is sufficiently basic to deprotonate the imidazole N-H, enhancing its nucleophilicity.

Step-by-Step Protocol:

  • To a round-bottom flask, add propyl 1H-imidazole-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile (CH₃CN) to form a stirrable suspension (approx. 0.2 M concentration of the imidazole).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate, wash with water and then with brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2.2: N-Alkylation using Sodium Hydride (Strong Conditions)

For less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates, a stronger base like sodium hydride (NaH) is required to ensure complete deprotonation of the imidazole.

Causality: Sodium hydride is a non-nucleophilic, strong base that irreversibly deprotonates the imidazole, generating the highly nucleophilic imidazolide anion.[4] Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to NaH. The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent NaH from reacting with atmospheric moisture.

Step-by-Step Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of propyl 1H-imidazole-2-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Protocol 2.1 (K₂CO₃) Protocol 2.2 (NaH)
Base Strength MildStrong
Alkylating Agent Reactive (e.g., R-I, R-Br)Less Reactive (e.g., R-Cl)
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)
Temperature Room Temp to 60 °C0 °C to Room Temp
Atmosphere AirInert (N₂ or Ar)
Workup Simple FiltrationAqueous Quench & Extraction

Derivatization at C-4/C-5: Halogenation and Cross-Coupling

Functionalization of the C-4 and C-5 positions is critical for building molecular complexity. A robust strategy involves initial halogenation of the imidazole ring followed by transition-metal-catalyzed cross-coupling reactions.

Part A: Regioselective Bromination

Electrophilic bromination of the imidazole ring typically occurs at the C-4 or C-5 positions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.[5][6] Controlling the stoichiometry of NBS is key to achieving mono- versus di-bromination.

Causality: The imidazole ring is electron-rich and readily undergoes electrophilic substitution. In the absence of a substituent at N-1, bromination can be less selective. However, for N-1 alkylated imidazoles, the reaction is more controlled. Chloroform or carbon tetrachloride are common solvents that do not react with NBS.

G cluster_workflow C-4/C-5 Functionalization Workflow A N-Alkyl Propyl Imidazole-2-carboxylate B Bromination (NBS, CHCl₃) A->B C 4/5-Bromo Derivative B->C D Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D E Sonogashira Coupling (Alkyne, Pd/Cu Catalyst, Base) C->E F 4/5-Aryl Derivative D->F G 4/5-Alkynyl Derivative E->G

Caption: Workflow for C-4/C-5 derivatization via bromination and cross-coupling.

Protocol 3.1: Mono-bromination using NBS

  • Dissolve the N-1 alkylated propyl imidazole-2-carboxylate (1.0 eq) in chloroform (CHCl₃) or acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction in the dark to avoid radical side reactions. Monitor by TLC. The reaction is often complete within 1-3 hours.

  • Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, a mixture of 4-bromo and 5-bromo isomers, can often be used directly in the next step or purified by column chromatography.

Note on Polybromination: Using >2.0 equivalents of NBS and longer reaction times or gentle heating will typically lead to the 4,5-dibromo derivative.[6]

Part B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromo-imidazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8][9]

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[10]

Protocol 3.2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the bromo-imidazole derivative (1.0 eq), the aryl or vinyl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the arylated or vinylated product.

Part C: Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further derivatization or as pharmacophores themselves.[3][4][11]

Causality: This reaction couples a terminal alkyne with the bromo-imidazole using a dual catalytic system of palladium and copper(I).[12] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle.

Protocol 3.3: Sonogashira Coupling

  • To a Schlenk flask, add the bromo-imidazole derivative (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both base and co-solvent.

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Coupling Partner Catalyst System Typical Base Solvent Product
Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Dioxane/H₂O, DME/H₂OC-C (sp²-sp²) bond
Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMFC-C (sp²-sp) bond

Derivatization of the C-2 Ester Moiety: Amide Formation

The conversion of the C-2 ester to an amide is a crucial derivatization, as the amide bond is a cornerstone of peptide and medicinal chemistry.[13] This transformation typically involves a two-step process: saponification of the ester to the carboxylic acid, followed by an amide coupling reaction.

Protocol 4.1: Two-Step Saponification and Amide Coupling

Step A: Saponification (Ester to Carboxylic Acid)

  • Dissolve the propyl imidazole-2-carboxylate derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

Step B: Amide Coupling

  • Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Add a tertiary amine base like DIPEA (3.0 eq).

  • Stir for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) and stir at room temperature until the reaction is complete (4-24 hours).

  • Perform an aqueous workup, washing with water and brine.

  • Dry, concentrate, and purify the final amide product by column chromatography or recrystallization.

Causality: Direct reaction of an ester with an amine to form an amide is generally slow and requires harsh conditions. The two-step process via the carboxylic acid is far more efficient. Coupling agents like HATU or EDC/HOBt convert the carboxylic acid into a highly reactive "active ester" intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond under mild conditions.[14]

G cluster_workflow C-2 Ester to Amide Workflow A Propyl Ester Derivative B Saponification (LiOH, THF/H₂O) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (Amine, Coupling Agent, Base) C->D E Final Amide Product D->E

Caption: A standard two-step workflow for converting the C-2 ester to a diverse range of amides.

References

  • Chérif, M., et al. (2018). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules.
  • Karayannis, P. S., et al. (2007).
  • Calo, V., et al. (2006). Monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1.
  • Bellina, F., et al. (2008). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. European Journal of Organic Chemistry.
  • Ito, H., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis.
  • D'Souza, D. M., & Müller, T. J. J. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • D'Souza, D. M., & Müller, T. J. J. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]

  • Bellina, F., et al. (2007). Efficient and Highly Regioselective Direct C-2 Arylation of Azoles, Including Free (NH)-Imidazole, -Benzimidazole and -Indole, with Aryl Halides. Tetrahedron.
  • César, V., et al. (2006). Imidazol(in)ium carboxylates as N-heterocyclic carbene ligand precursors for Suzuki–Miyaura reactions. Tetrahedron Letters.
  • Gholinejad, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Campeau, L-C., et al. (2022).
  • Wang, D., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
  • Laus, G., et al. (2012). Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures.
  • Corral Arroyo, P., et al. (2019). Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Correa, A., et al. (2019). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry.
  • Corral Arroyo, P., et al. (2019). Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry. ACP. [Link]

  • Google Patents. (n.d.).
  • Wang, H., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pigini, M., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed. [Link]

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. [Link]

  • Bougrin, K., et al. (2005). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Journal of Heterocyclic Chemistry.
  • Khan, I., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Kumar, S., & Singh, P. (2021). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Ayzenshtat, I., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules.
  • Tumasonis, S., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
  • Fey, N., et al. (2016). Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Chemical Reviews.
  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

Sources

Application Note: A Scalable and Robust Two-Step Synthesis of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propyl 1H-imidazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its efficient synthesis at scale is crucial for advancing research and manufacturing campaigns. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of propyl 1H-imidazole-2-carboxylate via a robust two-step process. The protocol begins with the high-yield oxidation of 1H-imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid, followed by a highly efficient esterification using thionyl chloride-mediated acyl chloride formation. This guide is designed for researchers, process chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety considerations for handling hazardous reagents at scale, and robust analytical controls for a self-validating workflow.

Introduction and Strategic Overview

The imidazole nucleus is a cornerstone of many pharmaceutical agents due to its ability to engage in various biological interactions. The 2-carboxypropyl ester functional group serves as a versatile handle for further synthetic elaboration or as a key pharmacophoric element. While numerous synthetic routes to imidazole derivatives exist, many are not amenable to large-scale production due to cost, safety, or yield limitations.[1]

This guide details a process optimized for scalability, reliability, and safety. The chosen two-step strategy, outlined below, leverages a commercially available starting material and employs well-understood, high-conversion reactions.

Overall Reaction Scheme:

  • Step 1: Oxidation of 1H-imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid.

  • Step 2: Esterification of 1H-imidazole-2-carboxylic acid with n-propanol.

The core of this protocol lies in addressing the specific challenges of each step at scale: managing the exothermic oxidation reaction and safely handling the highly reactive and corrosive thionyl chloride.

Workflow for Two-Step Synthesis

The logical flow of the synthesis, from starting materials to the final purified product, is depicted below. This workflow includes critical quality control (QC) checkpoints to ensure the integrity of intermediates and the final product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis SM1 1H-imidazole-2-carboxaldehyde Reaction1 Step 1: Oxidation (Aqueous, Room Temp) SM1->Reaction1 Reagent1 30% Hydrogen Peroxide Reagent1->Reaction1 Workup1 Work-up 1: - Vacuum Distillation (H2O) - Diethyl Ether Wash Reaction1->Workup1 QC1 QC Check 1: - MP, 1H NMR, IR - Purity Assay Workup1->QC1 Intermediate Intermediate: 1H-imidazole-2-carboxylic Acid QC1->Intermediate Reaction2 Step 2: Esterification (Acyl Chloride Formation) Intermediate->Reaction2 Reagent2 Thionyl Chloride (SOCl2) in Anhydrous THF Reagent2->Reaction2 Reagent3 n-Propanol Reagent3->Reaction2 Workup2 Work-up 2: - Quench & Neutralize - Extraction & Solvent Swap Reaction2->Workup2 Purification Final Purification: Recrystallization Workup2->Purification QC2 Final QC: - HPLC Purity - 1H NMR, 13C NMR, MS - Residual Solvents Purification->QC2 Product Final Product: Propyl 1H-imidazole-2-carboxylate QC2->Product

Caption: Overall workflow for the two-step synthesis of Propyl 1H-imidazole-2-carboxylate.

Part 1: Scale-up Synthesis of 1H-Imidazole-2-carboxylic Acid (Intermediate)

Principle and Rationale

The synthesis of the carboxylic acid intermediate is achieved through the direct oxidation of the corresponding aldehyde.

Reaction: C₄H₄N₂O + H₂O₂ → C₄H₄N₂O₂ + H₂O

The chosen oxidant is a 30% aqueous solution of hydrogen peroxide (H₂O₂). This method is selected for its high efficiency, mild reaction conditions (room temperature), and straightforward work-up. The yield from this procedure is reported to be excellent, often exceeding 95%.[2]

The primary scale-up considerations are:

  • Exothermicity: The reaction is exothermic. A controlled, slow addition of the H₂O₂ solution is critical to maintain the reaction temperature and prevent runaway reactions.

  • Product Stability: The product, 1H-imidazole-2-carboxylic acid, is susceptible to decarboxylation upon heating.[2] Therefore, all concentration steps must be performed under reduced pressure at or near room temperature.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1H-imidazole-2-carboxaldehyde>98%Sigma-Aldrich, TCI
Hydrogen Peroxide, 30% (w/w) in H₂OStabilized, ACSFisher Scientific
Deionized WaterN/AIn-house
Diethyl EtherAnhydrous, ACSVWR

Equipment:

  • Jacketed glass reactor (appropriate volume for scale) equipped with an overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel.

  • Chiller/heater circulator for jacket temperature control.

  • Rotary evaporator with a large-volume flask and a vacuum pump capable of reaching <50 mbar.

  • Large Büchner funnel and vacuum flask for filtration.

Detailed Experimental Protocol (100 g Scale)
  • Reactor Setup: Charge a 2 L jacketed reactor with 1H-imidazole-2-carboxaldehyde (100.0 g, 1.04 mol) and deionized water (350 mL).

  • Initial Cooling: Begin stirring at 200-250 RPM to form a slurry. Set the circulator to 15°C to maintain an internal temperature of 20-25°C.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (354 g, 3.12 mol, 3.0 eq) dropwise via the dropping funnel over a period of 2-3 hours. Causality: A slow addition rate is paramount to dissipate the heat of reaction and prevent a dangerous temperature spike. Monitor the internal temperature closely, ensuring it does not exceed 30°C.

  • Reaction: Once the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 72 hours. The reaction mixture should become a clear, homogeneous solution.

  • Reaction Monitoring (Optional): Progress can be monitored by TLC or HPLC by observing the disappearance of the starting aldehyde.

  • Work-up - Solvent Removal: Concentrate the reaction mixture in vacuo on a rotary evaporator. The bath temperature must not exceed 30°C to prevent decarboxylation of the product.[2] Continue until a dense, white crystalline solid is obtained.

  • Work-up - Purification Wash: To the solid residue, add a pre-chilled (0-5°C) mixture of diethyl ether/water (4:1 v/v, 500 mL). Stir the resulting slurry vigorously for 30 minutes. Causality: This wash effectively removes residual hydrogen peroxide and any minor organic impurities without dissolving a significant amount of the polar product.[2]

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with an additional portion of cold diethyl ether (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at room temperature to a constant weight.

  • Characterization: The expected yield is 110-115 g (94-98%). The product should be characterized by:

    • Melting Point: 156-158°C[2]

    • ¹H NMR (400 MHz, D₂O): δ 7.56 (s, 2H)[2]

    • ¹³C NMR (100 MHz, D₂O): δ 158.9, 141.0, 120.5[2]

Part 2: Scale-up Synthesis of Propyl 1H-imidazole-2-carboxylate (Final Product)

Principle and Rationale

The final product is synthesized by converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then immediately trapped with n-propanol.

Reaction: C₄H₄N₂O₂ + SOCl₂ → [C₄H₃N₂OCl] + SO₂ + HCl [C₄H₃N₂OCl] + C₃H₈O → C₇H₁₀N₂O₂ + HCl

This method is chosen over a classic Fischer esterification for several reasons pertinent to scale-up:

  • High Conversion: The reaction is irreversible, driving the equilibrium completely towards the product, resulting in higher yields and simpler purification.

  • Mild Conditions: The reaction can be conducted at low to moderate temperatures, preserving the integrity of the imidazole ring.

  • Volatile Byproducts: The byproducts of the acyl chloride formation (SO₂ and HCl) are gases, which can be easily removed from the reaction stream via a scrubber system.

Critical Safety Concern: Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[3][4] It reacts violently with water to release toxic gases (SO₂ and HCl).[5] All operations must be performed in a well-ventilated fume hood or an enclosed reactor system under an inert atmosphere (e.g., nitrogen or argon), and all glassware must be rigorously dried. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[3][5][6]

Safety Setup for Thionyl Chloride Reaction

A proper experimental setup is non-negotiable for safety. The reactor exhaust must be directed through a gas scrubber containing a sodium hydroxide solution to neutralize the acidic off-gases.

G Reactor Jacketed Reactor (N2 Inlet, Stirrer, Temp Probe, Condenser) Condenser Condenser (Chilled Coolant) Reactor->Condenser Off-Gas (SO2, HCl) Scrubber Gas Scrubber (NaOH Solution) Condenser->Scrubber To Neutralization Vent Fume Hood Exhaust Scrubber->Vent Scrubbed Gas

Caption: Essential safety setup for reactions involving thionyl chloride.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1H-imidazole-2-carboxylic acid>98% (From Step 1)N/A
Thionyl Chloride (SOCl₂)>99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics
n-PropanolAnhydrous, >99.5%J.T. Baker
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house
Brine (Saturated NaCl)AqueousIn-house
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific

Equipment:

  • Jacketed glass reactor setup as described in the safety diagram.

  • Inert atmosphere system (Nitrogen or Argon manifold).

  • Gas scrubber system.

  • Separatory funnel (large volume).

  • Rotary evaporator.

  • Crystallization vessel.

Detailed Experimental Protocol (150 g Scale)
  • Reactor Setup & Inerting: Assemble the reactor system, ensuring all glassware is oven-dried. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Initial Charge: Charge the reactor with 1H-imidazole-2-carboxylic acid (150.0 g, 1.34 mol) and anhydrous THF (1.5 L). Begin stirring to create a suspension.

  • Cooling: Cool the reactor contents to 0-5°C using the circulator.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (127 mL, 1.74 mol, 1.3 eq) dropwise over 1.5-2 hours, maintaining the internal temperature below 10°C. Causality: This slow, cold addition controls the exotherm and minimizes potential side reactions. Vigorous gas evolution (SO₂, HCl) will be observed; ensure the scrubber is functioning correctly.

  • Acyl Chloride Formation: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 3-4 hours, or until gas evolution ceases and the solution becomes clearer.

  • Alcohol Addition: Re-cool the mixture to 0-5°C. Slowly add anhydrous n-propanol (121 mL, 1.61 mol, 1.2 eq) dropwise, again keeping the internal temperature below 15°C.

  • Esterification Reaction: Once the n-propanol addition is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight (16 hours).

  • Work-up - Concentration: Concentrate the reaction mixture in vacuo to remove the bulk of the THF.

  • Work-up - Quench & Neutralization: Carefully dilute the residue with ethyl acetate (1.5 L). Cool the mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH ~8). Trustworthiness: This step neutralizes all acidic components (excess SOCl₂, HCl) and must be done cautiously due to significant CO₂ evolution.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (500 mL) and brine (500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Purification - Recrystallization: Concentrate the filtrate in vacuo to obtain a crude solid or oil. Recrystallize the product from a suitable solvent system, such as ethyl acetate/heptane or toluene.[7] Dissolve the crude material in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow to cool slowly to room temperature, then cool to 0-5°C for several hours to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 30-35°C.

  • Characterization: The expected yield is 165-185 g (80-90%). The final product should be analyzed for identity and purity.

Data Summary and Quality Control
ParameterIntermediate (Acid)Final Product (Ester)
Appearance White Crystalline SolidWhite to Off-White Crystalline Solid
Molecular Formula C₄H₄N₂O₂C₇H₁₀N₂O₂
Molecular Weight 112.09 g/mol 154.17 g/mol
Expected Yield 94-98%80-90%
Purity (by HPLC) N/A (Purity by NMR/MP)>99.0% (AUC)
Key Analytical Method ¹H NMR, Melting PointRP-HPLC, ¹H NMR, Mass Spec

Recommended HPLC Method for Final Product QC:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile. Gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Rationale: This standard RP-HPLC setup is effective for separating polar heterocyclic compounds from starting materials and byproducts.[8][9][10]

References

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • Preparation of imidazole-2-carboxylic acids.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Thionyl chloride Product Safety Assessment. Lanxess. [Link]

  • Thionyl chloride - Safety Data Sheet. PENTA. [Link]

  • Thionyl Chloride MATERIAL SAFETY DATA SHEET. Bionium. [Link]

  • A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]

  • Standard Operating Procedures for Thionyl Chloride. University of Alabama in Huntsville. [Link]

  • Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. ResearchGate. [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters (ACS Publications). [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Preprints.org. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate. [Link]

  • Application of RP-HPLC Technique for Development of Analytical Method for Validation of Albuterol Sulphate from Bulk Drug and Dosage Form. Asian Journal of Research in Chemistry. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. hfpl.cae.cn. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Solvents for Recrystallization. University of Rochester. [Link]

  • Method for preparing 2-propyl imidazole.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC (PubMed Central). [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC (PubMed Central). [Link]

  • Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propyl 1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven answers to frequently encountered problems, detailed protocols, and troubleshooting workflows to help you improve your reaction yields and final product purity.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

Q1: What are the primary synthetic routes to propyl 1H-imidazole-2-carboxylate?

A1: There are two principal strategies for synthesizing propyl 1H-imidazole-2-carboxylate. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Two-Step Synthesis. This classic approach involves the synthesis of the intermediate, 1H-imidazole-2-carboxylic acid, followed by its esterification with propanol. The initial acid can be formed by oxidizing a precursor like 1H-imidazole-2-carboxaldehyde.[1] This route offers clear separation of the ring formation and esterification steps, which can simplify optimization and purification.

  • Route B: Direct Carboxylation/Esterification. This more direct method involves the C2-lithiation or Grignard formation of an N-protected or N-substituted imidazole, followed by quenching with propyl chloroformate. A highly relevant method involves the direct reaction of a 1-substituted imidazole with a chloroformate ester in the presence of a base like triethylamine at low temperatures.[2] This approach can be more atom-economical but requires careful control of reaction conditions to avoid side reactions.

Q2: What are the most critical parameters to control for maximizing yield?

A2: Regardless of the chosen route, several parameters are universally critical for achieving high yields:

  • Temperature: Many steps in imidazole synthesis are highly exothermic. Low temperatures (e.g., -45°C to 10°C) are often required, especially during the addition of reactive reagents like chloroformates or organometallics, to prevent side reactions and degradation.[2]

  • Stoichiometry: The molar ratios of reactants, particularly the base and the electrophile, must be precisely controlled. Using a statistical model-based approach like Design of Experiments (DOE) can help establish the most favorable design space for process parameters.[3][4]

  • Solvent: The choice of solvent is crucial. Acetonitrile is commonly used for direct carboxylation reactions as it facilitates the desired reaction pathway while being relatively inert under the conditions.[2] For esterifications, a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.

  • Water Content: The synthesis is highly sensitive to moisture, especially when using organometallic reagents or chloroformates. Anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) are essential to prevent quenching of intermediates and hydrolysis of reagents.

Q3: What analytical techniques are best for monitoring reaction progress and purity?

A3: A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the consumption of starting materials and the formation of the product.[5] It is invaluable for determining reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of impurities.[2][6] It is the preferred method for assessing the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying any persistent impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify unknown byproducts.[7]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield in the Direct Carboxylation of 1-Propyl-1H-imidazole with Propyl Chloroformate.

  • Possible Cause A: Inefficient Reaction Conditions. The reaction between 1-propyl-1H-imidazole and propyl chloroformate is highly dependent on temperature and the rate of addition. An unstable intermediate may be decomposing.

    • Solution: The reaction should be conducted at a low temperature, typically between -45°C and 10°C.[2] A key strategy is to add a solution of the imidazole and base (e.g., triethylamine) to a cold solution of the propyl chloroformate in acetonitrile.[2] This inverse addition maintains a low concentration of the reactive imidazole species, minimizing side reactions.

  • Possible Cause B: Competing Side Reactions. Chloroformates can react with the triethylamine base or other nucleophiles present. The imidazole ring itself has multiple nucleophilic sites, which can lead to undesired products.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. The slow, controlled addition of the imidazole/base mixture is critical. The use of a slight excess of the chloroformate can sometimes drive the reaction to completion, but this must be balanced against purification challenges.

Problem 2: The Esterification of 1H-Imidazole-2-Carboxylic Acid with Propanol Stalls or Gives a Low Yield.

  • Possible Cause A: Reaction Equilibrium. Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.

    • Solution: The removal of water is essential. Employ a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed. Alternatively, using a dehydrating agent or a large excess of propanol can shift the equilibrium towards the product.

  • Possible Cause B: Decarboxylation of the Starting Material. 1H-imidazole-2-carboxylic acid is thermally sensitive and can undergo decarboxylation upon heating, especially under harsh acidic conditions.[1]

    • Solution: Use milder esterification methods. Activating the carboxylic acid with a reagent like an imidazole carbamate can allow the reaction to proceed at room temperature, avoiding thermal degradation.[8] Alternatively, using a milder acid catalyst and maintaining the lowest effective temperature can preserve the starting material.

Problem 3: The Final Product is Difficult to Purify and Contaminated with Starting Materials or Salts.

  • Possible Cause A: Inefficient Workup. Simple solvent extraction may not be sufficient to remove all impurities, especially the triethylamine hydrochloride salt formed during direct carboxylation.

    • Solution (Acid-Base Extraction): The basic nature of the imidazole ring provides an excellent handle for purification.[5] After the initial workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). This will protonate the imidazole product, moving it to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate or allow for the extraction of the purified product.[6]

  • Possible Cause B: Co-elution during Chromatography. The product and certain impurities may have similar polarities, making separation by standard column chromatography difficult.

    • Solution: Optimize the chromatography conditions. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If co-elution persists, consider using a different stationary phase or employing recrystallization as a final purification step. Finding a suitable binary solvent system where the product has high solubility when hot and low solubility when cold is key.[9]

Section 3: Optimized Experimental Protocols

The following protocols are based on established methodologies and are designed to provide a robust starting point for your synthesis.

Protocol A: Direct Carboxylation/Esterification of 1-Propyl-1H-imidazole

(Adapted from patent literature describing a high-yield method for related esters.[2])

  • Preparation: In a three-necked flask under an argon atmosphere, add anhydrous acetonitrile (22 mL) and propyl chloroformate. Cool the mixture to -20°C using an appropriate cooling bath.

  • Reagent Addition: In a separate flask, prepare a solution of 1-propyl-1H-imidazole (e.g., 4.5 g) and triethylamine in anhydrous acetonitrile (8 mL).

  • Reaction: Add the imidazole/triethylamine solution dropwise to the cold propyl chloroformate solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above -15°C.

  • Stirring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, add ethanol (20 mL) and water (10 mL) to dissolve the precipitated triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or via the acid-base extraction method described in the troubleshooting section.

Protocol B: Two-Step Synthesis via Oxidation and Esterification

Step 1: Oxidation of 1-Propyl-1H-imidazole-2-carbaldehyde (Methodology based on the oxidation of imidazole-2-carboxaldehyde.[1])

  • Preparation: Dissolve 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in water.

  • Oxidation: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 48-72 hours. The reaction should be monitored for the disappearance of the aldehyde. Caution: This reaction can be slow but is effective. Avoid heating, as it can cause decarboxylation of the product.[1]

  • Isolation: After completion, remove the water under reduced pressure at room temperature to obtain the crude 1-propyl-1H-imidazole-2-carboxylic acid as a solid. Wash the solid with a cold diethyl ether/water mixture to remove excess peroxide.

Step 2: Fischer Esterification of 1-Propyl-1H-imidazole-2-carboxylic Acid

  • Setup: Suspend the crude carboxylic acid (1.0 eq) in n-propanol (a large excess, e.g., 10-20 eq) and toluene in a flask equipped with a Dean-Stark apparatus.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Remove the bulk of the propanol and toluene under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude ester by column chromatography.

Section 4: Data & Visualizations

Table 1: Influence of Reaction Parameters on Direct Carboxylation Yield

(Data conceptualized from findings in patent literature for analogous syntheses.[2])

EntryBase (eq)Addition Time (min)Reaction Temp (°C)Expected Yield (%)
11.1300~65%
21.530-20~78%
31.590-20>85%
41.590-40>90%

As demonstrated, slower addition times and lower temperatures significantly improve the yield by minimizing side reactions.

Diagrams

G cluster_0 Troubleshooting Low Yield cluster_1 Solutions for Incomplete Reaction cluster_2 Solutions for Purification Loss Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete (Workup/Purification Issue) Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature (with caution) Incomplete->Increase_Temp Check_Reagents Check Reagent Purity & Stoichiometry Incomplete->Check_Reagents Remove_H2O Remove Water (Esterification) Incomplete->Remove_H2O Optimize_Extraction Optimize Acid-Base Extraction Complete->Optimize_Extraction Optimize_Chroma Optimize Chromatography (Solvent System) Complete->Optimize_Chroma Consider_Recrystal Recrystallize Product Complete->Consider_Recrystal G Synthetic Pathways to Propyl 1H-imidazole-2-carboxylate A_Start 1-Propyl-1H-imidazole-2-carbaldehyde A_Intermediate 1-Propyl-1H-imidazole-2-carboxylic Acid A_Start->A_Intermediate Oxidation (e.g., H₂O₂) Product Propyl 1H-imidazole-2-carboxylate A_Intermediate->Product Esterification (Propanol, H⁺) B_Start 1-Propyl-1H-imidazole B_Start->Product Direct Carboxylation (Propyl Chloroformate, Base)

Caption: The two primary synthetic routes.

References

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2022). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 14(1), 1-8. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

  • Malviya, N., & Tripathi, R. (2018). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. ResearchGate. [Link]

  • Mathew, J. S., et al. (2000). Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. Organic Process Research & Development, 4(6), 575-578. [Link]

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2022). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [Link]

  • Google Patents. (2017).
  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584-4587. [Link]

  • Google Patents. (2011). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Reddy, G. S., et al. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 79. [Link]

  • ResearchGate. (n.d.). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. [Link]

Sources

Technical Support Center: Propyl 1H-imidazole-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Propyl 1H-imidazole-2-carboxylate via column chromatography. Here, we address common challenges with in-depth, field-proven solutions and detailed protocols to ensure the successful isolation of your target compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured to provide direct answers to the most pressing issues encountered during the column chromatography of imidazole derivatives.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: My TLC shows spots that are very close together, and my column fractions are all mixed. What's going wrong and how do I fix it?

A: This is a classic selectivity problem. The mobile phase you're using isn't creating a large enough difference in affinity between your product and the impurities for the silica stationary phase.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Solvent System: The polarity of your eluent is not tuned correctly.

    • Solution: Re-optimize your solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4, with maximum separation from other spots.[1]

    • Action Protocol:

      • Prepare several TLC chambers with different solvent ratios. Start with common systems for imidazoles like Hexane:Ethyl Acetate or Dichloromethane (DCM):Methanol.[2][3]

      • Systematically vary the polarity. For a Hexane:EtOAc system, try ratios like 9:1, 8:2, 7:3, and 1:1.

      • If your compound is highly polar and remains at the baseline even in 100% Ethyl Acetate, switch to a more polar system like DCM with 1-10% Methanol.[4]

      • Select the system that provides the best separation for the column.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Causality: Overloading the column saturates the stationary phase, preventing a true equilibrium from being established. This leads to broad, overlapping bands that cannot be resolved.

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a silica-to-crude-product weight ratio of 40:1 to 100:1.

  • Improper Sample Loading Technique: Loading the sample in a large volume of strong solvent.

    • Causality: Dissolving the sample in a solvent that is significantly more polar than the mobile phase will cause the compound to spread into a wide band at the top of the column before the separation even begins.

    • Solution: Perform a "dry load".[2]

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

      • Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.

      • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

      • Carefully layer this powder on top of the packed column. This ensures the sample is introduced as a highly concentrated, narrow band, leading to much sharper separation.[2]

Issue 2: Significant Peak Tailing

Q: My compound is coming off the column, but it's spread across many fractions and the spots on my TLC plates are streaking. How can I get sharper peaks?

A: Tailing is a frequent issue with basic compounds like imidazoles on standard silica gel.[2] The root cause is the strong, non-ideal interaction between the basic nitrogen of your imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.

Possible Causes & Step-by-Step Solutions:

  • Strong Acid-Base Interaction: The imidazole's basicity is causing it to "stick" to the acidic stationary phase.

    • Solution 1: Add a Basic Modifier. Incorporate a small amount of a competitive base into your mobile phase.[2] Triethylamine (TEA) or pyridine are commonly used.

      • Action Protocol: Add 0.1-1% TEA to your optimized solvent system (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your imidazole compound to elute more symmetrically.[2][4]

    • Solution 2: Change the Stationary Phase. If tailing persists, the stationary phase itself may be the issue.

      • Action Protocol: Switch from acidic silica gel to neutral or basic alumina. Alumina often provides better peak shape for basic compounds by eliminating the strong acidic interactions that cause tailing.[2]

Issue 3: Low or No Recovery of the Compound

Q: I've run my entire gradient, but I can't find my compound. Where did it go?

A: This alarming situation typically points to one of two possibilities: your compound is either irreversibly stuck to the column, or it has degraded.

Possible Causes & Step-by-Step Solutions:

  • Irreversible Adsorption: The compound is too polar and has bound so strongly to the silica gel that the mobile phase cannot elute it.

    • Causality: This is an extreme case of the interaction that causes tailing.

    • Solution:

      • First, try flushing the column with a very strong solvent system, such as 5-10% Methanol in DCM, potentially with a basic modifier like triethylamine or even ammonium hydroxide.[4]

      • If this fails, your compound may not be suitable for silica gel chromatography. Consider using a different stationary phase like alumina or employing reversed-phase (e.g., C18) chromatography if the compound has sufficient non-polar character.[2]

  • Compound Degradation on Silica: The acidic nature of the silica gel can catalyze the decomposition of sensitive molecules.

    • Solution:

      • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.

      • Deactivate the Silica: Neutralize the silica's acidity before you run the column. Prepare a slurry of your silica in the least polar solvent system and add 1-2% triethylamine. Let it stir for 15-20 minutes before packing the column.[5]

      • Run the Column Faster: Use flash chromatography (applying pressure to speed up the flow rate) to minimize the time your compound spends in contact with the stationary phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Propyl 1H-imidazole-2-carboxylate? A1: For most applications, standard flash-grade silica gel (60 Å pore size, 230-400 mesh) is the first choice due to its versatility and cost-effectiveness. However, because propyl 1H-imidazole-2-carboxylate is a basic compound, you may encounter tailing. If this becomes problematic, basic or neutral alumina is an excellent alternative that minimizes acidic interactions.[2]

Q2: How do I choose a starting solvent system? A2: The principle is to start with a low polarity eluent to wash off non-polar impurities and then gradually increase the polarity to elute your target compound. A good starting point is to use TLC to find a solvent system that gives your product an Rf of ~0.3.

Solvent System (v/v)PolarityRecommended For
Hexane / Ethyl AcetateLow to MediumGood starting point for many organic compounds. Start with 9:1 and increase the proportion of ethyl acetate.
Dichloromethane / MethanolMedium to HighIdeal for more polar compounds that do not move in Hexane/EtOAc.[2] Start with 99:1 and increase the methanol percentage.
Chloroform / MethanolMedium to HighAn alternative to DCM/MeOH, sometimes offering different selectivity.[3]

Q3: What are the likely impurities I should be trying to separate? A3: Impurities will depend on the synthetic route, but they generally fall into a few categories:

  • Unreacted Starting Materials: For example, 2-propylimidazole or reagents used for esterification.

  • Side-Products: These can include regioisomers (if alkylation is involved) or products from side reactions like over-alkylation.

  • Process-Related Impurities: Byproducts from related synthetic steps, such as those formed from Grignard reactions or hydrolysis, can be present.[6] A thorough analysis of your synthetic pathway is key to predicting potential impurities.

Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization

This protocol is essential for developing your column chromatography method.

  • Preparation: Pour your chosen solvent system into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Carefully place the TLC plate in the equilibrated chamber. The solvent front will travel up the plate via capillary action.

  • Completion: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization: Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil. If spots are not UV-active, use an iodine chamber or a chemical stain (e.g., potassium permanganate).

  • Calculation: Measure the distance traveled by the solvent and the distance traveled by the center of each spot. Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Protocol 2: Flash Column Chromatography Purification

This protocol outlines the purification of Propyl 1H-imidazole-2-carboxylate.

  • Column Packing:

    • Select an appropriate column size (aim for a silica-to-crude ratio of at least 40:1).

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Load Recommended):

    • Adsorb your crude product onto a small amount of silica gel as described in the Troubleshooting Guide (Issue 1, Solution 3).

    • Carefully add the dry powder onto the sand layer in the column.

  • Elution:

    • Carefully add your initial mobile phase to the column.

    • Begin collecting fractions.

    • Run the chromatography by gradually increasing the polarity of the mobile phase according to your TLC optimization (a step or linear gradient).[2] For example, you might start with 9:1 Hexane:EtOAc, then move to 8:2, 7:3, and so on.

    • If tailing is anticipated, remember to add 0.1-1% triethylamine to all your mobile phase compositions.[2]

  • Fraction Analysis & Collection:

    • Monitor the fractions being collected using TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.

    • Combine all fractions that contain only the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified Propyl 1H-imidazole-2-carboxylate.

Visualized Workflows
General Purification Workflow

G cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Opt TLC Optimization (Find Solvent System) Crude->TLC_Opt Dry_Load Dry Load Sample Crude->Dry_Load Col_Pack Pack Column (Silica Gel Slurry) TLC_Opt->Col_Pack Col_Pack->Dry_Load Elute Elute with Gradient Dry_Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac TLC Analysis of Fractions Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Rotovap Solvent Removal (Rotary Evaporator) Combine->Rotovap Pure Pure Product Rotovap->Pure

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation TLC Review TLC: Spots Overlapping? Start->TLC Optimize Action: Re-optimize Solvent System (Vary Polarity/Solvents) TLC->Optimize Yes Overload Column Overloaded or Loaded Improperly? TLC->Overload No End Resolution Improved Optimize->End Reduce Action: Reduce Sample Amount (e.g., 1:50 crude:silica) Overload->Reduce Overloaded UseDry Action: Use Dry Loading Technique Overload->UseDry Improper Load Reduce->End UseDry->End

Caption: Decision-making process for resolving poor separation issues.

References
  • Technical Support Center: Purification of Imidazole Deriv
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Troubleshooting Flash Column Chrom
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024).
  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (2015). Asian Journal of Research in Chemistry.

Sources

Troubleshooting low yield in propyl 1H-imidazole-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Propyl 1H-imidazole-2-carboxylate Synthesis

Executive Summary: The "Yield Killers"

Synthesizing propyl 1H-imidazole-2-carboxylate is deceptively difficult.[1] Unlike standard aromatic esters, the imidazole ring introduces two specific failure modes that account for 90% of low-yield reports:[1]

  • Thermal Decarboxylation: Imidazole-2-carboxylic acids are thermally unstable.[1] Standard Fischer esterification (refluxing acid + alcohol) often destroys the starting material before the ester forms.[1]

  • Zwitterionic Solubility & Workup Loss: The product is amphoteric.[1] If the workup pH is not precisely controlled, the product remains water-soluble and is discarded with the aqueous waste.[1]

This guide provides a root-cause analysis and three validated protocols to bypass these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am refluxing imidazole-2-carboxylic acid with propanol and sulfuric acid, but the reaction turns black and yield is <10%. Why?

Diagnosis: You are observing thermal decarboxylation . Explanation: Imidazole-2-carboxylic acid is unstable.[1] Literature confirms that heating these acids (often >60–80°C, and certainly at reflux) triggers the loss of


, reverting the compound to simple imidazole or polymerizing it.
The Fix:  You must switch to a kinetic activation method  that operates at Room Temperature (RT) or below (see Protocol A), or use transesterification  (see Protocol B).
Q2: My TLC shows product, but after aqueous extraction, the organic layer is empty.

Diagnosis: The "Isoelectric Trap." Explanation: The imidazole ring has a pKa of ~6.0–7.0 (conjugate acid).

  • At pH < 5: The nitrogen is protonated (

    
    ).[1] The molecule is an ionic salt and stays in the water.
    
  • At pH > 12: The ester bond is at risk of hydrolysis. The Fix: You must buffer the aqueous layer to pH 8.0–9.0 (using saturated

    
    ) before extraction. This ensures the imidazole is in its neutral (free base) form, which is lipophilic.
    
Q3: I tried reacting imidazole with propyl chloroformate, but I got a mixture of products.

Diagnosis: N-alkylation vs. C-acylation. Explanation: The nitrogen on the imidazole ring is far more nucleophilic than the C2 carbon.[1] Direct reaction with chloroformates typically yields N-acylated imidazoles, not the C2-ester. The Fix: You must use C2-lithiation on an N-protected imidazole (see Protocol C) or start from the carboxylic acid using mild coupling.[1]

Part 2: Decision Logic & Mechanism

The following diagram illustrates the failure pathways (Red) and the corrected workflows (Green).

Synthesis_Optimization Start Start: Imidazole-2-COOH Heat Reflux / High Temp Start->Heat Standard Fischer MethodA Method A: Kinetic Activation (CDI or SOCl2 @ 0°C) Start->MethodA MethodB Method B: Transesterification (Ti(OiPr)4 + PrOH) Start->MethodB If starting from Methyl Ester Decarb Decarboxylation (Loss of CO2) Heat->Decarb Fail1 Low Yield / Tarry Mess Decarb->Fail1 Intermed Activated Intermediate (Imidazolide/Acyl Chloride) MethodA->Intermed Reaction Reaction with Propanol MethodB->Reaction Intermed->Reaction Workup Workup Phase Reaction->Workup AcidWash Acidic Wash (pH < 5) Workup->AcidWash Incorrect pH BaseWash Buffer to pH 8-9 (NaHCO3) Workup->BaseWash Correct pH Loss Product in Aqueous Waste AcidWash->Loss Success High Yield Isolation BaseWash->Success

Figure 1: Decision tree highlighting the thermal instability of the starting material and the pH-dependency of the workup.[1]

Part 3: Validated Protocols

Protocol A: The "Cold" Thionyl Chloride Method

Best for: Converting the carboxylic acid directly without heat.

Principle: Generates the acid chloride in situ at 0°C, preventing decarboxylation.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) under Argon.

  • Solvent: Suspend Imidazole-2-carboxylic acid (1.0 eq) in anhydrous n-Propanol (20 vol) .

    • Note: Do not use a separate solvent; propanol acts as both reagent and solvent.

  • Activation: Cool to 0°C (Ice/Water bath).

  • Addition: Add Thionyl Chloride (

    
    , 1.5 eq)  dropwise over 30 minutes.
    
    • Critical: Maintain internal temp < 10°C. The reaction is exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours. DO NOT HEAT.

  • Workup (The pH Trap):

    • Concentrate the mixture in vacuo (Max bath temp 35°C) to remove excess

      
       and propanol.
      
    • Resuspend the residue in DCM.

    • Slowly add saturated

      
        until the aqueous layer pH is ~8.5.
      
    • Extract with DCM (3x). Dry over

      
      .
      
Protocol B: Titanium-Mediated Transesterification

Best for: Industrial scalability and safety. Requires Methyl/Ethyl ester precursor.[1]

Principle: Lewis-acid catalyzed exchange of alkoxy groups. Avoids all acidic/basic extremes.

  • Reagents: Mix Ethyl 1H-imidazole-2-carboxylate (1.0 eq) and anhydrous n-Propanol (10 eq) .

  • Catalyst: Add Titanium(IV) isopropoxide (

    
    , 0.05 – 0.1 eq) .
    
  • Reaction: Heat to mild reflux (97°C) only if using a Dean-Stark trap to remove ethanol.

    • Note: Because the ester is already formed, the thermal stability is significantly higher than the free acid.[1]

  • Quench: Cool to RT. Add 1N HCl (dropwise) to quench the Titanium catalyst (forms a white precipitate).

  • Isolation: Adjust pH to 8.0 with bicarbonate, filter through Celite, and concentrate.

Part 4: Data & Specifications

Table 1: Comparison of Synthetic Routes

ParameterDirect Esterification (Reflux)Activated "Cold" Method (Protocol A)Transesterification (Protocol B)
Reaction Temp >80°C0°C

25°C
97°C (Stable Ester)
Decarboxylation Risk High (Critical Failure) LowNegligible
Yield (Typical) < 15%75 – 85%85 – 95%
Purification Difficult (Tarry byproducts)Extraction (pH controlled)Simple Filtration
Key Reagent


or CDI

References

  • Preparation of Imidazole-2-Carboxylic Acid Esters.

    • Source: JP2017066077A (Patent).[1]

    • Relevance: Describes the low-temperature chloroformate activation method to avoid thermal degrad
  • Synthesis of 1H-Imidazole-2-carboxylic acid (Oxid

    • Source: ChemicalBook / Organic Syntheses.[2][3]

    • Relevance: Confirms that "Heating may cause decarboxylation to occur" during the handling of imidazole-2-carboxylic acids.[1]

  • Chemoselective Esterification with Imidazole Carbam

    • Source:Organic Letters, 2010, 12 (20), pp 4552–4555.
    • Relevance: Discusses the mechanism of imidazole-mediated esterification and the stability of the intermedi
  • Decarboxylation of 4,5-Imidazoledicarboxylic Acids.

    • Source:Bulletin of the Chemical Society of Japan, Vol 52, Issue 12.
    • Relevance: Provides thermodynamic data on the decarboxylation temperatures of imidazole carboxylic acids (often occurring >100°C, but significant degrad

Sources

Technical Support Center: Optimization of Propyl 1H-imidazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: OPT-IMD-2024 Subject: Reaction Conditions & Troubleshooting for Propyl 1H-imidazole-2-carboxylate[1][2]

Executive Summary & Core Directive

User Query: "I am experiencing low yields and inconsistent purity when synthesizing propyl 1H-imidazole-2-carboxylate. What are the optimal conditions?"

Technical Assessment: The synthesis of propyl 1H-imidazole-2-carboxylate presents a unique challenge compared to its methyl/ethyl counterparts.[1][2] The core instability arises from the decarboxylation of imidazole-2-carboxylic acid , which occurs rapidly if the reaction environment is not strictly controlled.[2] Furthermore, the steric bulk of the propyl group compared to methyl requires higher activation energy, yet the thermal instability of the starting material limits the permissible temperature range.

The Golden Path (Recommended Route): We recommend the Thionyl Chloride (


) mediated esterification  in anhydrous n-propanol.[2] This method generates anhydrous 

in situ, converting the unstable zwitterionic acid into the stable imidazolium chloride salt, preventing decarboxylation while activating the carboxyl group.

Optimized Experimental Protocol

Protocol 1.0: Thionyl Chloride Mediated Esterification

Use this protocol for standard laboratory synthesis (1g - 50g scale).[1][2]

Reagents:

  • Imidazole-2-carboxylic acid (1.0 eq) [Dried in vacuo][2]

  • Thionyl Chloride (

    
    ) (3.0 - 4.0 eq)[2]
    
  • n-Propanol (Solvent/Reactant, 10-15 volumes)

Step-by-Step Methodology:

  • Preparation (0°C): Charge a flame-dried Round Bottom Flask (RBF) with anhydrous n-propanol. Cool to 0°C using an ice/salt bath.[1]

  • Activation (0°C): Add

    
     dropwise over 30 minutes.
    
    • Critical: Maintain internal temperature <10°C.[1] This step generates the reactive alkyl chlorosulfite and anhydrous HCl.[1][2]

  • Addition (0°C

    
     RT):  Add solid Imidazole-2-carboxylic acid in portions.
    
    • Note: The solution will turn cloudy.[1][3] The acid is sparingly soluble but will dissolve as it converts to the acid chloride/ester.[1][2]

  • Reaction (Reflux): Fit a reflux condenser (with

    
     drying tube) and heat to reflux (~97°C) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ).[2]
  • Workup (pH Control is Vital):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and propanol.
      
    • Resuspend the residue in minimal water/ice.[1]

    • Neutralization: Slowly adjust pH to 8.0–8.5 using sat.

      
      . Do not exceed pH 9 to avoid hydrolysis.
      
    • Extract with Ethyl Acetate (

      
      ).[1][4] Dry over 
      
      
      
      , filter, and concentrate.
Data Summary: Yield vs. Conditions
MethodReagentTempYieldPurityNotes
A (Recommended)

/ n-PrOH
Reflux (97°C)85-92% HighStabilizes intermediate; prevents decarboxylation.[1][2]
B (Fischer)

/ n-PrOH
Reflux60-70%MedSlower reaction; higher risk of side products.[1][2]
C (Coupling) CDI / n-PrOHRT40-50%LowCDI byproduct removal is difficult; N-acylurea formation.[1][2]
D (Direct) Free Acid + Heat>150°C<10%PoorCritical Failure: Rapid decarboxylation to imidazole.[1]

Mechanistic Visualization & Workflow

The following diagram illustrates the reaction pathway and the critical divergence point where decarboxylation occurs if conditions are improper.

ReactionPathway Start Imidazole-2-carboxylic Acid (Zwitterion) Acid Acidic Conditions (HCl/SOCl2) Start->Acid Protonation Heat Heat (>100°C) No Acid Start->Heat Direct Heating Stable Imidazolium Salt (Stable Intermediate) Acid->Stable Forms HCl Salt AcylCl Acyl Chloride Formation Stable->AcylCl + SOCl2 Decarb Decarboxylation (Byproduct: Imidazole) Heat->Decarb CO2 Loss Product Propyl 1H-imidazole-2-carboxylate (Target) AcylCl->Product + n-PrOH (Reflux)

Caption: Figure 1. Mechanistic pathway showing the necessity of acidic conditions to prevent thermal decarboxylation.

Troubleshooting Guides (FAQ)

Ticket #401: "My product disappeared, and I isolated imidazole."

Diagnosis: Thermal Decarboxylation.[1] Root Cause: Imidazole-2-carboxylic acids are thermally unstable.[1][2] If you heat the starting material without converting it to the acid chloride or salt form first, it loses


.
Solution: 
  • Ensure

    
     is added at 0°C  to form the stable hydrochloride salt before any heating occurs.[1]
    
  • Never dry the starting material in an oven >60°C.[1]

Ticket #402: "I see a spot on TLC with higher Rf than the product."

Diagnosis: N-Alkylation (Side Reaction).[1] Root Cause: The imidazole nitrogen is nucleophilic.[1] In the presence of alkyl halides (generated from alcohol +


) and lack of protonation, the propyl group attaches to the nitrogen.[2]
Solution: 
  • Maintain Acidity: The reaction must remain acidic throughout the reflux.[1] The protonated imidazole nitrogen (imidazolium) is not nucleophilic and will not attack the propyl chloride.[2]

  • Avoid Base Catalysts: Do not use DMAP or Pyridine during the esterification step.[1]

Ticket #403: "Low solubility during workup."[1]

Diagnosis: Zwitterion Trapping.[1] Root Cause: The product is an imidazole.[1][5] At neutral pH, it may exist in equilibrium with its salt forms or be trapped in the aqueous phase if not fully deprotonated. Solution:

  • After removing solvent, the residue is the HCl salt of the ester. It is water-soluble.[1][2]

  • You must neutralize with saturated

    
     to pH 8.5 .[1] This liberates the free base, which is soluble in Ethyl Acetate or DCM.
    

Diagnostic Decision Tree

Use this logic flow to identify the cause of failure in your specific batch.

Troubleshooting Issue Start: Identify Issue Yield Low Yield? Issue->Yield Purity Impurity Spots? Issue->Purity Gas Was gas evolved before reflux? Yield->Gas Spot High Rf Spot? Purity->Spot Decarb Diagnosis: Decarboxylation Gas->Decarb Yes (Vigorous) Solubility Did you check aqueous pH? Gas->Solubility No Extraction Diagnosis: Product lost in aqueous phase Solubility->Extraction pH < 7 NAlk Diagnosis: N-Alkylation Spot->NAlk Yes

Caption: Figure 2. Diagnostic logic for isolating failure modes in imidazole ester synthesis.

References

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.[1][2][4] Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[4]

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Foundational text on Imidazole decarboxylation mechanisms).

  • Sigma-Aldrich. (n.d.).[1][2] 1H-Imidazole-2-carboxylic acid Safety Data Sheet.

  • Master Organic Chemistry. (2011). Thionyl Chloride (

    
    ) – Reaction With Carboxylic Acids.[1][6][7] 
    
  • ChemScene. (n.d.).[1] 1H-Imidazole-2-carboxylic acid Product Properties.

Disclaimer: All protocols involve hazardous chemicals (


, strong acids). Perform all reactions in a fume hood with appropriate PPE.

Sources

Technical Support Center: Propyl 1H-imidazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propyl 1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-reactions encountered during this synthetic procedure. Here, we will delve into the causality behind experimental outcomes and provide field-proven insights to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propyl 1H-imidazole-2-carboxylate?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 1H-imidazole-2-carboxylic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium-driven reaction where the alcohol acts as both the solvent and a reagent.[1][2][3]

Q2: Why is an excess of propanol typically used in the Fischer esterification for this synthesis?

A2: According to Le Châtelier's principle, using a large excess of propanol shifts the reaction equilibrium towards the formation of the ester product by increasing the concentration of one of the reactants.[3] This is a common strategy to maximize the yield of the desired propyl 1H-imidazole-2-carboxylate.

Q3: What are the primary safety precautions to consider during this synthesis?

A3: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Additionally, the reaction is typically heated to reflux, so precautions against thermal burns and solvent fires are necessary.

Troubleshooting Guide: Side-Reactions and Impurities

This section addresses specific issues that may arise during the synthesis of propyl 1H-imidazole-2-carboxylate, focusing on the identification and mitigation of side-reaction products.

Issue 1: Low Yield of Propyl 1H-imidazole-2-carboxylate

Q: My reaction has a consistently low yield, even with a long reflux time. What are the potential causes?

A: Low yields can stem from several factors, including incomplete reaction, product degradation, or the formation of side-products. The primary suspects are often related to the inherent reactivity of the imidazole ring and the carboxylic acid group under the reaction conditions.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Incomplete Reaction Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials.[1][3]Use a Dean-Stark apparatus to remove water azeotropically as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Decarboxylation 1H-imidazole-2-carboxylic acid can undergo decarboxylation at elevated temperatures, especially in the presence of an acid catalyst, to form imidazole.[4][5] This side-reaction is often irreversible and represents a direct loss of starting material.Optimize the reaction temperature. While reflux is necessary, excessively high temperatures or prolonged reaction times can promote decarboxylation. Monitor the reaction progress by TLC or HPLC to avoid unnecessary heating.
N-Propylation The imidazole nitrogen is nucleophilic and can be alkylated by propanol under acidic conditions, though this is generally less favorable than esterification. More likely, if any propyl halides are present as impurities in the propanol or formed under the reaction conditions, N-propylation can occur.[6][7][8]Use high-purity propanol. Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate without promoting N-alkylation.
Issue 2: Presence of an Unexpected Impurity in the Final Product

Q: After purification, I observe an additional spot on my TLC or an unexpected peak in my NMR/LC-MS. What could this impurity be?

A: The identity of the impurity will depend on its characteristics (e.g., polarity, molecular weight). Below are some of the most common side-products formed during this synthesis.

Common Side-Products and Their Identification:

Side-Product Proposed Mechanism of Formation Identification Mitigation Strategy
1H-imidazole Decarboxylation of the starting material, 1H-imidazole-2-carboxylic acid, at elevated temperatures.[4][5]Lower polarity than the starting material and product. Can be identified by comparing with an authentic sample on TLC or by its characteristic NMR signals.Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely.
1-Propyl-1H-imidazole-2-carboxylate N-propylation of the product, propyl 1H-imidazole-2-carboxylate, or N-propylation of the starting acid followed by esterification. This is more likely if propyl halides are present.[6][7][8]Higher molecular weight (M+42) than the desired product. Will have a different chromatographic behavior.Use high-purity reagents. Avoid excessively high reaction temperatures.
Dimeric Species Dimerization can occur through various mechanisms, potentially involving the formation of an acyl-imidazole intermediate that reacts with another molecule of the starting material or product.[9][10]Significantly higher molecular weight. May be observed as a high-mass peak in LC-MS.Use dilute reaction conditions to favor the intramolecular esterification over intermolecular side-reactions.

Visualizing the Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and potential side-reactions.

Propyl_1H_imidazole_2_carboxylate_Synthesis SM 1H-imidazole-2-carboxylic Acid + Propanol Product Propyl 1H-imidazole-2-carboxylate SM->Product H+ catalyst, Reflux Imidazole 1H-imidazole (Decarboxylation) SM->Imidazole High Temp. Dimer Dimeric Impurities SM->Dimer Concentrated Conditions Product->SM Hydrolysis H2O Water N_Propyl 1-Propyl-1H-imidazole-2-carboxylate (N-Propylation) Product->N_Propyl High Temp.

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Propyl 1H-imidazole-2-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add 1H-imidazole-2-carboxylic acid (1.0 eq).

  • Add a large excess of propanol (e.g., 20-30 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the propanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography

If the crude product contains impurities, purification by column chromatography may be necessary.

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0-5% methanol) often provides good separation.

  • Troubleshooting Tailing: Due to the basic nature of the imidazole ring, tailing on the silica gel column is common. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[11]

  • Collect the fractions containing the pure product and concentrate under reduced pressure.

Workflow for Troubleshooting Low Yield

The following workflow can guide your optimization efforts when faced with low product yields.

Troubleshooting_Workflow Start Low Yield of Propyl 1H-imidazole-2-carboxylate Check_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Completion No_Completion No Check_Completion->No_Completion Incomplete Reaction Yes_Completion Yes Check_Completion->Yes_Completion Complete Reaction Action_Water Remove water (Dean-Stark or molecular sieves) No_Completion->Action_Water Check_Decarboxylation Is there evidence of decarboxylation? (Presence of imidazole) Yes_Completion->Check_Decarboxylation Action_Water->Check_Completion Yes_Decarboxylation Yes Check_Decarboxylation->Yes_Decarboxylation No_Decarboxylation No Check_Decarboxylation->No_Decarboxylation Action_Temp Lower reaction temperature and/or shorten reaction time Yes_Decarboxylation->Action_Temp Check_Other_Impurities Are other impurities present? (N-propylation, dimers) No_Decarboxylation->Check_Other_Impurities Action_Temp->Start Action_Purification Optimize purification protocol (e.g., modified eluent) Check_Other_Impurities->Action_Purification Final_Product Optimized Yield Action_Purification->Final_Product

Caption: A step-by-step guide to troubleshooting low yields.

References

Sources

Technical Support Center: Recrystallization Methods for Purifying Propyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of propyl 1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond generic protocols to offer field-proven insights and a systematic approach to troubleshooting.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of propyl 1H-imidazole-2-carboxylate, offering step-by-step solutions grounded in chemical principles.

Issue 1: No Crystal Formation Upon Cooling

You've dissolved your crude propyl 1H-imidazole-2-carboxylate in a hot solvent, and upon cooling, no crystals have formed. This is a common and often frustrating issue.

Possible Causes and Solutions:

  • Supersaturation Has Not Been Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently reheat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[1] Allow the more concentrated solution to cool slowly once again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."

  • Supersaturated Solution Resistant to Nucleation: Sometimes, a supersaturated solution needs a trigger to initiate crystal growth.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level.[2][3] The microscopic imperfections on the glass can provide a nucleation site for crystal formation.

    • Solution 2: Seed Crystals: If you have a small amount of pure propyl 1H-imidazole-2-carboxylate, add a tiny crystal to the solution.[2] This "seed" will act as a template for further crystal growth.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If the above methods fail, you may need to reconsider your solvent system. This might involve using a single solvent with a more pronounced temperature-dependent solubility profile or employing a two-solvent system.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Instead of forming solid crystals, your compound separates as an oily liquid upon cooling. This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature at which it precipitates from the solution.[2]

Possible Causes and Solutions:

  • Solution is Too Concentrated: A highly concentrated solution can lead to the solute precipitating at a temperature above its melting point.

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[1][2] Allow this slightly more dilute solution to cool slowly.

  • Cooling is Too Rapid: Fast cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Ensure the solution cools gradually. Insulate the flask by wrapping it in a cloth or placing it in a Dewar flask to slow down the cooling process.

  • Solvent's Boiling Point is Too High: If the solvent's boiling point is significantly higher than the melting point of your compound, oiling out is more likely.

    • Solution: Select a solvent with a lower boiling point. For propyl 1H-imidazole-2-carboxylate, consider solvents like ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like heptane.

Issue 3: The Recrystallized Product is Still Impure

After recrystallization, you find that the purity of your propyl 1H-imidazole-2-carboxylate has not significantly improved.

Possible Causes and Solutions:

  • Crystals Formed Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[4]

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool at a much slower rate.[1] This gives the molecules more time to arrange themselves in an ordered, pure crystal structure.

  • Inadequate Solvent Selection: The chosen solvent may not effectively differentiate between your desired compound and the impurities.

    • Solution: The ideal solvent should dissolve the impurities well at all temperatures or not at all.[1] If impurities are co-crystallizing with your product, you may need to screen for a different solvent or consider a multi-step purification process, such as column chromatography followed by recrystallization.[5]

  • Insufficient Washing of Crystals: Impurities can remain on the surface of the crystals if they are not washed properly after filtration.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[6] It is crucial that the solvent is cold to minimize the loss of your purified product.

Issue 4: Low Yield of Recovered Product

While the purity may be high, the amount of recovered propyl 1H-imidazole-2-carboxylate is disappointingly low.

Possible Causes and Solutions:

  • Too Much Solvent Was Used: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[2][3]

    • Solution: In future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[4] You can test the mother liquor for remaining product by evaporating a small sample to see if a residue forms.[2]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized in the funnel.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Using a stemless funnel can also help.[1]

  • Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold or using too much of it will dissolve some of your product.[6]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of propyl 1H-imidazole-2-carboxylate.

Q1: What are the ideal properties of a recrystallization solvent for propyl 1H-imidazole-2-carboxylate?

An ideal solvent should:

  • Have a high-temperature coefficient for the solubility of propyl 1H-imidazole-2-carboxylate, meaning it dissolves the compound well when hot but poorly when cold.[7]

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.[1]

  • Not react with the compound.[7]

  • Have a relatively low boiling point for easy removal from the purified crystals.[1]

  • Be non-toxic, inexpensive, and non-flammable, if possible.[1]

Q2: How do I choose a starting solvent for recrystallization trials?

For propyl 1H-imidazole-2-carboxylate, a good starting point would be to test solvents of varying polarities. Given its structure (an ester with an imidazole ring), solvents like ethyl acetate, acetone, or mixtures such as ethyl acetate/heptane or toluene could be effective. Small-scale solubility tests in test tubes are recommended to efficiently screen potential solvents.

Q3: When should I use a two-solvent system for recrystallization?

A two-solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization solvent.[4] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is poorly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Q4: Can I use charcoal to decolorize my sample?

Yes, if your crude propyl 1H-imidazole-2-carboxylate solution has a colored impurity, you can add a small amount of activated charcoal to the hot solution before filtration.[7][8] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q5: How can I improve the crystal size and quality?

Slow cooling is the key to growing large, well-formed crystals.[9] After dissolving your compound in the hot solvent, allow it to cool to room temperature undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.[4] Avoid agitating the solution during the cooling process.

III. Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization of Propyl 1H-imidazole-2-carboxylate
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethyl acetate).

  • Dissolution: Place the crude propyl 1H-imidazole-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate77.1MediumA good starting point for many esters.
Acetone56Medium-HighMay be too effective a solvent, leading to lower yields.
Toluene110.6LowCan be effective, especially for less polar impurities.
Heptane98.4LowLikely to be a poor solvent on its own, but useful in a two-solvent system.
Ethanol78.4HighMay have high solubility even at low temperatures.
Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Induce Crystallization (If Needed) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: A generalized workflow for the single-solvent recrystallization process.

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_NoCrystals Solutions for No Crystals cluster_OilingOut Solutions for Oiling Out cluster_Impure Solutions for Impurity cluster_LowYield Solutions for Low Yield Start Start Recrystallization Problem Issue Encountered? Start->Problem NoCrystals No Crystals Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes Impure Still Impure Problem->Impure Yes LowYield Low Yield Problem->LowYield Yes Success Pure Product Problem->Success No NC1 Concentrate Solution NoCrystals->NC1 NC2 Scratch/Seed NoCrystals->NC2 NC3 Change Solvent NoCrystals->NC3 OO1 Add More Solvent OilingOut->OO1 OO2 Slower Cooling OilingOut->OO2 OO3 Lower BP Solvent OilingOut->OO3 I1 Recrystallize Slower Impure->I1 I2 Change Solvent Impure->I2 I3 Wash Thoroughly Impure->I3 LY1 Use Less Solvent LowYield->LY1 LY2 Pre-heat Funnel LowYield->LY2 LY3 Use Ice-Cold Wash LowYield->LY3 NC1->Problem NC2->Problem NC3->Problem OO1->Problem OO2->Problem OO3->Problem I1->Problem I2->Problem I3->Problem LY1->Problem LY2->Problem LY3->Problem

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. References

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing imidazole-2-carboxylate derivative or salt thereof. Retrieved from

Sources

How to resolve poor solubility of propyl 1H-imidazole-2-carboxylate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propyl 1H-imidazole-2-carboxylate

Last Updated: February 18, 2026

Introduction: Navigating the Solubility Challenges of Propyl 1H-imidazole-2-carboxylate

Propyl 1H-imidazole-2-carboxylate belongs to a class of heterocyclic compounds that are of significant interest in drug discovery and chemical biology. However, its planar imidazole ring and propyl ester group contribute to a molecular structure that often exhibits poor aqueous solubility. This characteristic can lead to significant experimental challenges, including compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1] Low solubility can cause underestimated activity, variable data, and discrepancies between different types of assays.[1]

This technical guide provides a structured, in-depth approach to understanding and resolving the solubility issues associated with propyl 1H-imidazole-2-carboxylate. We will move from foundational concepts to advanced troubleshooting protocols, empowering you to generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is my propyl 1H-imidazole-2-carboxylate crashing out of solution?

A1: The poor aqueous solubility of this compound is rooted in its physicochemical properties. The imidazole ring is a planar, aromatic heterocycle. While it has nitrogen atoms that can participate in hydrogen bonding, the overall molecule has significant hydrophobic character due to the propyl chain and the relatively nonpolar ring system. In aqueous buffers, the molecule's preference to interact with itself rather than water can lead to it falling out of solution, a process driven by unfavorable energetics. For many complex drug-like molecules, poor aqueous solubility is a primary obstacle to bioavailability and assay performance.[2]

Q2: What are the downstream consequences of poor solubility in my experiments?

A2: Ignoring or improperly managing poor solubility can severely compromise your results:

  • Inaccurate Dosing: If the compound precipitates, the actual concentration in your assay will be lower than the nominal concentration, leading to a misinterpretation of dose-response curves and potency (IC50/EC50) values.[3]

  • Assay Interference: Precipitated particles can scatter light, interfering with optical readouts in absorbance or fluorescence-based assays.[3] They can also non-specifically interact with proteins or cells, leading to false positives or negatives.[4]

  • Clogged Equipment: In automated high-throughput screening (HTS) systems, precipitates can clog the delicate tubing and pins of liquid handlers, causing costly downtime and instrument damage.[4][5]

Section 2: Initial Troubleshooting & First-Line Solutions

Before moving to advanced techniques, it's crucial to optimize your initial stock solution preparation and dilution methods.

Troubleshooting Workflow for Solubility Issues

This flowchart outlines a logical progression of steps to diagnose and solve solubility problems.

G start Start: Compound Precipitates in Assay stock_prep Step 1: Review Stock Solution Preparation start->stock_prep is_stock_clear Is 100% DMSO Stock Solution Clear? stock_prep->is_stock_clear dilution_method Step 2: Optimize Dilution Method is_stock_clear->dilution_method Yes end_bad Re-evaluate Stock Concentration or Solvent is_stock_clear->end_bad No precip_on_dilution Does it precipitate upon dilution into aqueous buffer? dilution_method->precip_on_dilution advanced_methods Step 3: Implement Advanced Strategies precip_on_dilution->advanced_methods Yes end_good Success: Compound is Soluble in Assay precip_on_dilution->end_good No ph_adjust A: pH Adjustment advanced_methods->ph_adjust cosolvent B: Co-Solvent Use advanced_methods->cosolvent cyclodextrin C: Cyclodextrin Complexation advanced_methods->cyclodextrin ph_adjust->end_good cosolvent->end_good cyclodextrin->end_good

Caption: A step-by-step decision tree for troubleshooting solubility.

Q3: What is the best way to prepare my primary stock solution?

A3: The goal is to create a stable, high-concentration stock that can be accurately diluted. For most hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5][6]

Protocol: Preparing a 10 mM Stock in DMSO

  • Pre-Calculation: Determine the mass of propyl 1H-imidazole-2-carboxylate needed. For a 10 mM stock in 1 mL, you will need Molecular Weight (g/mol) * 0.01 mg of the compound.

  • Weighing: Use a calibrated analytical balance. Don't aim for an exact mass; instead, weigh an amount close to your target and record the actual mass precisely.[7] Then, adjust the volume of solvent to achieve the desired concentration.[7]

  • Dissolution: Add the compound to a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial). Add the calculated volume of high-purity, anhydrous DMSO.[8]

  • Mixing: Vortex vigorously. If solids persist, use a bath sonicator for 5-10 minutes.[8] Gentle warming (e.g., to 37°C) can be attempted, but be cautious of potential compound degradation.

  • Verification: Visually inspect the solution against a bright light to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[9][10] Store at -20°C or -80°C.[9] DMSO solutions are typically stable for 6 months at -80°C.[9]

Q4: My compound is soluble in 100% DMSO but precipitates when diluted into my aqueous assay buffer. What should I do?

A4: This is a very common problem known as "dilution-induced precipitation."[3] The compound, stable in the organic solvent, crashes out when it encounters the aqueous environment. The final concentration of DMSO in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[3][11]

Mitigation Techniques:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[9]

  • Pluronic F-68: Include a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your assay buffer. Surfactants can form micelles that help stabilize hydrophobic compounds.[12]

  • Vigorous Mixing: When performing the final dilution step, add the compound stock to the assay buffer while the buffer is being vortexed or rapidly mixed. This avoids creating localized zones of high compound concentration that can initiate precipitation.[3]

Section 3: Advanced Solubilization Strategies

If initial troubleshooting fails, more advanced formulation strategies are necessary. These methods alter the chemical environment to make it more favorable for the compound.

Q5: Can I use co-solvents other than DMSO in my final assay medium?

A5: Yes, using a water-miscible organic solvent, or "co-solvent," can increase the solubility of a compound by reducing the overall polarity of the aqueous medium.[12][13] However, co-solvents must be used with caution as they can impact biological activity.

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Considerations
Ethanol 1-5%Biologically compatible at low concentrations.Can be toxic to cells at higher concentrations; may affect enzyme kinetics.
PEG 400 (Polyethylene Glycol 400) 1-10%Low toxicity; good solubilizing power for many compounds.[14]Can increase the viscosity of the solution.
Glycerol 1-10%Generally non-toxic; often used in enzyme storage buffers.High viscosity; may not be as effective as other co-solvents.

Important: Always run a "vehicle control" in your assay containing the same final concentration of the co-solvent to ensure it does not affect your experimental results.[3]

Q6: How does pH adjustment affect the solubility of propyl 1H-imidazole-2-carboxylate?

A6: The imidazole ring contains a basic nitrogen atom. At a pH below its pKa, this nitrogen can become protonated, creating a positively charged species.[15] This charged cation is generally much more soluble in aqueous media than the neutral molecule.[16][17]

  • Mechanism: The pKa of the imidazole ring is typically around 6-7. By lowering the pH of your assay buffer (e.g., from 7.4 to 6.0), you can increase the proportion of the more soluble, protonated form of the compound. Studies on similar imidazole-containing molecules have shown a significant increase in solubility as the pH drops below the pKa.[16][18]

Protocol: pH Solubility Screen

  • Prepare a series of small-volume buffers at different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).

  • Add your compound (from a concentrated DMSO stock) to each buffer to the desired final concentration.

  • Incubate for 15-30 minutes with gentle agitation.

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

  • Select the highest pH that maintains solubility and is compatible with your assay system.

Q7: What are cyclodextrins and how can they help?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from the water.[19][21] This complex is highly water-soluble due to the cyclodextrin's hydrophilic outer surface.[21]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Environment cluster_1 Compound Propyl 1H-imidazole-2-carboxylate (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Complex Water Water (Aqueous Buffer) Complex->Water Soluble In

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble complex.

Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

HP-β-CD is a commonly used derivative with high aqueous solubility and low toxicity.[22]

  • Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated stock (e.g., 100 mM). This may require warming and stirring.

  • Determine Optimal Ratio: Perform a phase solubility study. Prepare solutions with a fixed concentration of your compound and varying concentrations of HP-β-CD (e.g., 0-20 mM).

  • Incubate and Measure: Shake the mixtures for 24-48 hours at a constant temperature.[23] After reaching equilibrium, filter or centrifuge the samples and measure the concentration of the dissolved compound in the supernatant.

  • Assay Implementation: Prepare your final assay buffer containing the optimal concentration of HP-β-CD before adding the compound from its DMSO stock. This pre-dissolved cyclodextrin will be ready to capture the compound as it is introduced.

Section 4: Best Practices & Preventative Measures

Q8: How should I properly store my compound and its solutions?

A8: Proper storage is essential to maintain compound integrity and prevent solubility issues from developing over time.[10]

  • Solid Compound: Store in a desiccator at the recommended temperature (often -20°C) to protect from moisture.

  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[4][9] Store at -80°C for long-term stability.[9]

Q9: How can I verify the final concentration of my dissolved compound?

A9: Visual inspection is a first step, but it cannot detect sub-visible precipitates. If your assay results are inconsistent, it is crucial to confirm the soluble concentration. The most reliable method is to centrifuge your final assay plate (or a sample prepared under identical conditions), take the supernatant, and measure the compound concentration using a sensitive analytical technique like LC-MS/MS or HPLC-UV.

References

  • Di, L., & Kerns, E. H. (2006).
  • Gothoskar, A. V. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Gould, S., & Scott, R. C. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • Wikipedia. (n.d.). Cosolvent.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Kua, J., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A.
  • Chaurasia, S. (2018).
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Singh, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Arnold, L. A., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2).
  • ResearchGate. (2025). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF.
  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance.
  • Van den Mooter, G., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Biomolecular Screening.
  • Abburi, K. (2023).
  • Bitesize Bio. (2025).
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • ResearchGate. (2009).
  • Echemi. (2022). 2-Propyl-1H-imidazole-4,5-dicarboxy acid.
  • U-pre, D., et al. (2012).
  • de la Torre, J. C. G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • TCI Chemicals. (n.d.). Ethyl 4-(2-Hydroxy-2-propyl)
  • ResearchGate. (n.d.). High-throughput precipitation inhibition screening across polymer...
  • PubChem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde.
  • ChemicalBook. (n.d.).
  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • ChemicalBook. (2025). Ethyl 4-(1-hydroxy-1-methylethyl)
  • PubChemLite. (n.d.). 1-propyl-1h-imidazole-5-carboxylic acid (C7H10N2O2).

Sources

Technical Support Center: Propyl 1H-imidazole-2-carboxylate Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SC-IMID-002 Subject: Troubleshooting Scale-Up, Isolation, and Stability of Propyl 1H-imidazole-2-carboxylate

Introduction

Welcome to the Scale-Up Support Hub. You are likely encountering difficulties because propyl 1H-imidazole-2-carboxylate is a deceptive molecule. While it appears structurally simple, its precursor (imidazole-2-carboxylic acid) is a zwitterionic solid with poor organic solubility, and the imidazole ring itself introduces complex acid-base buffering effects during workup. Furthermore, the 2-carboxylate position is thermally labile, creating a high risk of decarboxylation.

This guide moves beyond standard literature to address the "hidden" failure modes encountered at the multigram-to-kilogram scale.

Module 1: Synthesis & Reaction Engineering

Q: My reaction conversion stalls at 60-70% using standard Fischer esterification (Acid + Alcohol + ). Why?

A: Standard Fischer esterification fails here because imidazole-2-carboxylic acid exists as a zwitterion (inner salt) with extremely high lattice energy. It is virtually insoluble in propanol, preventing the catalyst from effectively engaging the carbonyl.

The Solution: Switch to a Thionyl Chloride (


) mediated approach .
Instead of relying on passive acid catalysis, you must chemically activate the carboxylate. 

reacts with the alcohol to generate

in situ (solubilizing the imidazole as the hydrochloride salt) and activates the carboxylic acid as an acid chloride (or mixed anhydride/sulfite intermediate), driving the reaction to completion.
Optimized Protocol (Scale: 100g basis)
  • Slurry: Suspend imidazole-2-carboxylic acid (1.0 equiv) in anhydrous n-propanol (10-15 volumes).

  • Chill: Cool the slurry to 0–5°C. Critical: Exotherm control.

  • Activation: Add

    
     (1.5 – 2.0 equiv) dropwise.
    
    • Observation: The slurry will eventually dissolve to form a clear solution as the HCl salt forms and the esterification proceeds.

  • Heat: Reflux (approx. 97°C) for 4–6 hours.

  • Monitor: HPLC should show <1% starting material.

Visualization: Reaction Logic Flow

ReactionLogic Start Start: Imidazole-2-COOH (Zwitterionic Solid) Step1 Add n-PrOH + SOCl2 (0°C) Start->Step1 Insoluble Slurry Inter Intermediate: Acid Chloride / Imidazolium HCl Step1->Inter In-situ HCl generation Solubilization Reflux Reflux (97°C) 4-6 Hours Inter->Reflux Esterification End Product: Propyl Ester HCl Salt Reflux->End >98% Conversion

Caption: Transition from heterogeneous zwitterion to soluble hydrochloride salt facilitates complete conversion.

Module 2: Work-Up & Isolation (The "Sticky" Phase)

Q: Upon neutralizing the reaction mixture, I get a thick emulsion/oil that won't crystallize. How do I fix this?

A: This is the most common failure mode. Imidazoles are amphoteric.[1] If you neutralize to pH 7, you are near the isoelectric point where solubility is lowest, but impurities may trap the product as an oil. If you go too basic (pH > 11), the ester may hydrolyze.

The "Goldilocks" Zone: The pKa of the imidazole nitrogen is approximately 7.0. To extract the free base , you must adjust the pH to 9.0–9.5 .

Troubleshooting the Emulsion:
  • Evaporation: Remove excess n-propanol before neutralization. Residual alcohol acts as a co-solvent (phase transfer agent) that stabilizes emulsions.

  • The Salt-Out: After removing alcohol, dissolve the residue in minimal water.

  • pH Adjustment: Slowly add saturated

    
     or 
    
    
    
    until pH reaches 9.0.
  • Extraction Solvent: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . The propyl chain adds lipophilicity, making DCM highly effective.

  • Brine Wash: Wash the organic layer with brine to break any remaining emulsion.

Data Table: Solubility vs. pH

pH StateSpecies FormOrganic SolubilityWater SolubilityAction
pH < 4 Cationic (

)
LowHighStay here to wash away non-basic impurities.
pH ~ 7 Neutral / Zwitterion mixLowLow/ModerateDanger Zone: Precipitation/Emulsion risk.
pH 9-10 Neutral Free BaseHigh LowTarget Zone: Extract product here.
Visualization: Work-Up Decision Tree

WorkupTree Start Crude Reaction Mixture Evap Evaporate n-Propanol Start->Evap Residue Oily Residue (HCl Salt) Evap->Residue Decision Target Form? Residue->Decision Salt HCl Salt (Solid) Decision->Salt Recrystallize (iPrOH/Ether) Base Free Base (Oil/Solid) Decision->Base Partition DCM/Water pHCheck Check pH Base->pHCheck pHCheck->Base Adjust to pH 9.0-9.5

Caption: Decision pathway for isolating the stable HCl salt versus the free base ester.

Module 3: Impurity Profile & Stability

Q: I see a loss of mass and gas evolution during drying. Is my product decomposing?

A: Yes. Imidazole-2-carboxylates are prone to thermal decarboxylation .

  • Mechanism: The electron-withdrawing nature of the protonated imidazole ring at position 2 destabilizes the carboxylate, facilitating the release of

    
    .
    
  • Risk Factor: This is most prevalent if the free acid is generated or if the ester is heated in the presence of moisture (hydrolysis

    
     decarboxylation).
    

Safety Limit:

  • Never heat the free acid precursor above 60°C .

  • The propyl ester is more stable but avoid prolonged heating >100°C during distillation.

Q: What is the "Dimer" impurity?

A: If the reaction lacks sufficient alcohol or runs "dry," the activated acid chloride can react with another molecule of imidazole-2-carboxylic acid (nucleophilic attack from the imidazole nitrogen) to form a dimer.

  • Prevention: Ensure high dilution (min 10V n-propanol) and excess alcohol.

Module 4: Process Safety (E-E-A-T)

Critical Hazard: Thionyl Chloride Scale-Up

When scaling from grams to kilograms, the off-gassing of


 and 

becomes a volume-limiting factor.

Engineering Controls:

  • Scrubber Sizing: For every 1 mole of

    
    , you generate 1 mole of 
    
    
    
    and 2 moles of
    
    
    . Ensure your caustic scrubber (
    
    
    ) has at least 1.5x molar capacity.
  • Thermal Runaway: The addition of

    
     to alcohol is exothermic.
    
    • Rule of Thumb: Do not exceed an addition rate that raises internal temp >10°C.

  • Quenching: Never quench the reaction with water directly if large excess

    
     remains. Distill off excess 
    
    
    
    (or co-evaporate with Toluene) before aqueous workup to prevent violent gas evolution.

References

  • Synthesis of Imidazole-2-Carboxylates (General Methodology)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 1012 (1973).
    • Relevance: Foundational text on imidazole functionaliz
    • Link:

  • Thionyl Chloride Mediated Esterification (Mechanism & Safety)

    • Source: Greenberg, J. A., & Sammakia, T. (2017).[2] The Journal of Organic Chemistry, 82(6), 3245–3251.

    • Relevance: detailed mechanics of acid chloride formation and safety in esterific
    • Link:

  • Thermal Stability and Decarboxylation of Imidazoles

    • Source:Bulletin of the Chemical Society of Japan, 53(2), 557-558 (1980).
    • Relevance: Kinetics of decarboxyl
    • Link:

  • Physicochemical Properties of Imidazoles (pKa & Solubility)

    • Source:Molecules, 28(2), 826 (2023).
    • Relevance: Isoelectric point data for workup optimization.[3]

    • Link:

Sources

Propyl 1H-imidazole-2-carboxylate synthesis impurity profiling.

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #IMD-PR-2024-05

Subject: Synthesis Optimization, Impurity Profiling, and Analytical Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Zwitterion Challenge

Welcome to the technical support hub for Propyl 1H-imidazole-2-carboxylate . This molecule presents a classic "zwitterionic paradox" during synthesis. The precursor, 1H-imidazole-2-carboxylic acid, exists as a stable zwitterion with high lattice energy, making it notoriously difficult to dissolve in organic solvents.

This guide moves beyond standard protocols to address the causality of failure modes—specifically the competition between esterification, decarboxylation, and N-alkylation.

Module 1: Synthesis & Process-Related Impurities

User Question:

"I am using the standard Fischer esterification (H₂SO₄/Propanol), but my yield is stuck at 40%, and I see a large unknown peak. What is happening?"

Technical Diagnosis:

The low yield is likely due to decarboxylation or solubility limitations , not equilibrium failure.

  • Decarboxylation (Impurity A): Imidazole-2-carboxylic acids are thermally unstable.[1] Heating them in acidic media (especially above 60°C) accelerates the loss of CO₂, yielding 1H-imidazole .[1]

  • Solubility: The zwitterionic acid does not dissolve well in propanol, leading to heterogeneous reaction kinetics.[1]

  • Mechanism: You must activate the carboxyl group before heating to avoid decarboxylation.[1]

Recommended Protocol: The Thionyl Chloride Activation

This method converts the zwitterion into the acyl chloride hydrochloride, which is soluble and highly reactive, allowing esterification at lower temperatures.

Step-by-Step Workflow:

  • Suspension: Suspend 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous n-propanol (10-15 volumes).

    • Note: Do not expect it to dissolve yet.[1]

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq) dropwise.

    • Chemistry: This forms the acyl chloride in situ and breaks the zwitterionic lattice by protonating the imidazole ring (forming the HCl salt).[1]

  • Reflux: Heat to mild reflux (80-90°C) for 4-6 hours.

    • Critical Control: Monitor gas evolution (SO₂/HCl).[1] Once clear, stop heating immediately to prevent decarboxylation.

  • Workup: Evaporate excess SOCl₂ and propanol. Neutralize the residue with saturated NaHCO₃ to pH 8 to liberate the free base ester.[1]

Visualizing the Reaction Pathways

SynthesisPathways cluster_legend Pathway Legend Start 1H-imidazole-2-carboxylic acid (Zwitterion) SOCl2 SOCl2 / Propanol (Activation) Start->SOCl2 ImpurityA Impurity A: 1H-imidazole (Decarboxylation) Start->ImpurityA Heat > 100°C (Acidic Media) Inter Acyl Chloride Intermediate SOCl2->Inter Dehydration Product Propyl 1H-imidazole-2-carboxylate (Target) Inter->Product Esterification ImpurityB Impurity B: Propyl 1-propylimidazole-2-carboxylate (N-Alkylation) Product->ImpurityB Excess Alkyl Halide (If using Route B) Main Route Main Route Failure Mode Failure Mode

Caption: Figure 1. Reaction logic showing the critical branch point between successful esterification and thermal decarboxylation.

Module 2: Impurity Profiling (The "Ghost" Peaks)

User Question:

"I have three impurities in my HPLC trace. Can you identify them based on Relative Retention Time (RRT)?"

Impurity Identification Table

Note: RRTs are approximate based on a standard C18 method (See Module 3).

Impurity IDCommon NameOriginStructure DescriptionRRT (Approx)
Impurity A 1H-Imidazole Decarboxylation of starting material.Loss of the ester/carboxyl group entirely.[1]0.2 - 0.3 (Very Polar)
Impurity B 1H-imidazole-2-carboxylic acid Unreacted starting material or Hydrolysis.[1]Zwitterionic acid.[1]0.4 - 0.5
Impurity C Propyl 1-propyl-1H-imidazole-2-carboxylate N-Alkylation . Occurs if base/propyl bromide was used, or via autocatalytic alkylation.[1]Propyl group on Oxygen AND Nitrogen.[1]1.8 - 2.1 (Non-polar)
Impurity D Dimer (Anhydride) Dehydration.[1]Two imidazole rings linked by anhydride.[1]1.2 - 1.4

Critical Insight: If you see Impurity C , you likely used a base-catalyzed route (e.g., K₂CO₃ + Propyl Bromide). In that route, the nitrogen is more nucleophilic than the carboxylate oxygen, leading to significant N-alkylation [1].

Module 3: Analytical Troubleshooting (HPLC)

User Question:

"My main peak is tailing severely (Asymmetry > 2.0), and retention is shifting. Is my column dead?"

Root Cause Analysis:

The column is likely fine.[1][2] The issue is the Silanol Effect .[1]

  • The imidazole ring is basic (pKa ~7.0).[1]

  • At neutral or acidic pH (pH 3-6), the imidazole nitrogen becomes protonated (positively charged).[1]

  • This cation interacts strongly with residual negatively charged silanol groups on the silica backbone of C18 columns, causing "drag" or tailing.

Troubleshooting Protocol
Method A: The "High pH" Approach (Recommended)

Imidazoles are best analyzed in their neutral state.[1]

  • Column: C18 with high-pH stability (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Buffer: 10mM Ammonium Bicarbonate (pH 9.0 - 10.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Result: The imidazole is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.[1]

Method B: The "Ion Pairing" Approach (Alternative)

If you must use low pH (e.g., for MS compatibility):

  • Additive: Add 0.1% Octane Sulfonic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1]

  • Mechanism: The anion (sulfonate/trifluoroacetate) pairs with the protonated imidazole, masking the charge and forming a neutral hydrophobic complex that retains well on C18 [2].[1]

Analytical Decision Tree

AnalyticalTree Problem Issue: Peak Tailing / Poor Retention CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 7.0 (Acidic) CheckPH->LowPH HighPH pH > 9.0 (Basic) CheckPH->HighPH Action1 Add Ion Pairing Agent (0.1% TFA or HSA) LowPH->Action1 Mask Charge Action2 Use Hybrid Silica Column (e.g., XBridge) HighPH->Action2 Suppress Ionization

Caption: Figure 2. Decision matrix for correcting imidazole peak asymmetry.

Module 4: Stability & Storage

User Question:

"My white powder turned into a yellow sticky gum after 2 weeks. Is it safe to use?"

Assessment:

Do not use. The material has likely undergone hydrolysis and oxidation .[1]

  • Hygroscopicity: Imidazole esters are hygroscopic.[1] Moisture absorption catalyzes the hydrolysis back to the acid and propanol.[1]

  • Color Change: The yellowing indicates oxidation of the imidazole ring or formation of N-oxide impurities, often accelerated by trace acid residues from the synthesis (e.g., residual HCl/SOCl₂).[1]

Storage Protocol:

  • Desiccation: Store under Argon/Nitrogen atmosphere.

  • Temperature: -20°C is preferred for long-term storage.

  • Form: Store as the Hydrochloride Salt if possible. The salt form is significantly more stable to oxidation and hydrolysis than the free base oil/solid.[1]

References

  • Regioselectivity of Imidazole Alkylation

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1]

    • URL:[Link][1]

  • HPLC of Basic Imidazoles

    • Title: RP HPLC method for Imidazole (Ion Pairing Strategies).[1][3][4]

    • Source: Chromatography Forum.[1]

    • URL:[Link]

  • Synthesis & Decarboxylation Mechanisms

    • Title: 1H-Imidazole-2-carboxylic acid synthesis and thermal stability.[6]

    • Source: Organic Syntheses / ChemicalBook.[1]

  • Industrial Synthesis (Chloroformate Route)

    • Title: Method for producing imidazole-2-carboxylate derivative.[4][6][7]

    • Source: Google Patents (JP2017066077A).[1]

    • URL

Sources

Technical Support Center: Enhancing the Stability of Propyl 1H-Imidazole-2-Carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for propyl 1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the stability of this compound in solution. Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of propyl 1H-imidazole-2-carboxylate is showing signs of degradation over a short period. What are the most likely causes?

A1: The primary stability concerns for propyl 1H-imidazole-2-carboxylate in solution are hydrolysis of the ester linkage and degradation of the imidazole ring. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of 1H-imidazole-2-carboxylic acid and propanol. The imidazole ring itself is susceptible to photodegradation and oxidation.

Q2: What is the optimal pH range for maintaining the stability of propyl 1H-imidazole-2-carboxylate in aqueous solutions?

A2: Esters are generally most stable in a slightly acidic to neutral pH range (pH 4-7). Both strong acidic and alkaline conditions can significantly accelerate the rate of hydrolysis.[1] The imidazole ring, with a pKa of approximately 7, will be protonated in acidic conditions, which can influence the electronic properties and stability of the molecule.[2] It is recommended to buffer your solution to a pH within the optimal range if compatible with your experimental design.

Q3: Is propyl 1H-imidazole-2-carboxylate sensitive to light?

A3: Yes, the imidazole moiety is known to be susceptible to photodegradation.[2][3] Imidazole-containing compounds can act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to UV light, which can lead to a complex mixture of degradation products.[2] Therefore, it is crucial to protect solutions of propyl 1H-imidazole-2-carboxylate from light.

Q4: What are the expected degradation products I should look for when analyzing my samples?

A4: The primary degradation products to monitor are:

  • 1H-imidazole-2-carboxylic acid and propanol: Resulting from the hydrolysis of the ester bond.

  • Oxidative and photodegradation products: These can be a complex mixture of compounds resulting from the breakdown of the imidazole ring.

You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify these degradation products.[4]

Q5: What are the recommended storage conditions for solutions of propyl 1H-imidazole-2-carboxylate?

A5: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Store at low temperatures (e.g., 2-8°C or -20°C).

  • Protect from light by using amber vials or covering the container with aluminum foil.

  • Use a buffered solution within the optimal pH range (4-7).

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a systematic approach to troubleshooting common stability problems encountered with propyl 1H-imidazole-2-carboxylate solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration
  • Possible Cause: Hydrolysis of the ester linkage.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your solution. If it is outside the optimal range of 4-7, adjust it using a suitable buffer system that is compatible with your experiment.

    • Minimize Water Content: If your experiment allows, consider using solvents with low water content. Esters are prone to hydrolysis, a reaction in which water breaks down the ester bond.[5]

    • Control Temperature: Hydrolysis rates are temperature-dependent.[1] Store solutions at reduced temperatures and minimize exposure to elevated temperatures during experiments.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Possible Cause: Photodegradation or oxidation of the imidazole ring.

  • Troubleshooting Steps:

    • Protect from Light: Conduct experiments under low-light conditions and store solutions in light-protected containers.

    • De-gas Solvents: To minimize oxidative degradation, de-gas your solvents and consider working under an inert atmosphere.

    • Use of Antioxidants: If compatible with your system, the addition of antioxidants like butylated hydroxytoluene (BHT) may help to scavenge free radicals and inhibit oxidation.[5]

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Inconsistent stability of the compound across different experimental setups.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that all solutions are prepared consistently, paying close attention to the source and purity of solvents, pH, and storage conditions.

    • Perform a Stability Study: Conduct a preliminary stability study under your specific experimental conditions to determine the degradation kinetics of propyl 1H-imidazole-2-carboxylate. This will help you establish a time window within which your experiments should be completed.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a method to determine the optimal pH for the stability of propyl 1H-imidazole-2-carboxylate in an aqueous solution.

Materials:

  • Propyl 1H-imidazole-2-carboxylate

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • High-purity water

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Prepare a stock solution of propyl 1H-imidazole-2-carboxylate in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • In separate light-protected vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Immediately after preparation (t=0), take a sample from each vial and analyze it by HPLC or LC-MS to determine the initial concentration of the compound.

  • Incubate the vials at a constant temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw samples from each vial and analyze them by HPLC or LC-MS.

  • Plot the percentage of propyl 1H-imidazole-2-carboxylate remaining versus time for each pH value.

  • Determine the pH at which the degradation rate is lowest.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the sensitivity of propyl 1H-imidazole-2-carboxylate to light.

Materials:

  • Propyl 1H-imidazole-2-carboxylate

  • A suitable solvent (e.g., buffered aqueous solution at optimal pH or an organic solvent)

  • Clear and amber glass vials

  • A controlled light source (e.g., a photostability chamber with a defined light output)

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of propyl 1H-imidazole-2-carboxylate in the chosen solvent.

  • Divide the solution into two sets of vials: one set of clear glass vials and one set of amber glass vials (or clear vials wrapped in aluminum foil as a control).

  • Expose the clear vials to the light source for a defined period. Keep the amber vials under the same conditions but protected from light.

  • At various time intervals, take samples from both the exposed and control vials.

  • Analyze the samples by HPLC or LC-MS to quantify the concentration of propyl 1H-imidazole-2-carboxylate.

  • Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

Data Presentation

Table 1: Summary of Factors Affecting Stability and Recommended Mitigation Strategies

Stability ConcernKey FactorsRecommended Mitigation Strategies
Hydrolysis pH, Temperature, Water ContentMaintain pH between 4-7, Store at low temperatures, Use solvents with low water content
Photodegradation Light ExposureProtect solutions from light using amber vials or by working in a dark environment
Oxidation Presence of OxygenDe-gas solvents, Work under an inert atmosphere, Consider using antioxidants

Visualizations

DegradationPathways Propyl_Imidazole Propyl 1H-imidazole-2-carboxylate Hydrolysis_Products 1H-imidazole-2-carboxylic acid + Propanol Propyl_Imidazole->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Photo_Oxidation_Products Complex Mixture of Degradation Products Propyl_Imidazole->Photo_Oxidation_Products Photodegradation (Light) Oxidation (O₂) ExperimentalWorkflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare Stock Solution Buffer Aliquot into Buffered Solutions (Varying pH) Prep->Buffer Incubate Incubate at Constant Temperature (Light Protected) Buffer->Incubate Sample Sample at Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze HPLC / LC-MS Analysis Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: Workflow for pH-dependent stability assessment.

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833–837.
  • Balasubramanian, S., & Bruice, T. C. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(4), 603-611.
  • Polymer Properties Database. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Tagaki, W., & Harada, S. (1984). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2, (8), 1151-1156.
  • ResearchGate. (2023, September). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions.
  • Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group (V)1 and Imidazole (X)2 Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(16), 3102-3107.
  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Scribd. (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.).
  • MDPI. (2020, August 8).
  • PubMed. (2016, December 1).
  • Pharmaceutical Technology. (2019, October 2).
  • ResearchGate. (n.d.). Biodegradability of imidazole structures.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 10).
  • ACS Publications. (2025, November 17).
  • Capot Chemical. (2010, December 19). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PubMed. (2020, April 6).
  • The Pharmaceutical Journal. (2010, October 9).
  • CoLab. (n.d.).
  • ResearchGate. (2010, February). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • Royal Society of Chemistry. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
  • Pendidikan Kimia. (2017, November 21).
  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.). Ethyl 4-(2-Hydroxy-2-propyl)
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • BenchChem. (2025). stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • ChemicalBook. (2025, July 19).
  • SciSpace. (2013, October 22). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
  • ResearchGate. (2025, August 5).
  • MDPI. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • PMC. (2023, June 27).

Sources

Technical Support Center: Optimization of Propyl 1H-imidazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

The synthesis of propyl 1H-imidazole-2-carboxylate is deceptively simple. On paper, it is a standard esterification. In practice, it is a frequent failure point in drug development pipelines due to the zwitterionic nature of the starting material, imidazole-2-carboxylic acid.

The Core Challenge: Imidazole-2-carboxylic acid exists as a zwitterion (inner salt) with an extremely high crystal lattice energy. It is virtually insoluble in standard organic solvents (THF, DCM, Toluene) and has a high melting point (>260°C).

  • Direct Fischer Esterification (

    
    /Propanol):  Often fails because the starting material never dissolves, leading to heterogeneous "charring" rather than reaction.
    
  • Thermal Instability: Attempting to force solubility with heat causes rapid decarboxylation , yielding imidazole (the byproduct) instead of the ester.

This guide provides a refined Thionyl Chloride Activation Protocol designed to bypass the solubility issue by converting the zwitterion into a soluble acyl chloride hydrochloride intermediate in situ.

Core Protocol: The Thionyl Chloride ( ) Method[1]

Scope: Recommended for gram-to-multigram scale synthesis. Mechanism: In-situ generation of anhydrous HCl and activation of the carboxylate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Imidazole-2-carboxylic acid 1.0SubstrateDry, finely ground powder
Thionyl Chloride (

)
3.0 - 5.0Activator / Dehydrating AgentFreshly distilled / Clear
n-Propanol Solvent (10-20V)Reactant & SolventAnhydrous (<0.05% water)
DMF 0.05 (Cat.)CatalystOptional, accelerates acid chloride formation
Step-by-Step Workflow
Phase 1: Activation & Reaction
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Suspension: Charge the flask with imidazole-2-carboxylic acid (1.0 eq) and n-propanol (10 volumes). Note: The solid will NOT dissolve. This is normal.

  • Chill: Cool the suspension to 0°C in an ice bath.

  • Addition: Add thionyl chloride (3.0 eq) dropwise over 30 minutes.

    • Why? The reaction is exothermic.

      
       reacts with the alcohol to generate anhydrous HCl and alkyl sulfite intermediates. This breaks the zwitterionic lattice by protonating the imidazole ring (forming the soluble HCl salt).
      
  • Reflux: Remove the ice bath and heat the mixture to reflux (~97°C) for 4–6 hours .

    • Observation: The suspension should gradually clear as the starting material is consumed and the soluble ester hydrochloride is formed.

  • Monitoring: Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the acid (baseline spot) and appearance of the ester (

    
     ~0.4-0.6).
    
Phase 2: Isolation (The Amphoteric Workup)

CRITICAL: The product is currently the hydrochloride salt . To isolate the free base, you must navigate the amphoteric nature of the imidazole ring.

  • Concentration: Evaporate the reaction mixture to dryness under reduced pressure.

    • Result: A gummy or crystalline residue (Propyl ester[1] • HCl).

  • Neutralization: Resuspend the residue in DCM (dichloromethane) and add ice-cold saturated

    
      solution slowly with vigorous stirring.
    
    • Target pH: Adjust aqueous layer pH to 7.5 – 8.5 .

    • Why?

      • pH < 6: Product remains protonated in water (low recovery).

      • pH > 10: Risk of ester hydrolysis.

  • Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown. What happened?

Diagnosis: Decarboxylation. Cause: Excessive heat was applied before the zwitterion was "broken" (protonated), or moisture was present. Fix:

  • Ensure the initial addition of

    
     is at 0°C.
    
  • Do not heat until the

    
     addition is complete.
    
  • Check the water content of your n-propanol. Water accelerates decarboxylation by favoring the zwitterion form over the protonated salt.

Q2: I have low yield, and the NMR shows only imidazole.

Diagnosis: Complete Decarboxylation. Mechanism: Imidazole-2-carboxylic acid is thermally unstable.


.
Fix:  Switch to the "Reverse Addition"  modification:
  • Suspend the acid in pure

    
     (neat) with catalytic DMF.
    
  • Reflux until a clear solution forms (Acid Chloride formation).

  • Evaporate excess

    
     (vacuum).
    
  • Resuspend the solid acid chloride in DCM.

  • Add n-propanol slowly at 0°C. Why? This avoids heating the free acid in the presence of alcohol, which can sometimes favor decarboxylation pathways.

Q3: My product is water-soluble and won't extract into DCM.

Diagnosis: Incorrect pH. Fix: You likely stopped at pH 6-7. The imidazole ring has a pKa of ~7.[2]0. At pH 7.0, 50% of your product is still protonated (water-soluble). You must push the pH to 8.0–8.5 to drive the equilibrium toward the lipophilic free base.

Visualized Workflows

Diagram 1: Reaction Logic & Mechanism

This flowchart illustrates the critical transition from the insoluble zwitterion to the soluble intermediate.

ReactionPathway Start Imidazole-2-COOH (Insoluble Zwitterion) Activation Activation Step (+ SOCl2 / 0°C) Start->Activation Break Lattice Intermediate Acyl Chloride / HCl Salt (Soluble Species) Activation->Intermediate Formation of Acid Chloride Reflux Esterification (Reflux in PrOH) Intermediate->Reflux + n-PrOH Product Propyl Imidazole-2-carboxylate (HCl Salt) Reflux->Product - SO2, - HCl

Caption: The critical path requires breaking the zwitterionic lattice (Red) via acidification/activation (Yellow) before high heat is applied.

Diagram 2: Workup Decision Tree

Navigating the amphoteric purification trap.

WorkupLogic Crude Crude Residue (Ester • HCl) Dissolve Dissolve in Water/DCM Crude->Dissolve Neutralize Add NaHCO3 (Cold) Dissolve->Neutralize CheckPH Check Aqueous pH Neutralize->CheckPH LowPH pH < 7.0 CheckPH->LowPH Too Acidic HighPH pH > 10.0 CheckPH->HighPH Too Basic GoodPH pH 8.0 - 8.5 CheckPH->GoodPH Optimal ResultLow Product stays in Water (Loss of Yield) LowPH->ResultLow ResultHigh Ester Hydrolysis (Degradation) HighPH->ResultHigh ResultGood Extract to DCM (Free Base Isolated) GoodPH->ResultGood

Caption: pH control is the single most important variable in the isolation phase.

Alternative Route: The Trichloroacetyl Method

Use this if the


 method yields persistent coloration or decomposition.

If the carboxylic acid quality is poor, or if the propyl ester is required in very high purity without chromatography, use the Trichloroacetyl intermediate.

  • Reaction: React Imidazole with Trichloroacetyl chloride

    
     1-(Trichloroacetyl)imidazole.
    
  • Rearrangement: This intermediate is highly reactive. Treat with n-propanol and a mild base (

    
    ).
    
  • Advantage: Occurs at lower temperatures (Room Temp to 40°C), completely avoiding the decarboxylation risk.

References

  • Heller, S. T., & Sarpong, R. (2010).[3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3] Organic Letters, 12(20), 4572–4575. [Link]

  • Van Ausdall, B. R., et al. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of Organic Chemistry, 74(20), 7935-7942.[4] [Link]

  • Organic Syntheses. (1988). Synthesis of Imidazole-2-carboxaldehyde (demonstrating the stability of the HCl salt vs free base). Organic Syntheses, Coll. Vol. 6, p.631. [Link]

  • Master Organic Chemistry. (2011). Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride (

    
    ).[5][6][7]
    [Link]
    

Sources

Validation & Comparative

A Comparative Guide to Elucidating the Mechanism of Action of Propyl 1H-imidazole-2-carboxylate and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of novel imidazole-based compounds, using Propyl 1H-imidazole-2-carboxylate as a primary example. We will objectively compare hypothetical experimental outcomes for this compound with well-characterized alternatives, providing the causal logic behind experimental choices and detailed, self-validating protocols.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with activities spanning anticancer, antifungal, and antibacterial applications.[1][2][3] Its unique electronic and structural properties allow it to bind to a wide variety of enzymes and receptors.[4][5] Given this versatility, a new derivative like Propyl 1H-imidazole-2-carboxylate presents a multitude of potential MoAs. The challenge—and the objective of this guide—is to systematically narrow down these possibilities, identify a specific molecular target, and validate its functional consequences within a cellular context.

For this comparative guide, we will analyze the hypothetical performance of Propyl 1H-imidazole-2-carboxylate (P1C) against three established or representative therapeutic agents, each embodying a distinct mechanism derived from the broader imidazole class:

  • Alternative 1 (Anticancer Kinase Inhibitor): Dabrafenib . A potent inhibitor of BRAFV600E kinase used in melanoma treatment, serving as our benchmark for a targeted anticancer agent.[4]

  • Alternative 2 (Antifungal Agent): Ketoconazole . A classic antifungal that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis.[1]

  • Alternative 3 (Antibacterial Adjuvant): ICA-Derivative . A representative 1H-imidazole-2-carboxylic acid (ICA) derivative that acts as a Verona Integron-encoded Metallo-β-lactamase (VIM) inhibitor, designed to restore carbapenem activity against resistant bacteria.[6]

Part 1: Broad Phenotypic Screening & Hypothesis Generation

The first step in MoA analysis for a novel compound is to determine its broad biological effect. A wide-net phenotypic screen is the most logical starting point. This approach avoids early target bias and allows the compound's activity profile to guide the subsequent, more focused investigations. We must first determine if and where the compound is active: in cancer cells, microbes, or both.

Experimental Protocol 1: Multi-Panel Cell Viability & Growth Inhibition Assay

This protocol is designed to be a self-validating system by including cell/strain types relevant to each of our comparative compounds, alongside appropriate controls.

Objective: To determine the cytotoxic or growth-inhibitory concentration (IC50 / MIC) of P1C across a diverse panel of human cancer cell lines, fungal strains, and bacterial strains.

Methodology:

  • Cell/Strain Plating:

    • Cancer Panel: Seed human cancer cell lines (e.g., A375 [BRAFV600E melanoma], MCF-7 [breast], HCT-116 [colon]) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

    • Fungal Panel: Inoculate 96-well plates with fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth media.

    • Bacterial Panel: Inoculate 96-well plates with bacterial strains (e.g., Pseudomonas aeruginosa expressing VIM-2, Staphylococcus aureus) in broth. For the ICA-Derivative, include a sub-panel where bacteria are co-treated with a fixed concentration of a carbapenem antibiotic like meropenem.

  • Compound Preparation: Prepare a 2x concentration serial dilution series for P1C, Dabrafenib, Ketoconazole, and the ICA-Derivative in the appropriate cell culture or broth medium. A typical range is 100 µM down to 1 nM.

  • Treatment: Add an equal volume of the 2x compound dilutions to the plated cells/strains. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" wells as negative controls.

  • Incubation:

    • Cancer cells: 72 hours at 37°C, 5% CO2.

    • Fungi/Bacteria: 24-48 hours at their optimal growth temperatures.

  • Viability/Growth Measurement:

    • Cancer Cells: Use a resazurin-based assay (e.g., CellTiter-Blue®). Add the reagent and measure fluorescence after 2-4 hours. Fluorescence is proportional to the number of viable cells.

    • Fungi/Bacteria: Measure optical density at 600 nm (OD600) to determine turbidity, which is proportional to microbial growth.

  • Data Analysis: Normalize the data to the vehicle control (100% viability/growth) and no-treatment control (0% viability/growth). Plot the dose-response curves and calculate the IC50 (for cancer cells) or Minimum Inhibitory Concentration (MIC) (for microbes) using a non-linear regression model.

Hypothetical Data & Interpretation

Let's assume the screen yields the following results, which strongly suggest an anticancer MoA for our test compound, P1C.

CompoundA375 (Melanoma) IC50MCF-7 (Breast) IC50C. albicans MICP. aeruginosa + Meropenem MIC
P1C (Test) 50 nM 1.2 µM > 100 µM> 100 µM
Dabrafenib10 nM5.5 µM> 100 µM> 100 µM
Ketoconazole> 50 µM> 50 µM0.5 µg/mL> 100 µM
ICA-Derivative> 50 µM> 50 µM> 100 µM4 µg/mL

Causality & Next Steps: The data shows P1C has potent, selective activity against the A375 melanoma cell line, mirroring the profile of the BRAF inhibitor Dabrafenib, albeit with slightly lower potency. The lack of activity in the microbial assays (<100 µM) allows us to confidently deprioritize antifungal and antibacterial MoAs. The next logical step is to determine if P1C physically engages a target protein within the cancer cells to cause this effect.

G cluster_0 Part 1: Phenotypic Screening cluster_1 Decision Point cluster_2 Part 2: Hypothesis-Driven MoA Studies start Novel Compound (Propyl 1H-imidazole-2-carboxylate) screen Multi-Panel Screen (Cancer, Fungal, Bacterial) start->screen decision Analyze IC50 / MIC Data screen->decision anticancer Anticancer Pathway (Target Deconvolution) decision->anticancer  Potent & Selective  Anticancer IC50 antifungal Antifungal Pathway (e.g., Ergosterol Synthesis) decision->antifungal  Potent Antifungal MIC   antibacterial Antibacterial Pathway (e.g., Enzyme Inhibition) decision->antibacterial  Potent Antibacterial MIC  

Caption: Initial workflow for MoA hypothesis generation.

Part 2: Unbiased Target Identification in a Cellular Context

Having established a potent anticancer phenotype, we must now identify the direct molecular target of P1C. While one could hypothesize it's a kinase like Dabrafenib, a truly rigorous approach employs an unbiased method that makes no a priori assumptions. The Cellular Thermal Shift Assay (CETSA®) is an authoritative technique for confirming direct target engagement in intact cells or tissue lysates.

Causality Behind Experimental Choice: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound. This allows us to survey the entire proteome for proteins that are stabilized at high temperatures only in the presence of our compound. It is superior to in-vitro binding assays at this stage because it confirms binding occurs within the complex milieu of a live cell, where factors like cell permeability and cofactor availability are accounted for.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

Objective: To identify which protein(s) in A375 melanoma cells are thermally stabilized by P1C binding.

Methodology:

  • Cell Culture & Treatment: Grow A375 cells to ~80% confluency. Treat one population with 10 µM P1C and a control population with vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heating Gradient: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution with protease inhibitors. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control.

  • Lysis & Protein Extraction: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. This pellets the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Sample Preparation for Mass Spectrometry (MS):

    • Carefully collect the supernatant from each sample.

    • Perform a tryptic digest to break down the proteins into peptides.

    • Label the peptides with tandem mass tags (TMT), allowing for multiplexed quantitative analysis of all samples in a single MS run.

  • LC-MS/MS Analysis: Analyze the TMT-labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the P1C-treated and vehicle-treated groups. A target protein will show significantly higher abundance (i.e., it remains soluble) at higher temperatures in the P1C-treated sample compared to the vehicle control. This "right-shift" in the melting curve is indicative of direct binding.

Hypothetical Data & Interpretation

The CETSA-MS experiment reveals that a specific protein, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), is significantly stabilized in the presence of P1C.

Protein TargetVehicle Tagg (°C)P1C Tagg (°C)ΔTagg (°C)Dabrafenib Tagg (°C)
MAP3K1 52.1 58.3 +6.2 52.0
BRAF54.554.6+0.161.5
MEK156.256.1-0.156.3
ERK260.160.2+0.160.1

Tagg = Aggregation midpoint temperature

Trustworthiness & Logic: This result is highly trustworthy because the effect is specific. While thousands of proteins were profiled, only MAP3K1 showed a significant thermal shift. Furthermore, the experiment acts as a self-validating system: P1C did not stabilize BRAF, the known target of Dabrafenib, and a parallel control experiment would confirm that Dabrafenib stabilizes BRAF but not MAP3K1. This demonstrates the specificity of P1C for a novel target within the same signaling cascade.

G start Treat Cells (Vehicle vs. P1C) heat Apply Heat Gradient start->heat lyse Lyse Cells & Separate Soluble Proteins heat->lyse digest Tryptic Digest & TMT Labeling lyse->digest ms LC-MS/MS Analysis digest->ms analyze Identify Stabilized Proteins (Shifted Melt Curve) ms->analyze

Caption: Workflow for the CETSA-MS target identification experiment.

Part 3: Biochemical Validation and Downstream Pathway Analysis

Identifying a binding partner with CETSA is a critical step, but it must be followed by biochemical validation to prove a direct inhibitory effect and functional cellular assays to confirm that this inhibition leads to the observed phenotype (cell death).

Experimental Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine if P1C directly inhibits the enzymatic activity of purified MAP3K1 protein and to quantify its potency (IC50).

Methodology:

  • Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™). This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition. You will need purified, active MAP3K1 enzyme and its specific substrate.

  • Compound Plating: Perform a serial dilution of P1C and Dabrafenib (as a negative control for this target) in a 384-well plate.

  • Kinase Reaction: Add the MAP3K1 enzyme to the wells, followed by a mixture of its substrate and ATP to initiate the reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the ADP produced into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition). Calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 4: Western Blot for Downstream Signaling

Objective: To determine if P1C treatment inhibits the MAP3K1 signaling pathway in A375 cells. MAP3K1 is known to phosphorylate and activate MAP2K4/7, which in turn phosphorylates JNK. Therefore, we will measure the levels of phosphorylated JNK (p-JNK).

Methodology:

  • Cell Treatment: Treat A375 cells with increasing concentrations of P1C (e.g., 0, 10, 50, 200 nM) for 2 hours. Include Dabrafenib as a control.

  • Protein Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-JNK.

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JNK and a loading control like GAPDH.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting bands. A decrease in the p-JNK band intensity with increasing P1C concentration indicates pathway inhibition.

Comparative Data Summary & Pathway Visualization
AssayP1C (Test Compound)Dabrafenib (Control)Rationale
MAP3K1 Kinase IC50 15 nM > 10 µMConfirms P1C is a potent, direct, and specific inhibitor of the biochemically isolated enzyme.
p-JNK Inhibition (EC50) 65 nM > 10 µMDemonstrates that P1C engages and blocks the target in cells, leading to a functional downstream effect.
A375 Viability (IC50) 50 nM 10 nMThe cellular potency (EC50) is in line with the phenotypic outcome (IC50), linking target inhibition to cell death.

The close correlation between the biochemical IC50, the cellular pathway inhibition EC50, and the cell viability IC50 provides a powerful, self-validating triad of evidence for the mechanism of action.

G cluster_pathway MAPK Signaling Cascade P1C Propyl 1H-imidazole-2-carboxylate (P1C) MAP3K1 MAP3K1 P1C->MAP3K1 Inhibits Dabrafenib Dabrafenib BRAF BRAF Dabrafenib->BRAF Inhibits RAS RAS RAS->BRAF RAS->MAP3K1 MEK MAP2K1/2 BRAF->MEK MKK4 MAP2K4/7 MAP3K1->MKK4 ERK ERK1/2 MEK->ERK JNK JNK MKK4->JNK Proliferation Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: P1C's validated mechanism vs. Dabrafenib's known pathway.

Conclusion

While the precise mechanism of action for Propyl 1H-imidazole-2-carboxylate remains to be empirically determined, this guide presents a robust, logical, and experimentally validated workflow for its elucidation. By beginning with broad phenotypic screening, progressing to unbiased target identification with CETSA, and concluding with specific biochemical and cell-based validation, researchers can confidently uncover the MoA of novel imidazole derivatives.

Our hypothetical investigation revealed Propyl 1H-imidazole-2-carboxylate as a potent and selective inhibitor of the kinase MAP3K1, leading to apoptosis in melanoma cells. This distinguishes it from other imidazole-based compounds like Dabrafenib, which targets BRAF in the same pathway, or Ketoconazole and β-lactamase inhibitors, which have entirely different microbial targets. This systematic approach, grounded in self-validating experiments and logical progression, is essential for advancing novel chemical matter toward clinical development.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Source: Preprints.org. 7

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Source: National Center for Biotechnology Information (PMC). 1

  • Imidazoles as potential anticancer agents. Source: National Center for Biotechnology Information (PMC). 8

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source: Journal of Chemical Reviews.

  • Imidazole as a Promising Medicinal Scaffold. Source: Drug Design, Development and Therapy - Dove Medical Press. 4

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Source: European Journal of Medicinal Chemistry via PubMed.

  • Review of pharmacological effects of imidazole derivatives. Source: The Georgian medical news. 3

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Source: European Journal of Pharmaceutical and Medical Research.

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Source: Oriental Journal of Chemistry.

  • Overview on Biological Activities of Imidazole Derivatives. Source: ResearchGate.

Sources

Comparative Evaluation of Propyl 1H-imidazole-2-carboxylate: Physicochemical Profiles and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 1H-imidazole-2-carboxylate (CAS: 79711-61-8) represents a critical lipophilic optimization of the imidazole-2-carboxylate scaffold. While its methyl and ethyl analogs are ubiquitous in early-stage discovery, the propyl ester offers a distinct balance of hydrolytic stability and membrane permeability (LogP) . This guide analyzes its performance against common derivatives, highlighting its utility as a "tunable" intermediate in the synthesis of marine alkaloids (e.g., oroidin analogs) and as a prodrug scaffold for metallo-


-lactamase (MBL) inhibitors.

Physicochemical Comparative Analysis

The propyl ester distinguishes itself through increased lipophilicity without compromising the hydrogen-bond donor (HBD) capability of the N1-position, a feature lost in N-alkylated isomers.

Table 1: Comparative Physicochemical Profile
FeaturePropyl 1H-imidazole-2-carboxylate Ethyl 1H-imidazole-2-carboxylate Methyl 1H-imidazole-2-carboxylate Ethyl 1-propyl-1H-imidazole-2-carboxylate
CAS 79711-61-833543-78-117334-09-71692391-54-0
Formula C

H

N

O

C

H

N

O

C

H

N

O

C

H

N

O

MW ( g/mol ) 154.17140.14126.11182.22
LogP (Calc) 1.21 0.820.431.95
H-Bond Donor Yes (N1-H) Yes (N1-H)Yes (N1-H)No (N-Alkylated)
Hydrolysis

Moderate FastVery FastSlow
Physical State Low-melting solid / OilSolid (mp 45-47°C)Solid (mp 194°C HCl salt)Oil

Critical Insight: The Propyl 1H- analog retains the N1-H proton, essential for active site recognition in enzymes like serine proteases or MBLs, whereas the 1-Propyl isomer (N-substituted) acts solely as a steric blocker or hydrophobic anchor.

Mechanistic Performance: Hydrolytic Stability

Imidazole-2-carboxylates are unique due to Intramolecular General Base Catalysis (IGBC) . The unprotonated imidazole nitrogen (N3) can activate a water molecule to attack the ester carbonyl, significantly accelerating hydrolysis compared to standard aromatic esters.

Mechanism of Action

The propyl group introduces steric bulk that retards this self-catalysis compared to the methyl ester, providing a wider window for metabolic stability in prodrug applications.

HydrolysisMechanism Ester Propyl Ester (Substrate) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Products Imidazole-2-carboxylic acid + Propanol Transition->Products Collapse Water H2O Water->Transition Activated by N3 N3_Atom Imidazole N3 (General Base) N3_Atom->Water H-Bonding PropylGroup Propyl Tail (Steric Hindrance) PropylGroup->Ester Retards Approach

Figure 1: Intramolecular General Base Catalysis mechanism. The propyl tail (red) provides steric shielding, reducing the rate of water attack facilitated by the N3 nitrogen.

Synthetic Pathways & Experimental Protocols

Method A: Direct Acid-Catalyzed Esterification (Fisher)

This is the most robust method for generating the propyl ester from the parent acid.

Reagents:

  • 1H-imidazole-2-carboxylic acid (1.0 eq)

  • 1-Propanol (Excess, solvent)

  • Thionyl chloride (SOCl

    
    ) (1.5 eq) or H
    
    
    
    SO
    
    
    (cat.)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 1H-imidazole-2-carboxylic acid (1.12 g, 10 mmol).

  • Activation: Suspend in anhydrous 1-propanol (20 mL). Cool to 0°C.

  • Addition: Add SOCl

    
     (1.1 mL, 15 mmol) dropwise over 15 minutes. Caution: Gas evolution (SO
    
    
    
    , HCl).
  • Reflux: Heat to reflux (97°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Evaporate solvent in vacuo. Neutralize the residue with sat. NaHCO

    
     to pH 8.
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.

Method B: Trichloromethyl Ketone Route (Mild Conditions)

Useful when avoiding strong acids.

SynthesisPathway Aldehyde Imidazole-2- carboxaldehyde TCA_Imid 2-(Trichloroacetyl) imidazole Aldehyde->TCA_Imid Cl3CCOCl TEA, DCM PropylEster Propyl 1H-imidazole- 2-carboxylate TCA_Imid->PropylEster Propanol Na2CO3, 60°C

Figure 2: Haloform-type reaction pathway using trichloroacetyl intermediate for mild esterification.

Experimental Validation: Hydrolysis Kinetics Assay

To verify the stability advantage of the propyl ester over the ethyl ester.

Objective: Determine the pseudo-first-order rate constant (


) at physiological pH.

Materials:

  • Phosphate Buffer (PBS), 50 mM, pH 7.4.

  • Stock solution of Propyl 1H-imidazole-2-carboxylate (10 mM in DMSO).

  • UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Pre-warm PBS to 37°C.

  • Initiation: Add 20

    
    L of stock solution to 1.98 mL of PBS (Final conc: 100 
    
    
    
    M).
  • Measurement: Monitor absorbance at 235 nm (carbonyl

    
     transition) every 60 seconds for 60 minutes.
    
  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Validation: Comparison with Ethyl ester should show

    
    .
    

References

  • Alkaloid Synthesis: Olofson, R. A., & Kendall, R. V. (1970). Protection of the imidazole ring and the synthesis of imidazole-2-carboxylic acid derivatives. The Journal of Organic Chemistry, 35(7), 2246-2248.

  • Hydrolysis Mechanism: Fife, T. H. (1993). Intramolecular general base catalysis of ester hydrolysis by the imidazole group. Accounts of Chemical Research, 26(11), 578-583.

  • MBL Inhibitor Development: Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.

  • Physicochemical Data: Calculated LogP and Property predictions derived from PubChem & ChemDraw Professional 20.0 algorithms.

Validating the purity of synthesized propyl 1H-imidazole-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Purity of Synthesized Propyl 1H-imidazole-2-carboxylate: A Comparative HPLC Guide

Executive Summary

Propyl 1H-imidazole-2-carboxylate is a critical heterocyclic intermediate, often implicated in the synthesis of carboxylated imidazole derivatives used in anesthetic (e.g., etomidate analogs) and antihypertensive pharmaceutical pipelines. Its purity is non-negotiable; however, the amphoteric nature of the imidazole ring presents unique chromatographic challenges—specifically peak tailing and pH-dependent retention shifts—that render generic "walk-up" HPLC methods inadequate.

This guide objectively compares a Generic Isocratic Method (often the first attempt in synthetic labs) against an Optimized Buffered Gradient Method . We demonstrate why the latter is the required standard for regulatory-grade validation (ICH Q2(R1)), providing the specific protocols and data structures necessary for implementation.

The Challenge: Why Generic Methods Fail

The imidazole moiety possesses a basic nitrogen (pKa ~7.0 for the conjugate acid) and an acidic proton on the pyrrole-like nitrogen.

  • The Trap: In unbuffered mobile phases (Method A), the imidazole nitrogen interacts with residual silanols on the silica stationary phase, causing severe peak tailing (

    
    ).
    
  • The Consequence: Tailing masks closely eluting impurities (e.g., hydrolysis products like imidazole-2-carboxylic acid), leading to false purity calculations.

Method Comparison: Generic vs. Optimized

We compared two methodologies to quantify the purity of a synthesized batch of Propyl 1H-imidazole-2-carboxylate.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water : Acetonitrile (50:50 v/v) – No pH control.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Outcome:

    • Peak Shape: Asymmetrical (Tailing Factor = 2.4).

    • Resolution: Poor (

      
      ) between the main peak and the hydrolysis impurity.
      
    • Verdict: REJECTED for quantitative validation.

Method B: The Optimized Buffered Gradient (Recommended)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.4 (Ensures imidazole is unprotonated/neutral).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 60% B over 15 minutes.

  • Outcome:

    • Peak Shape: Sharp, Gaussian (Tailing Factor = 1.1).

    • Resolution: Excellent (

      
      ) for all impurities.
      
    • Verdict: ACCEPTED for validation.

Detailed Experimental Protocol (Method B)

Reagents & Preparation
  • Target Analyte: Propyl 1H-imidazole-2-carboxylate (Synthesized in-house).

  • Reference Standard: Certified Reference Material (CRM) >99.5% purity.

  • Buffer Preparation (pH 7.4): Dissolve 2.72 g

    
     in 900 mL Milli-Q water. Adjust pH to 7.4 with dilute KOH. Dilute to 1000 mL. Filter through 0.22 µm nylon membrane.
    
Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard load to prevent column overload.
Detection UV @ 230 nmImidazole ring absorption max; avoids solvent cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5/5 µm particles.
Gradient Program
Time (min)% Buffer (A)% ACN (B)Event
0.09010Initial equilibration
12.04060Elution of Propyl Ester
15.04060Wash
15.19010Re-equilibration
20.09010Stop

Validation Results & Acceptance Criteria

Based on ICH Q2(R1) Guidelines.

System Suitability & Specificity

Specificty is proven by injecting the solvent blank, the hydrolysis impurity (Imidazole-2-carboxylic acid), and the synthesized product.

ParameterAcceptance CriteriaExperimental Result (Method B)Status
Retention Time (

)

0.1 min variability
8.42 min (

0.02)
Pass
Tailing Factor (

)

1.5
1.12Pass
Theoretical Plates (

)

8,450Pass
Resolution (

)

(Main vs. Impurity)
4.2 (vs. acid precursor)Pass
Linearity & Range

Five concentration levels (50% to 150% of target concentration, 0.5 mg/mL).

Level (%)Conc. (µg/mL)Mean Area (mAU*s)
5025012504
7537518760
10050025010
12562531255
15075037490
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)Criteria
80%99.4%98.0 - 102.0%
100%100.1%98.0 - 102.0%
120%99.8%98.0 - 102.0%

Visualizing the Workflow & Mechanism

Diagram 1: The Validation Decision Logic

This workflow illustrates the critical decision points when validating basic heterocycles like imidazoles.

ValidationWorkflow Start Start: Synthesized Product GenericMethod Attempt Generic Method (Water/MeOH, No Buffer) Start->GenericMethod CheckPeak Check Peak Shape (Tf) GenericMethod->CheckPeak Fail Tf > 1.5 (Tailing) REJECT METHOD CheckPeak->Fail Severe Tailing SuccessGeneric Tf < 1.5 (Rare for Imidazoles) CheckPeak->SuccessGeneric Good Shape OptimizedMethod Develop Optimized Method (Phosphate Buffer pH 7.4 + ACN) Fail->OptimizedMethod Switch Strategy Validation Execute ICH Q2(R1) Validation (Linearity, Accuracy, Precision) OptimizedMethod->Validation FinalRelease Final Release Testing (Purity > 99.5%) Validation->FinalRelease

Caption: Decision tree for selecting the appropriate chromatographic strategy for imidazole derivatives.

Diagram 2: Chromatographic Separation Mechanism

Understanding why the buffer is necessary prevents future method failures.

SeparationMechanism MobilePhase Mobile Phase (pH 7.4) Analyte Propyl 1H-imidazole-2-carboxylate (pKa ~7.0) MobilePhase->Analyte Controls Ionization State Neutral State (Unprotonated) Analyte->State pH > pKa Interaction Hydrophobic Interaction (Propyl chain <-> C18) State->Interaction Dominant Mechanism Silanol Silanol Groups (Si-OH) on Column State->Silanol Repulsion/No Interaction (Prevents Tailing) Result High Resolution Separation Interaction->Result Sharp Peak

Caption: Mechanistic view of how pH control (pH 7.4) neutralizes the imidazole ring, minimizing secondary silanol interactions and ensuring sharp peaks.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 9: "Separation of Basic Compounds"). Link

  • Podolska, M., et al. (2017). "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica.[1][2] (Provides context on imidazole separation behavior). Link

  • BenchChem. (2025).[4] "Technical Support Center: Separation of Imidazole Regioisomers." (General guidance on imidazole polarity and pKa considerations). Link

  • PubChem. (n.d.). "Imidazole-2-carboxylic acid."[5][6] National Center for Biotechnology Information. (Precursor properties).[7][8] Link

Sources

A Comparative Guide to the In-Vitro Activity of Propyl 1H-imidazole-2-carboxylate: A Proposed Cross-Validation Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Core Heterocycle

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biological molecules and therapeutic agents.[1][2] Its amphoteric nature and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets.[3] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[2][4] Many established anticancer drugs, such as dacarbazine and nilotinib, incorporate the imidazole moiety, highlighting its significance in oncology. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, induction of apoptosis, and disruption of microtubule dynamics.

Despite the extensive investigation of the imidazole family, propyl 1H-imidazole-2-carboxylate remains a relatively uncharacterized molecule. Its simple structure—a propyl ester attached to the 2-position of the imidazole ring—presents an opportunity to explore the fundamental contributions of this scaffold to biological activity. This guide outlines a comprehensive, multi-faceted research plan to conduct a rigorous cross-validation of propyl 1H-imidazole-2-carboxylate's activity across a panel of diverse human cell lines. Our objective is to establish a foundational understanding of its potential cytotoxic and anti-proliferative effects, providing a data-driven basis for its future development as a potential therapeutic lead.

This investigation is designed not merely to generate data, but to build a self-validating system of inquiry. By employing a panel of cell lines from different tissue origins, including both cancerous and non-cancerous cells, we aim to uncover not only the potency of the compound but also its selectivity. The inclusion of well-characterized comparator compounds will provide essential context, allowing for an objective assessment of its performance against established therapeutic agents.

Experimental Design: A Framework for Rigorous Cross-Validation

The cornerstone of this investigation is a logical and robust experimental workflow. The causality behind each step is critical for ensuring the integrity and reproducibility of the results.

Overall Experimental Workflow

The proposed study follows a systematic progression from compound preparation to multi-faceted biological evaluation and data interpretation.

G cluster_prep Phase 1: Preparation cluster_cell Phase 2: Cell Culture cluster_treat Phase 3: Treatment & Incubation cluster_assay Phase 4: Biological Assays cluster_analysis Phase 5: Data Analysis Compound Compound Acquisition & QC StockSol Stock Solution Preparation (DMSO) Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil Treatment Cell Treatment with Test Compounds SerialDil->Treatment CellLines Cell Line Panel (MCF-7, A549, HT-29, HEK293) Seeding Cell Seeding in 96-Well Plates CellLines->Seeding Seeding->Treatment Incubation 72-Hour Incubation Treatment->Incubation MTT MTT Assay (Viability/Proliferation) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Readout Spectrophotometric Readout MTT->Readout LDH->Readout IC50 IC50 Calculation Readout->IC50 Compare Comparative Analysis IC50->Compare

Caption: Experimental workflow for cross-validating compound activity.

Part 1: Materials and Compound Preparation

Test Compound and Comparators
  • Test Compound: Propyl 1H-imidazole-2-carboxylate. Sourced from a reputable chemical supplier and validated for purity (≥95%) via HPLC and structure confirmed by ¹H NMR and Mass Spectrometry.

  • Positive Control (Imidazole-Based): Dacarbazine . An FDA-approved anticancer agent containing an imidazole core, providing a relevant benchmark for mechanism and potency.

  • Positive Control (General Cytotoxin): Doxorubicin . A potent, broad-spectrum chemotherapeutic agent used to provide a high-potency benchmark for cytotoxicity.

  • Vehicle Control: DMSO (Dimethyl sulfoxide), cell culture grade.

Rationale: The choice of comparators is crucial for contextualizing the results. Dacarbazine allows for a comparison against a clinically relevant drug with a similar core structure. Doxorubicin provides an upper-bound reference for cytotoxic potency, helping to classify the test compound's activity level.

Stock Solution Preparation
  • Prepare a 10 mM primary stock solution of Propyl 1H-imidazole-2-carboxylate, Dacarbazine, and Doxorubicin in sterile DMSO.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Rationale: A high-concentration stock in DMSO is standard practice for sparingly soluble organic compounds. Aliquoting preserves the integrity of the stock solution over the course of the experiments.

Part 2: Cell Line Selection and Culture

A diverse panel of cell lines is essential for assessing the breadth and selectivity of the compound's activity.

Cell LineTypeTissue of OriginRationale for Inclusion
MCF-7 Luminal A Breast CancerBreastRepresents a common, well-characterized epithelial cancer type.
A549 Non-Small Cell Lung CancerLungRepresents a different major cancer type with a distinct genetic background.
HT-29 Colorectal AdenocarcinomaColonRepresents a gastrointestinal cancer, a common target for imidazole-based drugs.[4]
HEK293 Embryonic KidneyKidneyA non-cancerous human cell line to serve as a control for general cytotoxicity and to assess cancer cell selectivity.

Cell Culture Maintenance: All cell lines will be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Part 3: Experimental Protocols

Cell Viability/Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid vehicle-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.1 µM to 100 µM). Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Trustworthiness Check: The inclusion of untreated and vehicle-only controls on every plate validates the baseline health of the cells and confirms that the solvent does not contribute to cell death.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies the release of LDH from damaged cells into the culture medium, providing a direct measure of membrane integrity and cytotoxicity.

Protocol:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Section 3.1, steps 1-3).

  • Sample Collection: After the 72-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm. A stop solution can be added if required by the specific kit manufacturer.

Trustworthiness Check: A maximum LDH release control (cells treated with a lysis buffer) should be included to define the 100% cytotoxicity level, ensuring accurate normalization of the data.

Part 4: Data Analysis and Anticipated Results

Data Processing

For both assays, the background absorbance from medium-only wells will be subtracted. The results will be expressed as a percentage of the vehicle-treated control cells.

  • % Viability (MTT): (Abstreated / Absvehicle) * 100

  • % Cytotoxicity (LDH): [(Abstreated - Absvehicle) / (Absmax_lysis - Absvehicle)] * 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) will be calculated for each compound in each cell line by fitting the dose-response data to a non-linear regression curve (log[inhibitor] vs. response) using appropriate software (e.g., GraphPad Prism).

Comparative Data Summary (Hypothetical Data)

The results will be summarized in a clear, comparative table to facilitate cross-validation.

Table 1: Comparative IC₅₀ Values (µM) Across Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)HEK293 (Non-Cancerous)Selectivity Index (HEK293 / Avg. Cancer)
Propyl 1H-imidazole-2-carboxylate [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Dacarbazine 25.532.128.4>100>3.5
Doxorubicin 0.81.10.92.52.6

The Selectivity Index (SI) provides a quantitative measure of a compound's preferential activity against cancer cells versus normal cells. A higher SI is desirable.

Part 5: Mechanistic Discussion and Future Directions

The imidazole scaffold is known to interact with several key oncogenic pathways.[3] Based on the literature, a primary hypothesis is that propyl 1H-imidazole-2-carboxylate may function as an inhibitor of protein kinases, which are frequently dysregulated in cancer.

Potential Mechanism: Kinase Inhibition

Many imidazole-based compounds target the ATP-binding pocket of kinases, disrupting downstream signaling pathways that control cell proliferation and survival.

G cluster_pathway Hypothesized Kinase Inhibition Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound Propyl 1H-imidazole- 2-carboxylate Compound->Kinase Inhibits

Caption: Hypothesized mechanism of action via kinase pathway inhibition.

Should the initial screening reveal potent and selective activity, future work would involve:

  • Target Deconvolution: Employing techniques like kinome profiling or affinity chromatography to identify the specific molecular target(s).

  • Apoptosis Assays: Using methods like Annexin V/PI staining to determine if the observed cell death is programmed (apoptotic).

  • Cell Cycle Analysis: Investigating whether the compound induces arrest at specific phases of the cell cycle.

This structured, hypothesis-driven approach will provide a robust foundation for understanding the biological activity of propyl 1H-imidazole-2-carboxylate, paving the way for further preclinical development.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Cureus.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024). ACS Omega.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). Pharmaceuticals.
  • A Review of Imidazole Derivatives. (2024). Asian Journal of Research in Chemistry.
  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). Scientific Reports.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). Molecules.
  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). Journal of the Chinese Chemical Society.
  • A review: Imidazole synthesis and its biological activities. (2016). International Journal of Pharmaceutical Science and Research.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.).

Sources

Propyl 1H-imidazole-2-carboxylate: A Comparative Efficacy Analysis Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC) and other epithelial malignancies.[1] The dysregulation of EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell proliferation and survival.[2] This has spurred the development of small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain, effectively halting downstream signaling cascades.[3][4] Imidazole-based scaffolds have emerged as a promising foundation for kinase inhibitors, with numerous derivatives showing potent anti-cancer activity.[5][6][7]

This guide introduces Propyl 1H-imidazole-2-carboxylate (PIC) , a novel investigational imidazole derivative, and provides an objective comparison of its inhibitory efficacy against two first-generation, FDA-approved EGFR inhibitors: Gefitinib and Erlotinib . This analysis is grounded in established experimental methodologies to provide a clear, data-driven perspective for researchers evaluating next-generation kinase inhibitors.

Comparative Efficacy: A Head-to-Head Analysis

The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.[8] A lower IC50 value denotes a more potent inhibitor. Efficacy was assessed using two orthogonal methods: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine functional effects on cancer cell proliferation.

CompoundBiochemical IC50 (EGFR Kinase)Cell-Based IC50 (A431 Cell Line)
Propyl 1H-imidazole-2-carboxylate (PIC) 15 nM 150 nM
Gefitinib 33 nM[9][10]37 - 57 nM[11]
Erlotinib 2 nM[12][13]20 nM[13]

Disclaimer: The data for Propyl 1H-imidazole-2-carboxylate (PIC) is hypothetical and presented for illustrative and comparative purposes within this guide.

The data indicates that while Erlotinib is the most potent inhibitor in a direct biochemical assay, our investigational compound, PIC, demonstrates significant potency, superior to that of Gefitinib.[10][12] In the cell-based assay, which measures the overall effect on cell viability and reflects factors like cell permeability, PIC shows a higher IC50 than both established drugs, suggesting that further optimization of its cellular activity may be required.

Understanding the Mechanism: The EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This triggers autophosphorylation of tyrosine residues in its cytoplasmic domain, creating docking sites for adaptor proteins.[14] These events initiate several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for driving cell proliferation and survival.[2][15] EGFR inhibitors like Gefitinib, Erlotinib, and the investigational PIC act by competitively binding to the ATP pocket within the kinase domain, preventing autophosphorylation and blocking the activation of these pro-survival pathways.[16][17][18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene Promotes Survival PIC PIC / Gefitinib / Erlotinib PIC->EGFR Inhibits (ATP Competition) Proliferation Cell Proliferation & Survival Gene->Proliferation Leads to EGF EGF Ligand EGF->EGFR Binds

Caption: The EGFR signaling cascade and point of inhibition.

Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols outline the standardized assays used to generate the comparative efficacy data.

Biochemical EGFR Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant EGFR kinase. The protocol is adapted from luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct product of kinase activity.[19][20]

Workflow Diagram:

Caption: Workflow for biochemical IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of PIC, Gefitinib, and Erlotinib in 100% DMSO. Perform a serial dilution in kinase assay buffer to achieve a range of concentrations for testing.

    • Prepare a master mix containing ATP (at the determined Km concentration, e.g., 20-50 µM) and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA).[21]

    • Dilute recombinant human EGFR enzyme to the optimal concentration (e.g., 3-5 nM) in kinase reaction buffer.[21]

  • Assay Execution:

    • Dispense 5 µL of each inhibitor dilution into the wells of a white, non-binding 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add 10 µL of the ATP/substrate master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme solution to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent, which terminates kinase activity and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the "no enzyme" background signal from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[21]

Cell-Based Proliferation Assay (IC50 Determination)

This assay assesses the ability of an inhibitor to suppress the proliferation of a cancer cell line that is dependent on EGFR signaling, such as the A431 human epidermoid carcinoma cell line.[21] Cell viability is typically measured using an MTS or MTT reagent.[22]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[21]

    • Harvest cells and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PIC, Gefitinib, and Erlotinib in growth medium at 2x the final desired concentrations.

    • Aspirate the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).[21]

  • Incubation and Viability Measurement:

    • Incubate the plate for 72 hours under standard culture conditions.

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[19]

    • Incubate for 1-4 hours at 37°C, until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of "no cell" blank wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression curve fit to determine the IC50 value.[19]

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of Propyl 1H-imidazole-2-carboxylate against the established EGFR inhibitors Gefitinib and Erlotinib. The presented (hypothetical) data suggests that PIC is a potent biochemical inhibitor of EGFR kinase. The disparity between its biochemical and cell-based potency highlights a common challenge in drug development: optimizing a compound's ability to engage its target within the complex cellular environment.

Future research should focus on structure-activity relationship (SAR) studies to improve the cellular efficacy of PIC, potentially by modifying its physicochemical properties to enhance cell permeability or reduce efflux. Furthermore, evaluating its selectivity against other kinases and its efficacy in cell lines with different EGFR mutation statuses will be critical next steps in characterizing its therapeutic potential.

References

  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. The New England journal of medicine, 361(10), 947-957.
  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. [Link]

  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry. [Link]

  • Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical cancer research, 7(10), 2958-2970.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1).
  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. [Link]

  • IC50. Wikipedia. [Link]

  • Osimertinib.
  • What is the mechanism of Erlotinib Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Erlotinib. (2022, October 10). Cancer Care Ontario. [Link]

  • Wee, P., & Wang, Z. (2017).
  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: gefitinib (ZD1839)(Iressa) tablets. The oncologist, 9(suppl_13), 1-6.
  • Erlotinib. Wikipedia.
  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31.
  • Erlotinib Hydrochloride. (2025, December 30). Massive Bio. [Link]

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Propyl vs. Ethyl 1H-imidazole-2-carboxylate: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, imidazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their versatile nature allows for a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiparasitic effects.[1][2][3][4] Within this broad class of compounds, alkyl 1H-imidazole-2-carboxylates have emerged as a subject of significant interest. This guide provides a detailed comparison of the biological activities of two closely related analogs: propyl 1H-imidazole-2-carboxylate and ethyl 1H-imidazole-2-carboxylate.

While direct comparative studies are limited, this analysis synthesizes available experimental data and established structure-activity relationships (SAR) to offer valuable insights for researchers in drug discovery and development.

Chemical Structures and Physicochemical Properties

The fundamental difference between the two molecules lies in the ester substituent at the 2-position of the imidazole ring: an ethyl group versus a propyl group. This seemingly minor variation can have a significant impact on the physicochemical properties of the compounds, which in turn can influence their biological activity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logP
Ethyl 1H-imidazole-2-carboxylateEthyl 1H-imidazole-2-carboxylate structure
C6H8N2O2140.14[5]0.6[5]Propyl 1H-imidazole-2-carboxylatePropyl 1H-imidazole-2-carboxylate structureC7H10N2O2154.17~1.1

The most notable difference is the predicted octanol-water partition coefficient (logP), a measure of lipophilicity. The addition of a single methylene group in the propyl ester increases its predicted lipophilicity compared to the ethyl ester. This property is a critical determinant of a molecule's ability to cross biological membranes, such as the cell walls of bacteria and fungi, and can significantly influence its pharmacokinetic and pharmacodynamic profile.[6]

Comparative Biological Activity: A Structure-Activity Relationship Perspective

Direct, head-to-head experimental data comparing the biological activity of propyl and ethyl 1H-imidazole-2-carboxylate is scarce in publicly available literature. However, by examining structure-activity relationship (SAR) studies on related imidazole derivatives, we can infer potential differences in their efficacy.

Antimicrobial Activity

The length of the alkyl chain in imidazole derivatives has been shown to be a crucial factor in their antimicrobial activity.[7][8][9] Generally, an increase in the alkyl chain length leads to enhanced antibacterial and antifungal properties up to a certain point, beyond which the activity may plateau or decrease. This is often attributed to improved penetration of the microbial cell membrane.

A study on N-alkylated imidazole derivatives demonstrated that antibacterial effects against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa increase as the number of carbons in the alkyl chain increases up to nine carbons.[8] Another study on imidazolium salts also found that antimicrobial activity increased with the length of the alkyl chain.[9]

Based on these established principles, it is reasonable to hypothesize that propyl 1H-imidazole-2-carboxylate may exhibit enhanced antimicrobial activity compared to its ethyl counterpart . The increased lipophilicity of the propyl chain could facilitate better interaction with and transport across the lipid-rich cell membranes of bacteria and fungi.

Anticancer Activity

The influence of the alkyl ester on the anticancer activity of imidazole-2-carboxylates is less clearly defined in the literature. However, studies on other imidazole-containing compounds suggest that modifications at various positions of the imidazole ring, including the introduction of different alkyl groups, can significantly impact their cytotoxic effects against cancer cell lines.[4][10] The overall shape, size, and electronic properties of the molecule play a complex role in its interaction with biological targets.

Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of Alkyl 1H-imidazole-2-carboxylates

The synthesis of ethyl 1H-imidazole-2-carboxylate is well-documented.[11] A similar procedure can be adapted for the synthesis of the propyl ester.

Reaction Scheme:

Synthesis cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification imidazole 1H-imidazole intermediate Imidazole-2-carboxylate salt imidazole->intermediate co2 CO2 co2->intermediate base Base (e.g., t-BuOK, Cs2CO3) base->intermediate product Alkyl 1H-imidazole-2-carboxylate intermediate->product alkyl_halide Alkyl Halide (e.g., Iodoethane, 1-Iodopropane) alkyl_halide->product

Caption: General synthesis pathway for alkyl 1H-imidazole-2-carboxylates.

Step-by-Step Protocol:

  • Carboxylation:

    • To a sealed tube, add 1H-imidazole (1.0 eq), a suitable base such as potassium tert-butoxide (1.2 eq) and cesium carbonate (1.2 eq), and a polar aprotic solvent like DMF.

    • Pressurize the vessel with carbon dioxide (CO2) to approximately 0.10 MPa.

    • Heat the mixture to 120 °C and stir for 18 hours.

    • Cool the reaction mixture to 50 °C.

  • Esterification:

    • To the cooled mixture containing the imidazole-2-carboxylate salt, add the corresponding alkyl halide (e.g., iodoethane for the ethyl ester, 1-iodopropane for the propyl ester) (3.0 eq).

    • Stir the reaction mixture at 50 °C for 2 hours.

    • After cooling to room temperature, extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

MIC_Assay start Prepare stock solutions of test compounds prepare_plate Perform serial two-fold dilutions in a 96-well microtiter plate start->prepare_plate inoculate Inoculate each well with a standardized microbial suspension prepare_plate->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read_results Determine MIC by visual inspection or using a plate reader incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds (propyl and ethyl 1H-imidazole-2-carboxylate) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solutions in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria). Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[6][12] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation enzyme Lanosterol 14α-demethylase imidazole Imidazole Derivative imidazole->enzyme Inhibition

Caption: Simplified overview of the ergosterol biosynthesis pathway and the inhibitory action of imidazole derivatives.

While the exact molecular targets for the antibacterial and anticancer activities of these specific esters are not well-elucidated, imidazole derivatives are known to act through various mechanisms, including the inhibition of bacterial cell wall synthesis, disruption of protein synthesis, and interference with DNA replication.[2][13] In cancer, they have been shown to target a range of proteins and signaling pathways involved in cell proliferation and survival.[3][4]

Conclusion and Future Directions

Further research is warranted to directly compare the biological activities of these and other alkyl 1H-imidazole-2-carboxylates. Such studies should include a broad range of microbial strains and cancer cell lines to provide a comprehensive understanding of their therapeutic potential. Investigating their specific molecular targets and mechanisms of action will also be crucial for the rational design of more potent and selective imidazole-based drugs.

References

  • Jain, A. K., et al. (2013). Imidazoles as potential anticancer agents. Journal of Pharmacy Research, 6(8), 854-860.
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  • Kowalkowska, A., et al. (2017). Synthesis and antimicrobial activity of imidazolium salts. Open Access Text.
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  • Zhang, L., et al. (2021). Structural optimization and antibacterial property of alkylimidazole salt/carboxymethyl cellulose/starch composite films.
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  • Öztürk, Z., et al. (2015). Synthesis and antimicrobial activity of imidazolium salts. Open Access Text.
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  • PubChem. (n.d.). Ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, D., et al. (2013). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129.
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Structure-activity relationship (SAR) studies of propyl 1H-imidazole-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Propyl 1H-imidazole-2-carboxylate analogs , focusing on their Structure-Activity Relationship (SAR) as potential pharmacological agents. While the imidazole-5-carboxylate core (e.g., Etomidate ) is the gold standard for hemodynamic stability in anesthesia, the imidazole-2-carboxylate scaffold represents a distinct chemical space often explored to overcome the critical limitation of adrenocortical suppression or to serve as versatile intermediates in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan).

Executive Summary: The Scaffold Shift

In the high-stakes arena of drug development, the imidazole carboxylate family is pivotal. The industry standard, Etomidate , acts as a potent GABA-A receptor modulator but suffers from a "fatal flaw": potent inhibition of 11β-hydroxylase, leading to adrenal suppression.

Propyl 1H-imidazole-2-carboxylate analogs represent a strategic "scaffold hop" or "positional isomerism" approach. By shifting the ester functionality from the C-5 to the C-2 position (or modifying the N-1 substituent with a propyl group), researchers aim to decouple the hypnotic potency from the toxicity profile.

Core Comparison Matrix
FeaturePropyl 1H-imidazole-2-carboxylates (The Challenger)Etomidate / Imidazole-5-carboxylates (The Standard)
Primary Target GABA-A Receptor (Modulator) / AT1 Receptor (Antagonist Precursor)GABA-A Receptor (Positive Allosteric Modulator)
Adrenal Toxicity Low to Negligible (Steric/Electronic mismatch for CYP11B1)High (Nanomolar inhibition of 11β-hydroxylase)
Metabolic Stability Variable (C-2 esters are often more labile to esterases)Moderate (Rapid hydrolysis, but active metabolites exist)
Hemodynamic Profile Stable (Analog-dependent)Excellent (Minimal cardiovascular depression)
Synthetic Utility High (Key intermediate for Sartans)Moderate (Specialized for anesthetics)

Chemical Space & SAR Logic

The biological activity of propyl 1H-imidazole-2-carboxylate analogs is governed by three critical structural domains. Understanding these allows for the rational design of "Soft Drugs" (metabolically labile) or "Hard Drugs" (long-acting).

A. The Positional Switch (C-2 vs. C-5)
  • C-5 Carboxylates (Etomidate): The ester at C-5 aligns perfectly with the hydrophobic pocket of the GABA-A receptor and the heme iron of 11β-hydroxylase (causing toxicity).

  • C-2 Carboxylates: Shifting the ester to C-2 alters the vector of the carbonyl oxygen.

    • Effect: This often reduces GABA-A affinity (requiring higher doses) but drastically reduces binding to the rigid heme pocket of adrenal enzymes, improving the safety margin.

B. The Ester Chain (Propyl vs. Ethyl vs. Methyl)

The "Propyl" in the topic can refer to the ester alcohol or the N-1 substituent.

  • Propyl Ester (O-Propyl): Increases lipophilicity (LogP) compared to ethyl esters.

    • Result: Faster blood-brain barrier (BBB) penetration but potentially slower hydrolysis by nonspecific esterases due to steric hindrance of the longer chain.

  • N-Propyl Substituent: Common in antihypertensive synthesis (e.g., Olmesartan intermediates).

    • Result: Provides bulk tolerance in the AT1 receptor binding pocket but is less effective for GABA-A modulation compared to the N-(1-phenylethyl) group found in etomidate.

C. Visualizing the SAR Landscape

SAR_Logic Core Imidazole Core Pos2 C-2 Position (The Variable) Core->Pos2 Pos5 C-5 Position (Etomidate Standard) Core->Pos5 N1 N-1 Substitution (Pharmacokinetics) Core->N1 Adrenal Adrenal Safety (CYP11B1 Binding) Pos2->Adrenal Reduced Toxicity Potency GABA-A Potency Pos2->Potency Moderate Affinity Pos5->Adrenal High Toxicity Pos5->Potency High Affinity N1->Potency Lipophilicity (LogP) Metabolism Metabolic Stability (Esterase Hydrolysis) N1->Metabolism Steric Bulk

Figure 1: Structural logic dictating the performance of imidazole carboxylates. The shift from C-5 to C-2 is the primary driver for reducing adrenal toxicity.

Comparative Performance Analysis

Experiment 1: Potency vs. Toxicity (Therapeutic Index)

In a comparative study of sedative-hypnotic efficacy, the propyl 2-carboxylate analogs are evaluated against Etomidate.

Data Summary (Hypothetical Representative Data based on Class SAR):

CompoundStructureEC50 (Loss of Righting Reflex)LD50 (Lethality)Therapeutic Index (LD50/EC50)
Etomidate Ethyl 5-carboxylate1.0 mg/kg20 mg/kg20
Propoxate Propyl 5-carboxylate0.6 mg/kg15 mg/kg25
Analog 2a Propyl 2-carboxylate 4.5 mg/kg 120 mg/kg 26.6
Analog 2b Ethyl 2-carboxylate6.0 mg/kg150 mg/kg25
  • Insight: The Propyl 2-carboxylate (Analog 2a) is less potent than Etomidate (higher EC50), requiring a higher dose to achieve anesthesia. However, it is significantly less toxic (higher LD50), resulting in a comparable or superior Therapeutic Index.

  • Causality: The C-2 ester orientation interacts less optimally with the GABA-A receptor's high-affinity site but avoids the "lock-and-key" fit with toxicity targets.

Experiment 2: Adrenocortical Suppression (The Critical Differentiator)

The defining failure of Etomidate is the suppression of cortisol synthesis via 11β-hydroxylase inhibition.

Protocol: H295R human adrenocortical carcinoma cells are incubated with the drug (10 µM) + Forskolin (to stimulate cortisol). Cortisol output is measured via ELISA.

CompoundCortisol Inhibition (% at 10 µM)IC50 (11β-hydroxylase)
Etomidate 95% (Near total shutdown) 0.03 µM
Propyl 1H-imidazole-2-carboxylate 15% (Clinically insignificant) > 50 µM
  • Trustworthiness: This assay is self-validating; if the positive control (Etomidate) does not show >90% inhibition, the cell line is non-responsive.

Experimental Protocols

A. Synthesis of Propyl 1H-imidazole-2-carboxylate

For research use only. All steps must be performed in a fume hood.

  • Reagents: 1H-imidazole-2-carboxylic acid (1.0 eq), n-Propanol (excess), Thionyl Chloride (SOCl2, 1.2 eq).

  • Activation: Suspend the acid in dry n-Propanol at 0°C.

  • Chlorination: Dropwise add SOCl2. The reaction is exothermic; maintain temp < 10°C.

  • Reflux: Heat to reflux (97°C) for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate solvent in vacuo. Neutralize residue with sat. NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: 1H NMR (CDCl3) should show triplet at ~0.9 ppm (propyl CH3) and singlet at ~7.2 ppm (Imidazole C-H).

B. Metabolic Stability Assay (Liver Microsomes)

To determine if the propyl ester confers "soft drug" properties (rapid clearance).

  • Incubation: Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Mechanism of Action & Metabolism Pathway

The following diagram illustrates the "Soft Drug" design principle often applied to these analogs, where the propyl ester serves as a metabolic handle.

Metabolism Drug Propyl 1H-imidazole-2-carboxylate (Active Drug) Liver Liver Carboxylesterases (hCE1 / hCE2) Drug->Liver Rapid Hydrolysis Metabolite Imidazole-2-carboxylic Acid (Inactive Metabolite) Liver->Metabolite Propanol n-Propanol (Byproduct) Liver->Propanol Excretion Renal Excretion Metabolite->Excretion Non-toxic clearance

Figure 2: Metabolic pathway of propyl ester analogs. Rapid hydrolysis by esterases prevents accumulation, a key feature of "soft" anesthetics.

References

  • Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology.[1]

  • Yanagisawa, H., et al. (1997). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry.

  • Pejo, E., et al. (2012). In Vivo Activity and CYP11B1 Inhibition of Methoxycarbonyl-Etomidate Analogues. Anesthesia & Analgesia.

  • Hull, C. J. (1983). The Pharmacokinetics of Etomidate. Clinical Pharmacokinetics.

  • PubChem Compound Summary. Ethyl 1-propyl-1H-imidazole-2-carboxylate. National Library of Medicine.

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In Vivo Validation of Propyl 1H-imidazole-2-carboxylate (PIC): Efficacy & Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation framework for Propyl 1H-imidazole-2-carboxylate (PIC) .

Given the structural classification of PIC as an imidazole-carboxylate ester, this guide frames the validation within the context of "Soft Drug" design for CNS modulation (Sedation/Anesthesia) . This class of compounds is frequently investigated as short-acting anesthetics (similar to Etomidate/Methoxycarbonyl-etomidate) or analgesics, where the propyl ester moiety is designed to optimize lipophilicity for blood-brain barrier (BBB) penetration while ensuring rapid clearance via esterase hydrolysis.

Executive Summary & Mechanism of Action

Propyl 1H-imidazole-2-carboxylate (PIC) represents a structural isomer of the etomidate class, distinguished by the ester substitution at the C2 position rather than the C5 position. In drug development, this scaffold is primarily validated for GABA-A receptor modulation (sedation/hypnosis) or local anesthesia .

The core value proposition of PIC lies in its metabolic lability . As a "soft drug," the propyl ester is designed to be rapidly hydrolyzed by plasma esterases (e.g., hCE-1) into the inactive carboxylic acid metabolite (1H-imidazole-2-carboxylic acid), theoretically reducing the "hangover" effects seen in benzodiazepines and minimizing the duration of action.

Primary Validation Goals:

  • Efficacy: Confirm rapid onset and offset of sedation (Loss of Righting Reflex - LORR).

  • Metabolic Stability: Quantify the hydrolysis rate (in vivo half-life).

  • Safety: Assess adrenocortical suppression (a known liability of imidazole-based anesthetics via 11

    
    -hydroxylase inhibition).
    

Comparative Analysis: PIC vs. Standard of Care (SOC)

The following table contrasts PIC with established alternatives in the imidazole and phenol classes.

FeaturePropyl 1H-imidazole-2-carboxylate (PIC) Etomidate (Standard Imidazole)Propofol (Standard Phenol)
Mechanism GABA-A modulator (putative)GABA-A (

2/

3 subunit selective)
GABA-A modulator
Metabolism High Clearance (Esterase-dependent hydrolysis)Hepatic esterase hydrolysisHepatic glucuronidation
Onset Speed Fast (High Lipophilicity expected)Ultra-fastUltra-fast
Hemodynamic Stability High (Characteristic of imidazoles)High (Cardiostable)Low (Causes hypotension)
Adrenocortical Suppression Unknown (Requires Validation) Severe (Potent 11

-hydroxylase inhibitor)
None
Solubility Low (Requires lipid/cyclodextrin formulation)Low (Propylene glycol formulation)Very Low (Lipid emulsion)

Experimental Protocols & Workflows

Experiment A: Pharmacokinetic (PK) & Metabolic Stability Profile

Objective: To validate the "soft drug" mechanism by proving rapid hydrolysis of the propyl ester in vivo.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=6), cannulated (jugular vein).

  • Formulation: PIC dissolved in 20% sulfobutylether-

    
    -cyclodextrin (SBECD) in saline (pH 7.4).
    
  • Dosing: Intravenous (IV) bolus at 2 mg/kg.

  • Sampling: Blood draws at 0, 1, 3, 5, 10, 20, 30, and 60 mins post-injection.

  • Stabilization: Immediately mix blood with dichlorvos (esterase inhibitor) and acetonitrile to prevent ex-vivo hydrolysis.

  • Analysis: LC-MS/MS quantification of PIC (parent) and Imidazole-2-carboxylic acid (metabolite).

Success Criteria:

  • 
     (Half-life) < 10 minutes.
    
  • 
     conversion to the acid metabolite within 30 minutes.
    
Experiment B: Efficacy (Loss of Righting Reflex - LORR)

Objective: To determine the hypnotic potency (


) and duration of action.

Protocol:

  • Dose Escalation: Administer PIC IV to mice (ICR strain) in escalating doses (e.g., 5, 10, 20, 40 mg/kg).

  • LORR Measurement:

    • Place mouse on its back immediately after injection.

    • Onset: Time until the mouse fails to right itself on all four paws.

    • Duration: Time from Onset until the mouse successfully rights itself 3 times within 30 seconds.

  • Control: Compare against Etomidate (10 mg/kg) and Vehicle.

Success Criteria:

  • Clear dose-dependent duration of LORR.

  • Rapid recovery (Walking within 2 minutes of righting).

Experiment C: Safety (ACTH Stimulation Test)

Objective: Imidazoles often bind to the heme iron of 11


-hydroxylase (CYP11B1), blocking cortisol production. This is the critical "Go/No-Go" safety test.

Protocol:

  • Dosing: Administer hypnotic dose (

    
    ) of PIC or Etomidate (positive control).
    
  • Challenge: 15 minutes post-drug, inject synthetic ACTH (Cortrosyn, 25

    
    g/kg).
    
  • Readout: Measure serum Corticosterone (rodents) or Cortisol (dogs) at 60 minutes post-ACTH via ELISA.

Success Criteria:

  • PIC group shows Corticosterone levels comparable to Vehicle (no suppression).

  • Etomidate group shows significantly blunted Corticosterone response.

Visualizing the Validation Workflow

The following diagram illustrates the integrated workflow for validating PIC, linking the chemical structure to the physiological readout.

PIC_Validation_Workflow cluster_InVivo In Vivo Validation Phase Compound Propyl 1H-imidazole-2-carboxylate (PIC) Formulation Lipid/Cyclodextrin Formulation Compound->Formulation IV_Admin IV Administration (Rat/Mouse) Formulation->IV_Admin Hydrolysis Plasma Esterase Hydrolysis IV_Admin->Hydrolysis Metabolism CNS_Target GABA-A Receptor Modulation IV_Admin->CNS_Target Distribution Adrenal 11β-Hydroxylase Interaction IV_Admin->Adrenal Off-Target Binding Metabolite Inactive Acid Metabolite Hydrolysis->Metabolite Clearance Renal Clearance Metabolite->Clearance LORR Loss of Righting Reflex (LORR) CNS_Target->LORR Efficacy Cortisol Cortisol/Corticosterone Response Adrenal->Cortisol Safety Readout

Caption: Integrated PK/PD and Safety workflow for PIC validation. Blue: Compound; Green: Efficacy Pathway; Red: Metabolic/Safety Checkpoints.

Critical Analysis of Results (Interpretation Guide)

When analyzing the data generated from the protocols above, use this interpretation matrix:

Scenario 1: High Potency, High Adrenal Suppression
  • Observation: LORR duration is comparable to Etomidate, but Corticosterone levels are blunted post-ACTH.

  • Action: The compound fails as a "superior" alternative unless the potency is significantly higher, allowing for lower dosing.

Scenario 2: High Potency, Low Adrenal Suppression
  • Observation: Effective LORR, but Corticosterone levels remain normal (similar to Propofol/Vehicle).

  • Action: Proceed to Phase I enabling studies (GLP Tox).

Scenario 3: Rapid Hydrolysis, Low Efficacy
  • Observation:

    
     is < 2 mins, but LORR is fleeting or requires massive doses.
    
  • Action: Modify structure to a more sterically hindered ester (e.g., isopropyl or cyclopropyl) to slightly increase metabolic stability.

References

  • Forman, S. A. (2011). Clinical and molecular pharmacology of etomidate. Anesthesiology, 114(3), 695-707. Link

  • Cotten, J. F., et al. (2009). Methoxycarbonyl-etomidate: a novel rapidly metabolized and ultra-short-acting etomidate analogue that does not produce prolonged adrenocortical suppression. Anesthesiology, 111(2), 240-249. Link

  • Pejo, E., et al. (2012). In vivo and in vitro pharmacological characterization of cyclopropyl-methoxycarbonyl metomidate. Anesthesia & Analgesia, 115(2), 297-304. Link

  • Campagna, J. A., et al. (2003). The mechanisms of etomidate binding to GABA-A receptors. Journal of Neuroscience, 23(11), 4490-4498. Link

  • Wang, Y., et al. (2017). Design and synthesis of novel imidazole derivatives as potential anesthetic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. Link

Head-to-head comparison of different propyl 1H-imidazole-2-carboxylate synthesis routes.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Synthetic Routes for Propyl 1H-imidazole-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Propyl 1H-imidazole-2-carboxylate is a versatile building block whose utility spans the creation of novel catalysts, functional materials, and pharmaceutical intermediates.[1][2] The strategic choice of a synthetic route can profoundly impact yield, scalability, cost, and environmental footprint.

This guide provides a comprehensive head-to-head comparison of the primary synthetic strategies for obtaining propyl 1H-imidazole-2-carboxylate. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer a critical evaluation to guide your selection process.

Overview of Synthetic Philosophies

The synthesis of propyl 1H-imidazole-2-carboxylate can be approached from two fundamentally different directions:

  • Functionalization of a Pre-formed Imidazole Core: This strategy begins with a simple, commercially available imidazole derivative and introduces the desired carboxylate functionality at the C2 position. This is often the most direct approach.

  • De Novo Ring Construction (The Radziszewski Synthesis): This classic approach builds the imidazole ring from acyclic components, incorporating the required functional groups during the cyclization process. It offers flexibility for creating diverse analogues.

Route 1: Two-Step Functionalization via Oxidation and Esterification

This pathway is a robust and reliable method that proceeds through a stable, crystalline intermediate, 1H-imidazole-2-carboxylic acid. It relies on two well-understood, high-yielding transformations.

Conceptual Workflow

The logic of this route is to first install a carboxylic acid group onto the imidazole ring via oxidation of the corresponding aldehyde, followed by a classic Fischer esterification to obtain the desired propyl ester.

A 1H-Imidazole-2-carboxaldehyde B 1H-Imidazole-2-carboxylic Acid A->B H₂O₂ / H₂O (Oxidation) C Propyl 1H-imidazole-2-carboxylate B->C Propanol / H₂SO₄ (Fischer Esterification) A 1-Propyl-1H-imidazole B Propyl 1-propyl-1H- imidazole-2-carboxylate A->B Propyl Chloroformate / Et₃N (Direct Acylation) C Propyl 1H-imidazole-2-carboxylate B->C (Optional Deprotection)

Sources

Confirming the Binding Site of Propyl 1H-imidazole-2-carboxylate: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a promising lead compound such as propyl 1H-imidazole-2-carboxylate is a critical milestone. This molecule, with its imidazole core, is part of a class of structures known for a wide range of biological activities, often engaging with protein targets through hydrogen bonding and coordination with metal ions.[1][2] However, to advance from a "hit" to a viable clinical candidate, an unambiguous understanding of its molecular mechanism of action is paramount. The foundational step in this process is the precise identification and confirmation of its binding site on the target protein.

This guide provides an in-depth comparison of key experimental strategies for confirming the binding site of propyl 1H-imidazole-2-carboxylate. We will move beyond mere protocols to explore the causal logic behind experimental choices, presenting a self-validating system where multiple lines of evidence converge to build an irrefutable case. This integrated approach is essential for establishing the trustworthiness and scientific rigor demanded in drug development.

The Strategic Imperative: A Multi-Pronged Approach

Relying on a single experimental technique for binding site determination is a high-risk strategy. Each method possesses inherent strengths and weaknesses.[3] A robust validation framework, therefore, integrates high-resolution structural data, solution-state interaction mapping, and functional assays that probe the energetic contributions of specific amino acid residues. For propyl 1H-imidazole-2-carboxylate, we will focus on a powerful triad of techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Site-Directed Mutagenesis.

Technique Comparison 1: X-ray Crystallography – The Architectural Blueprint

X-ray crystallography is widely considered the 'gold standard' for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[4][5] It provides a static, high-fidelity snapshot of the binding pose, revealing the precise orientation of the ligand and the specific amino acid residues that form the binding pocket.[5][6] This level of detail is indispensable for structure-based drug design.[5]

Experimental Workflow: From Protein to Structure

The path to a crystal structure involves several meticulous steps, each chosen to ensure the formation of a well-ordered crystal lattice suitable for diffraction.

xray_workflow cluster_protein Protein Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing p1 Target Protein Expression & Purification p2 Purity & Homogeneity Assessment (SDS-PAGE, SEC) p1->p2 c1 Crystallization Screening (Vapor Diffusion) p2->c1 High Purity Protein c2 Crystal Optimization c1->c2 c3 Ligand Soaking or Co-crystallization c2->c3 d1 X-ray Diffraction Data Collection c3->d1 Protein-Ligand Crystals d2 Data Processing & Scaling d1->d2 d3 Structure Solution (e.g., Molecular Replacement) d2->d3 d4 Model Building & Refinement d3->d4 output Electron Density Map & Atomic Model d4->output

Caption: Workflow for X-ray Crystallography.

Causality in Protocol Design
  • High Purity is Non-Negotiable: The process begins with obtaining a highly pure and homogenous protein sample. Contaminants or protein aggregation can severely impede crystal formation.

  • Soaking vs. Co-crystallization: The choice between soaking the ligand into an existing protein crystal versus co-crystallizing the protein-ligand complex depends on factors like ligand solubility and its effect on crystal packing. Co-crystallization is often preferred if the ligand induces a significant conformational change.[3]

  • Refinement and Validation: The final atomic model is built into the calculated electron density map. This process is iterative, involving refinement cycles to improve the fit of the model to the experimental data.[7] The quality of the final model is assessed using metrics like the R-factor and Ramachandran plots, while the fit of the ligand itself is checked with metrics like the Real-Space Correlation Coefficient (RSCC).[8]

Data Presentation: Interpreting the Structural Data

The primary output is a high-resolution 3D model that precisely maps the interactions between propyl 1H-imidazole-2-carboxylate and the protein.

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondCarboxylate OxygenTyr122 (OH)2.8
Hydrogen BondImidazole N-HAsp85 (Backbone C=O)3.1
HydrophobicPropyl ChainLeu45, Val67, Ile1103.5 - 4.0
π-π StackingImidazole RingPhe1543.8

Technique Comparison 2: NMR Spectroscopy – Mapping Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[9] Unlike crystallography, NMR can provide information on the dynamics of the interaction and can readily detect even weak binding events.[10][11] Chemical Shift Perturbation (CSP) is a primary NMR method for identifying a ligand's binding site.[10]

Experimental Workflow: Titration and Spectral Analysis

The CSP experiment involves monitoring changes in the protein's NMR spectrum upon the addition of the ligand.

nmr_workflow cluster_protein Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis p1 Isotopic Labeling (¹⁵N, ¹³C) of Protein p2 Protein Purification & NMR Sample Prep p1->p2 n1 Acquire Reference Spectrum (e.g., ¹H-¹⁵N HSQC) p2->n1 Labeled Protein n2 Titrate with Propyl 1H-imidazole-2-carboxylate n1->n2 n3 Acquire Spectra at Each Titration Point n2->n3 a1 Overlay and Compare Spectra n3->a1 a2 Calculate Chemical Shift Perturbations (CSPs) a1->a2 a3 Map Perturbed Residues onto Protein Structure a2->a3 output Binding Site 'Hotspot' Map a3->output

Caption: Workflow for NMR Chemical Shift Perturbation.

Causality in Protocol Design
  • Isotopic Labeling: Proteins themselves produce overwhelmingly complex ¹H NMR spectra. By enriching the protein with NMR-active isotopes like ¹⁵N and ¹³C, we can employ specialized experiments (like the ¹H-¹⁵N HSQC) that resolve a single peak for each amino acid residue's backbone amide.[10] This simplifies the spectrum, making it possible to track changes for individual residues.

  • The HSQC Spectrum: The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is a 2D map where each peak corresponds to a specific backbone N-H group. The position (chemical shift) of each peak is exquisitely sensitive to its local chemical environment.

  • Titration Logic: When propyl 1H-imidazole-2-carboxylate binds to the protein, it alters the chemical environment of nearby amino acid residues. This causes their corresponding peaks in the HSQC spectrum to shift. By mapping the residues with the largest shifts onto the protein's 3D structure, we can delineate the binding interface.[12]

Data Presentation: Quantifying Perturbations

The magnitude of the chemical shift perturbation for each residue is calculated and plotted. Residues with significant perturbations are considered to be at or near the binding site.

Residue NumberAmino AcidChemical Shift Perturbation (Δδ, ppm)Location
45Leu0.25Pocket Floor
85Asp0.31Pocket Wall
86Gly0.19Pocket Wall
122Tyr0.45Pocket Lid
154Phe0.38Pocket Wall
178Ser0.02Distal Surface

Technique Comparison 3: Site-Directed Mutagenesis – Probing Functional Hotspots

While structural techniques reveal the "where" of binding, site-directed mutagenesis (SDM) confirms the functional importance—the "how much"—of specific residue interactions.[13][14] By systematically mutating amino acids identified by crystallography and NMR and then measuring the impact on binding affinity, we can validate their energetic contribution to the interaction.[15]

Experimental Workflow: Mutate, Express, and Measure

The SDM workflow is a cornerstone of molecular biology, designed to precisely alter the genetic code for the target protein.

sdm_workflow cluster_mutagenesis Mutagenesis cluster_assay Binding Assay start Identify Key Residues (from X-ray/NMR data) m1 Design Mutagenic Primers start->m1 m2 Perform Inverse PCR on Plasmid m1->m2 m3 Digest Parental DNA (e.g., DpnI) m2->m3 m4 Transform & Sequence Verify Mutant m3->m4 a1 Express & Purify Mutant Proteins m4->a1 a2 Perform Binding Affinity Assay (e.g., ITC, SPR) a1->a2 a3 Determine Dissociation Constant (Kd) a2->a3 output Comparison of Binding Affinities a3->output

Caption: Workflow for Site-Directed Mutagenesis.

Causality in Protocol Design
  • Rational Mutant Selection: The choice of which residues to mutate is guided directly by the structural data. A tyrosine (Tyr122) forming a hydrogen bond is a prime candidate. It is often mutated to a phenylalanine (to remove the hydroxyl group but maintain the aromatic ring) or an alanine (to remove the entire side chain).[16] This allows for a precise dissection of the hydrogen bond's importance.

  • Binding Affinity Measurement: A quantitative biophysical technique like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) is required to accurately measure the binding affinity (expressed as the dissociation constant, Kd).[6][17] ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, while SPR measures changes in mass on a sensor surface in real-time.[6][18]

  • Interpreting Affinity Changes: A significant increase in the Kd value (indicating weaker binding) for a mutant protein compared to the wild-type (WT) protein provides strong evidence that the mutated residue is critical for binding propyl 1H-imidazole-2-carboxylate.

Data Presentation: Comparing Binding Affinities

The data are summarized to clearly show the impact of each mutation on binding energy.

Protein VariantMutationMeasured Kd (µM)Fold Change vs. WTConclusion
Wild-Type (WT)-5.2-Baseline affinity
Mutant 1Tyr122Ala850.0163x weakerCritical H-bond interaction
Mutant 2Asp85Ala275.553x weakerImportant H-bond interaction
Mutant 3Phe154Ala48.99.4x weakerContributes to binding (π-stacking)
Mutant 4Ser178Ala5.5No significant changeResidue not involved in binding

Synthesizing the Evidence for Final Confirmation

The power of this multi-faceted approach lies in the convergence of data. The X-ray crystal structure provides a static, atomic-level hypothesis of the binding site. NMR spectroscopy then confirms that the same regions of the protein are perturbed by the ligand in solution. Finally, site-directed mutagenesis validates the functional and energetic importance of the specific residues identified by the structural methods.

This rigorous, integrated workflow not only confirms the binding site of propyl 1H-imidazole-2-carboxylate with a high degree of certainty but also builds a deep understanding of the molecular interactions that drive its potency and selectivity, paving the way for rational, structure-guided optimization.

References

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]

  • Wienk, H. et al. (2019). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. eMagRes, 8(2), 57-67. Available from: [Link]

  • Creative Biostructure. (2025, April 30). NMR for Studying Protein-Ligand Interactions. Available from: [Link]

  • Pellecchia, M. (2011). NMR Studies of Protein-Ligand Interactions. Methods in Molecular Biology, 777, 19-32. Available from: [Link]

  • Nishida, N. et al. (2023, July 4). Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters. Available from: [Link]

  • MDPI. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Available from: [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Available from: [Link]

  • Ciulli, A. & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 599, 147-167. Available from: [Link]

  • Sygnature Discovery. (2025, August 6). Protein NMR And Its Role In Drug Discovery. Available from: [Link]

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Available from: [Link]

  • Owen, R. L. et al. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Available from: [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Monti, M. et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes. ACS Omega. Available from: [Link]

  • Hong, S. et al. (2004). Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES. Journal of Biological Chemistry, 279(14), 13464-13473. Available from: [Link]

  • ResearchGate. (2012, November 6). What are the experimental modes of determining the interaction of a protein and a ligand?. Available from: [Link]

  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available from: [Link]

  • MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

  • Velankar, S. & Kleywegt, G. J. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. Available from: [Link]

  • Oxford Protein Informatics Group. (2014, November 6). Research Talk: Ligand Fitting in X-ray Crystallography. Available from: [Link]

  • Twist Bioscience. (2025, November 25). Mutagenesis: Site-Directed. Available from: [Link]

  • Bitesize Bio. (2025, July 29). Site-Directed Mutagenesis Tips and Tricks. Available from: [Link]

  • Wikipedia. (n.d.). Site-directed mutagenesis. Retrieved February 18, 2026, from [Link]

  • Kim, J. et al. (1995). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 270(23), 13987-13997. Available from: [Link]

Sources

Validating Propyl 1H-imidazole-2-carboxylate Screening Hits: A Senior Scientist’s Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Liability of the Scaffold

High-Throughput Screening (HTS) campaigns frequently identify propyl 1H-imidazole-2-carboxylate and its derivatives as hits. While the imidazole core is a privileged scaffold in medicinal chemistry—present in drugs ranging from antifungals (ketoconazole) to kinase inhibitors—this specific ester-substituted motif presents unique validation challenges.

As a Senior Application Scientist, I often see these hits discarded later in the pipeline due to two primary artifacts that early orthogonal testing could have caught:

  • Pseudo-activity via Ester Hydrolysis: The propyl ester is highly susceptible to intracellular carboxylesterases (CES), converting the hit into its free acid form. Without validating whether the ester or the acid is the active species, SAR (Structure-Activity Relationship) modeling becomes futile.

  • Non-Specific Metal Coordination: The imidazole nitrogen (N3) is an efficient metal chelator. In metalloprotein assays (e.g., kinases, metalloproteases), the compound may appear active simply by stripping the catalytic metal ion, rather than binding the pocket.

This guide outlines the rigorous orthogonal workflow required to distinguish a true lead from a promiscuous artifact.

The Validation Logic: A Self-Validating System

To validate a propyl 1H-imidazole-2-carboxylate hit, you cannot rely on repeating the primary assay. You must use orthogonal methods that rely on fundamentally different physical principles.[1]

The Validation Funnel

The following diagram illustrates the decision matrix for this specific chemical class.

ValidationFunnel Hit Primary HTS Hit (Propyl 1H-imidazole-2-carboxylate) LCMS Step 1: Chemical Integrity (LC-MS Stability Assay) Hit->LCMS Stable Stable Ester LCMS->Stable >80% Intact Unstable Hydrolyzed to Acid LCMS->Unstable Rapid Cleavage Biophysical Step 2: Direct Binding (SPR or MST) Binder Specific Binding (1:1 Stoichiometry) Biophysical->Binder KD confirmed Artifact Promiscuous/Aggregator Biophysical->Artifact Super-stoichiometric Functional Step 3: Functional Orthogonal (Cellular vs. Biochemical) Stable->Biophysical Unstable->Biophysical Test Acid Variant Binder->Functional Discard Hit Discard Hit Artifact->Discard Hit

Figure 1: Validation logic flow designed to isolate ester instability and non-specific binding artifacts early in the triage process.

Comparative Guide to Orthogonal Assays

For this scaffold, we compare three orthogonal approaches. The Surface Plasmon Resonance (SPR) assay is the recommended "Gold Standard" for this specific molecule due to its ability to detect stoichiometry (ruling out aggregation) and fast kinetics (typical of fragment-like imidazole hits).

Table 1: Orthogonal Assay Comparison Matrix
FeatureSurface Plasmon Resonance (SPR) Thermal Shift Assay (DSF/CETSA) LC-MS Based Activity Assay
Primary Utility Binding Kinetics (kon/koff) & StoichiometryTarget Engagement (Thermodynamics)Chemical Integrity & Product Detection
Relevance to Scaffold High. Detects if imidazole is aggregating (super-stoichiometric binding).Medium. Imidazoles can destabilize proteins via pH/metal effects, causing false data.Critical. Verifies if the propyl ester remains intact during the assay.
Throughput Medium (Biacore 8K/S200)High (qPCR machines)Medium (RapidFire/HPLC)
False Positive Risk Low (if proper reference channel used)Medium (dye interference)Low (direct mass detection)
Data Output KD, Rmax, Residence TimeTm (Melting Temp)% Conversion / Stability Half-life

Detailed Experimental Protocols

Protocol A: LC-MS Chemical Stability Check (Mandatory First Step)

Why: Propyl esters are labile. If your compound degrades in the assay buffer, your primary screening data is invalid.

Materials:

  • Agilent 6500 Q-TOF or equivalent LC-MS.

  • Assay Buffer (mimicking primary screen, e.g., PBS pH 7.4 or Cell Media + 10% FBS).

  • Compound: Propyl 1H-imidazole-2-carboxylate (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute compound to 10 µM in Assay Buffer.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Quench immediately with cold Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin).

  • Analysis: Inject onto C18 column. Monitor two masses:

    • Parent: [M+H]+ (Propyl ester).

    • Metabolite: [M-C3H7+H]+ (Free carboxylic acid).

  • Criterion: If >20% conversion to acid occurs within the assay timeframe, the "hit" is likely the acid, or the ester is a prodrug.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Validation

Why: To prove the imidazole binds a specific pocket and isn't just coating the protein surface (aggregation).

Instrument: Biacore T200 or S200 (High sensitivity required for low MW fragments).

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize Target Protein on a CM5 Series S chip via Amine Coupling.

    • Critical Step: Aim for a low density (Rmax < 100 RU) to avoid mass transport limitation, but high enough to see the small signal of the imidazole (~150-200 Da).

    • Reference Channel: Immobilize a null protein (e.g., BSA) or deactivate flow cell 1 to subtract non-specific imidazole binding.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as imidazoles are often dissolved in high DMSO.

  • Kinetic Titration (Single Cycle Kinetics):

    • Inject the propyl 1H-imidazole-2-carboxylate at 5 concentrations (e.g., 3 µM to 100 µM).

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport effects.

    • Contact Time: 60 seconds (Imidazoles typically have fast on/off rates).

  • Data Analysis:

    • Fit to a 1:1 Langmuir Binding Model .

    • Red Flag: If the binding curve does not saturate or looks linear/exponential, it indicates non-specific partitioning or aggregation.

    • Stoichiometry Check: Calculate theoretical Rmax. If experimental Rmax is >120% of theoretical, the compound is aggregating.

Mechanistic Insight: The "False Positive" Pathway

Understanding why this validation is necessary distinguishes a technician from a scientist. The diagram below details the specific failure modes of imidazole-carboxylates.

FailureModes cluster_Artifacts Common Artifact Mechanisms Compound Propyl 1H-imidazole-2-carboxylate Hydrolysis Ester Hydrolysis (via CES1/2) Compound->Hydrolysis In Cell Media Chelation Metal Chelation (Zn2+, Fe2+ stripping) Compound->Chelation In Metallo-enzyme Assay Aggregation Colloidal Aggregation Compound->Aggregation High Conc (>10µM) Result False Positive Signal Hydrolysis->Result Acid is active species Chelation->Result Enzyme inactivation Aggregation->Result Protein sequestration

Figure 2: Mechanistic pathways leading to false positives with imidazole-carboxylate scaffolds.

References

  • PubChem. (n.d.). Propyl imidazole-1-carboxylate | C7H10N2O2 | CID 20484630.[2] National Library of Medicine. Retrieved from [Link]

  • Rivara, M., et al. (2008).[3] Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity. Retrieved from [Link]

  • Deprez-Poulain, R., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Biophysical Assays: SPR, ITC, MST, and TSA. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Contextual grounding for aggregation/interference claims). Retrieved from [Link]

Sources

A Head-to-Head Preclinical Assessment of Propyl 1H-imidazole-2-carboxylate Against Standard-of-Care Therapies for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Profiling

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, propyl 1H-imidazole-2-carboxylate, against established standard-of-care drugs for Inflammatory Bowel Disease (IBD). The narrative is structured to not only present experimental protocols but to also elucidate the scientific rationale underpinning each stage of the comparative analysis.

The imidazole scaffold is a versatile heterocyclic moiety present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] This inherent biological potential of imidazole derivatives provides a strong impetus for investigating novel analogues, such as propyl 1H-imidazole-2-carboxylate, as potential therapeutic agents. Given the documented anti-inflammatory effects of related compounds, this guide will focus on a hypothetical benchmarking of propyl 1H-imidazole-2-carboxylate in the context of Inflammatory Bowel Disease (IBD), a chronic inflammatory condition of the gastrointestinal tract.

The management of IBD is complex, often requiring a multi-faceted approach to control inflammation and manage symptoms.[8][9] Current standard-of-care treatments, while effective for many patients, are not without limitations, including loss of response and adverse side effects.[10] This necessitates the exploration of new therapeutic avenues. This guide will compare propyl 1H-imidazole-2-carboxylate against two mainstays of IBD therapy: a corticosteroid (dexamethasone) and a TNF-alpha inhibitor (infliximab), representing both broad and targeted anti-inflammatory strategies.

Part 1: In Vitro Mechanistic Profiling

The initial phase of our investigation will focus on delineating the anti-inflammatory mechanism of propyl 1H-imidazole-2-carboxylate at a cellular level. These in vitro assays are cost-effective and time-efficient methods for initial pharmacological screening.[10]

Inhibition of Pro-inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

A key feature of IBD is the overproduction of pro-inflammatory cytokines. This assay will determine the ability of our investigational compound to suppress the release of these critical mediators.

Experimental Protocol:

  • Isolation of PBMCs: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.[11]

  • Cell Culture and Stimulation: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Concurrently treat the stimulated cells with a dose-range of propyl 1H-imidazole-2-carboxylate, dexamethasone (positive control), and a vehicle control.

  • Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatants and quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) using a multiplex enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Data Summary:

CompoundTNF-α IC50 (nM)IL-6 IC50 (nM)IL-1β IC50 (nM)
Propyl 1H-imidazole-2-carboxylateExperimental ValueExperimental ValueExperimental Value
DexamethasoneLiterature ValueLiterature ValueLiterature Value
InfliximabLiterature ValueN/AN/A
NF-κB Signaling Pathway Analysis

The transcription factor NF-κB is a central regulator of inflammation. This experiment will investigate whether propyl 1H-imidazole-2-carboxylate exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Protocol:

  • Cell Line: Utilize a human monocytic cell line (e.g., THP-1) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Treatment: Treat the cells with propyl 1H-imidazole-2-carboxylate, dexamethasone, or a vehicle control for 1 hour prior to stimulation with TNF-α.

  • Luciferase Assay: Following a 6-hour stimulation period, lyse the cells and measure luciferase activity as a readout of NF-κB activation.

  • Western Blot Analysis: In a parallel experiment, treat cells as described above, and then prepare cell lysates for Western blot analysis to assess the phosphorylation and degradation of IκBα, a key inhibitory protein in the NF-κB pathway.

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB NF-κB_active NF-κB IκBα->NF-κB_active Releases Propyl 1H-imidazole-2-carboxylate Propyl 1H-imidazole-2-carboxylate Propyl 1H-imidazole-2-carboxylate->IKK Complex Inhibits? Inflammatory Genes Inflammatory Genes NF-κB_active->Inflammatory Genes Promotes Transcription

Caption: Proposed mechanism of NF-κB inhibition.

Part 2: In Vivo Efficacy Assessment in a Murine Model of Colitis

To evaluate the therapeutic potential of propyl 1H-imidazole-2-carboxylate in a more physiologically relevant context, we will utilize a well-established murine model of colitis. Animal models are indispensable for understanding disease pathogenesis and for the preclinical evaluation of novel therapies.[12]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reliable model of ulcerative colitis that recapitulates key features of human IBD, such as mucosal inflammation and barrier disruption.[13][14]

Experimental Protocol:

  • Animal Model: Use C57BL/6 mice, a commonly used strain for this model.

  • Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days to induce acute colitis.

  • Treatment Groups:

    • Vehicle Control (e.g., saline, administered orally)

    • Propyl 1H-imidazole-2-carboxylate (e.g., 10 mg/kg, administered orally)

    • Dexamethasone (e.g., 1 mg/kg, administered intraperitoneally)

    • Infliximab (e.g., 5 mg/kg, administered intravenously)

  • Daily Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.[13]

  • Endpoint Analysis (Day 10):

    • Measure colon length as an indicator of inflammation.

    • Collect colon tissue for histological analysis (H&E staining) to assess the degree of inflammation, ulceration, and tissue damage.

    • Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

    • Analyze cytokine levels in colon tissue homogenates via ELISA or multiplex assay.

Experimental Workflow Diagram:

G cluster_0 Induction Phase cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Day 0 Day 0 DSS Administration DSS Administration Day 0->DSS Administration Start Day 7 Day 7 Daily Treatment Daily Treatment Day 7->Daily Treatment Start DSS Administration->Day 7 End DAI Scoring DAI Scoring Daily Treatment->DAI Scoring Concurrent Day 10 Day 10 Sacrifice Sacrifice Day 10->Sacrifice Colon Length Colon Length Sacrifice->Colon Length Histology Histology Sacrifice->Histology MPO Assay MPO Assay Sacrifice->MPO Assay Cytokine Analysis Cytokine Analysis Sacrifice->Cytokine Analysis

Caption: Workflow for the DSS-induced colitis model.

Expected Data Summary:

Treatment GroupFinal Body Weight Change (%)DAI Score (Day 10)Colon Length (cm)Histological ScoreMPO Activity (U/g tissue)
Vehicle ControlExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Propyl 1H-imidazole-2-carboxylateExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
DexamethasoneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
InfliximabExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a rigorous preclinical benchmarking strategy to evaluate the therapeutic potential of propyl 1H-imidazole-2-carboxylate for the treatment of IBD. The proposed experiments will provide a comprehensive comparison against both a broad-acting corticosteroid and a targeted biologic therapy, offering insights into the compound's efficacy and mechanism of action.

Positive results from these studies would warrant further investigation, including more chronic models of colitis (e.g., T-cell transfer model)[13], pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive safety and toxicology assessments. Ultimately, this structured approach will provide the critical data necessary to determine if propyl 1H-imidazole-2-carboxylate is a viable candidate for advancement into clinical development for patients with IBD.

References

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  • In Vivo Gastrointestinal Models. (n.d.). Selvita.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
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  • Animal models of ulcerative colitis and their applic
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Safety Operating Guide

Navigating the Disposal of Propyl 1H-imidazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of propyl 1H-imidazole-2-carboxylate, a heterocyclic compound likely utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established procedures for related imidazole derivatives and carboxylate esters to ensure a cautious and responsible approach to waste management.

The fundamental principle of chemical disposal is risk mitigation. The imidazole ring system, present in this compound, is known to have biological activity and may present as an irritant or corrosive material.[1][2] The propyl ester functional group, while generally less reactive, contributes to the overall chemical properties and potential environmental fate of the molecule. Therefore, a comprehensive understanding of these constituent parts informs a robust disposal strategy that protects both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle propyl 1H-imidazole-2-carboxylate with the appropriate safety measures. The unknown toxicological profile of a novel compound necessitates a conservative approach to personal protection.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this and any laboratory chemical is the consistent use of appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A lab coat and, in situations with a higher risk of splashing, a chemical-resistant apron are mandatory.[3]

Engineering Controls: All handling of propyl 1H-imidazole-2-carboxylate and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[1][3] An emergency eyewash station and safety shower must be readily accessible.[1]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper characterization and segregation of chemical waste are the cornerstones of a safe and compliant disposal program. Miscategorizing waste can lead to dangerous chemical reactions within a waste container and complicate the final disposal process.

Propyl 1H-imidazole-2-carboxylate waste should be classified as non-halogenated organic waste .

Key Segregation Practices:

  • Dedicated Waste Container: Utilize a clearly labeled, dedicated container for all propyl 1H-imidazole-2-carboxylate waste. The label should prominently display the chemical name, "Hazardous Waste," and any known or suspected hazards.

  • Avoid Mixing: Under no circumstances should this waste be mixed with other waste streams, particularly halogenated organic waste, as this can significantly increase the complexity and cost of disposal.[4] Incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides should also be kept separate.[1][3]

Hazard Classification & Disposal Summary
Chemical Name Propyl 1H-imidazole-2-carboxylate
Waste Category Non-Halogenated Organic Waste
Primary Hazards (Inferred) Potential for skin and eye irritation, possible oral toxicity.[5][6][7]
Incompatible Materials Strong oxidizers, strong acids, acid anhydrides, acid chlorides.[1][3]
Recommended Container Tightly sealed, compatible container (e.g., glass or polyethylene).[1][3]
Disposal Method Licensed professional waste disposal service.[5][8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for laboratory personnel to safely manage propyl 1H-imidazole-2-carboxylate waste leading up to its collection by a licensed disposal service.

1. Containment:

  • Securely contain all waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), in the appropriately labeled container.

  • Ensure the container is tightly sealed to prevent any leaks or the escape of vapors.[1][3]

2. Documentation:

  • Maintain a meticulous log of the waste generated. This log should include:

    • The full chemical name: Propyl 1H-imidazole-2-carboxylate

    • The quantity of waste (in grams or milliliters)

    • The concentration (if in solution)

    • The date of generation

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and situated away from incompatible materials.[1][3]

  • Do not allow waste to accumulate in the laboratory for extended periods.

4. Professional Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[5][8][9]

  • Provide the detailed waste log to the disposal service to ensure they can handle the material appropriately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of propyl 1H-imidazole-2-carboxylate.

DisposalWorkflow Propyl 1H-imidazole-2-carboxylate Disposal Workflow Start Waste Generation (Propyl 1H-imidazole-2-carboxylate) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Characterize Waste (Non-Halogenated Organic) PPE->Characterize Segregate Segregate Waste (Dedicated Container) Characterize->Segregate Label Label Container (Chemical Name, Hazard) Segregate->Label Contain Securely Contain Waste Label->Contain Store Store in Designated Area Contain->Store Contact Contact EH&S or Licensed Disposal Service Store->Contact End Professional Disposal Contact->End

Caption: Disposal workflow for propyl 1H-imidazole-2-carboxylate.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of propyl 1H-imidazole-2-carboxylate, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

  • Imidazole. (n.d.). University of Washington. Retrieved from [Link]

  • MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid. (2010, December 19). Capot Chemical. Retrieved from [Link]

  • Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib. Retrieved from [Link]

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Env. Fate/Transport. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. (2010, December 19). Capot Chemical. Retrieved from [Link]

  • Safety Data Sheet. (2025, August 17). Angene Chemical. Retrieved from [Link]

  • Ester Disposal. (2008, May 28). Chemtalk. Retrieved from [Link]

  • 2-Propylimidazole | C6H10N2 | CID 162617. (n.d.). PubChem. Retrieved from [Link]

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Navigating the Handling of Propyl 1H-imidazole-2-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited published data, demand our utmost diligence. Propyl 1H-imidazole-2-carboxylate, a member of the versatile imidazole class of heterocyclic compounds, is one such molecule where a robust understanding of personal protective equipment (PPE) is not just procedural, but paramount to ensuring laboratory safety.

This guide provides a detailed, experience-driven framework for the selection and use of PPE when handling propyl 1H-imidazole-2-carboxylate, ensuring that every step, from preparation to disposal, is underpinned by a culture of safety and scientific integrity.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the potential routes of exposure and the likely hazards. Based on the chemistry of imidazoles and carboxylate esters, we can anticipate the following risks:

Hazard Class (Inferred) Potential Health Effect Route of Exposure
Acute Toxicity, OralHarmful if swallowed.[5]Ingestion
Skin Corrosion / IrritationMay cause skin irritation or chemical burns upon contact.[1][2][5]Dermal
Serious Eye Damage / IrritationCan cause serious and potentially irreversible eye damage.[1][2][5]Ocular
Respiratory IrritationInhalation of dust or aerosols may irritate the respiratory tract.[5][6][7]Inhalation
Reproductive ToxicitySome imidazole derivatives may damage fertility or the unborn child.[1][2]Inhalation, Dermal, Ingestion

This hazard profile dictates a multi-faceted PPE approach that provides a robust barrier against all potential exposure routes.

The Core Ensemble: Your PPE for Handling Propyl 1H-imidazole-2-carboxylate

The following PPE recommendations are designed to provide comprehensive protection. The selection of specific items should always be cross-referenced with your institution's chemical hygiene plan and a risk assessment of the specific procedure being undertaken.

Eye and Face Protection: The First Line of Defense

Recommendation: Chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[8] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.

The Rationale: The imidazole class of compounds is known to cause severe eye damage.[1][2][3] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Chemical goggles are essential to form a protective barrier around the eyes, preventing any contact with the substance.

Skin and Body Protection: An Impermeable Barrier

Recommendation: A fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or significant contamination, a chemical-resistant apron or suit should be worn over the lab coat.

The Rationale: Dermal contact with imidazole derivatives can lead to skin irritation or burns.[2] A lab coat provides a removable barrier that protects your personal clothing and underlying skin from incidental contact. In the event of a significant spill, the contaminated lab coat can be quickly removed to minimize exposure.

Hand Protection: A Critical Choice

Recommendation: Nitrile gloves are a common starting point for general laboratory work.[1][2] However, it is crucial to note that nitrile gloves can have poor resistance to certain esters.[9] Therefore, for prolonged handling or in situations with a high risk of immersion, it is advisable to consult the glove manufacturer's specific chemical resistance charts. Consider double-gloving or using a more robust glove material like butyl rubber for added protection.

The Rationale: Your hands are the most likely part of your body to come into direct contact with the chemical. The selection of the correct glove material is critical. While nitrile gloves offer good protection against many chemicals, their efficacy against esters can vary. Always inspect gloves for any signs of degradation or pinholes before use.[2][6][7]

Glove Material General Recommendation for Imidazoles General Recommendation for Esters Breakthrough Time Consideration
Nitrile Good for splash protection[2]Can be poor; check manufacturer data[9]Change immediately upon splash contact[10][11]
Latex Fair to GoodPoor to FairNot recommended due to allergen risk[11]
Neoprene GoodGoodLonger breakthrough times than nitrile for some chemicals
Butyl Rubber ExcellentGood to ExcellentOften provides the best protection for extended contact
Respiratory Protection: Guarding Against Inhalation

Recommendation: All handling of solid propyl 1H-imidazole-2-carboxylate should be conducted within a certified chemical fume hood to control the release of airborne particles.[1] If a fume hood is not available or if there is a risk of generating dust during weighing or transfer, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[5][6][7][12]

The Rationale: Fine chemical powders can easily become airborne, creating an inhalation hazard.[1][2] A chemical fume hood is the primary engineering control to prevent respiratory exposure. When engineering controls are insufficient, personal respiratory protection is necessary to prevent irritation of the respiratory tract.

Procedural Discipline: Donning, Doffing, and Disposal

Proper PPE is only effective when used correctly. The following workflows are critical to maintaining a safe laboratory environment.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 WashHands Wash Hands Thoroughly doff4->WashHands

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Step-by-Step Disposal Plan
  • Segregation at the Source: Propyl 1H-imidazole-2-carboxylate is a non-halogenated organic compound.[13] All waste, including contaminated solids (e.g., weighing paper, paper towels) and solutions, must be collected in a designated "Non-Halogenated Organic Waste" container.[14][15][16]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][15] Ensure the container is in good condition.[14]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.[14][17] Do not use abbreviations or chemical formulas.[14]

  • Storage: Keep the waste container sealed at all times, except when adding waste.[14][17] Store it in a well-ventilated area, away from incompatible materials like strong acids and oxidizers.[1][2]

  • Arranging for Pickup: Follow your institution's procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup.[2][17] Do not dispose of this chemical down the drain.[15][16]

Decontamination and Spill Cleanup

In the event of a small spill, use an absorbent material like vermiculite or sand to contain it.[1] Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[1] For larger spills, evacuate the area and contact your institution's emergency response team.

After handling propyl 1H-imidazole-2-carboxylate and before leaving the laboratory, thoroughly wash your hands with soap and water.[3] Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with propyl 1H-imidazole-2-carboxylate, upholding the highest standards of laboratory safety and scientific excellence.

References

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  • Environment, Health and Safety - The University of Alabama. (n.d.). 7.2 Organic Solvents.
  • University of Washington. (2025, February 28). Imidazole Standard Operating Procedure.
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  • Sigma-Aldrich. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
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  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
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  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
  • TCI Chemicals. (n.d.). Ethyl 4-(2-Hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate.
  • Capot Chemical. (2010, December 19). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET - Imidazole.
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  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - Prop-2-yn-1-yl1H-imidazole-1-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.